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Foundational

An In-depth Technical Guide to the Synthesis of 4-Fluorocyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and development. The unique physicochemical properties of the fluorine atom, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4-Fluorocyclohexanecarbonitrile, a key building block in medicinal chemistry, embodies the utility of such fluorinated scaffolds. Its cyclohexane ring provides a three-dimensional framework that can mimic saturated carbocyclic motifs found in natural products, while the fluorine and nitrile functionalities offer handles for further chemical elaboration. This guide provides a comprehensive overview of the primary synthetic pathways to 4-fluorocyclohexanecarbonitrile, offering field-proven insights into experimental choices and methodologies.

Strategic Approaches to the Synthesis of 4-Fluorocyclohexanecarbonitrile

The synthesis of 4-fluorocyclohexanecarbonitrile can be approached through several strategic pathways, primarily centered on the introduction of the fluorine atom onto a pre-existing cyclohexanecarbonitrile scaffold. The choice of strategy is often dictated by the availability of starting materials, desired stereochemistry (cis vs. trans), and scalability. This guide will focus on two of the most prevalent and practical approaches:

  • Nucleophilic Fluorination of 4-Hydroxycyclohexanecarbonitrile: A reliable method that leverages the well-established conversion of alcohols to alkyl fluorides.

  • Hydrofluorination of Cyclohexene-1-carbonitrile: An atom-economical approach that involves the direct addition of hydrogen fluoride across a double bond.

A third, less direct, but viable route involves the conversion of 4-oxocyclohexanecarbonitrile.

Pathway 1: Nucleophilic Fluorination of 4-Hydroxycyclohexanecarbonitrile

This is arguably the most common and well-documented route to 4-fluorocyclohexanecarbonitrile. The strategy involves two key steps: the synthesis of the precursor alcohol, 4-hydroxycyclohexanecarbonitrile, and its subsequent deoxyfluorination.

Step 1: Synthesis of 4-Hydroxycyclohexanecarbonitrile

The most direct precursor to the target alcohol is 4-oxocyclohexanecarbonitrile. The reduction of the ketone to the corresponding secondary alcohol is a standard transformation in organic synthesis.

Experimental Protocol: Reduction of 4-Oxocyclohexanecarbonitrile

  • Materials: 4-Oxocyclohexanecarbonitrile, Sodium borohydride (NaBH₄), Methanol, Dichloromethane, Saturated aqueous ammonium chloride solution, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 4-oxocyclohexanecarbonitrile (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (0.5 - 1.0 eq) portion-wise, maintaining the temperature below 5 °C. The addition is exothermic.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C to neutralize excess borohydride and decompose the borate esters.

    • Extract the aqueous layer with dichloromethane (3 x volume of methanol).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 4-hydroxycyclohexanecarbonitrile. The product is often a mixture of cis and trans isomers and may be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Sodium borohydride is a mild and selective reducing agent for ketones and is chosen for its operational simplicity and safety compared to more powerful hydrides like lithium aluminum hydride.

  • Methanol is a common solvent for borohydride reductions as it is protic and helps to activate the carbonyl group.

  • Low-temperature addition of the reducing agent is crucial to control the exothermicity of the reaction and prevent side reactions.

  • Quenching with ammonium chloride is a standard workup procedure to safely neutralize the reaction.

Diagram: Synthesis of 4-Hydroxycyclohexanecarbonitrile

G start 4-Oxocyclohexanecarbonitrile reagents 1. NaBH₄, Methanol, 0 °C to rt 2. NH₄Cl (aq) workup start->reagents product 4-Hydroxycyclohexanecarbonitrile (cis/trans mixture) reagents->product

Caption: Reduction of 4-oxocyclohexanecarbonitrile to 4-hydroxycyclohexanecarbonitrile.

Step 2: Deoxyfluorination of 4-Hydroxycyclohexanecarbonitrile

The conversion of the hydroxyl group to a fluorine atom is the critical step in this pathway. Several deoxyfluorinating agents can be employed, with Diethylaminosulfur Trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor®) being the most common. These reagents offer mild reaction conditions and are generally effective for secondary alcohols.

Experimental Protocol: Fluorination with DAST

  • Materials: 4-Hydroxycyclohexanecarbonitrile, Diethylaminosulfur trifluoride (DAST), Anhydrous dichloromethane, Saturated aqueous sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 4-hydroxycyclohexanecarbonitrile (1.0 eq) in anhydrous dichloromethane in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add DAST (1.1 - 1.5 eq) dropwise via a syringe. The reaction is often exothermic.

    • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature. The reaction progress should be monitored by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution. Caution: Gas evolution (SOF₂) will occur.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, a mixture of cis- and trans-4-fluorocyclohexanecarbonitrile, can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • DAST is a widely used nucleophilic fluorinating agent for converting alcohols to alkyl fluorides. It is generally effective and operates under mild conditions. However, DAST is thermally unstable and should be handled with care. Deoxo-Fluor® is a more thermally stable alternative.

  • Anhydrous conditions are critical as DAST reacts violently with water.

  • Low temperature (-78 °C) is essential to control the reactivity of DAST and minimize side reactions, such as elimination to form cyclohexenecarbonitriles.

  • Quenching with sodium bicarbonate neutralizes the acidic byproducts of the reaction, including HF.

Stereochemical Considerations:

The fluorination of secondary alcohols with DAST typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the carbon center. Therefore, starting with a specific stereoisomer of 4-hydroxycyclohexanecarbonitrile will yield the opposite stereoisomer of 4-fluorocyclohexanecarbonitrile. For example, cis-4-hydroxycyclohexanecarbonitrile will predominantly yield trans-4-fluorocyclohexanecarbonitrile. However, the degree of inversion can be substrate-dependent, and some loss of stereochemical integrity can occur through competing Sₙ1-like pathways, especially with hindered alcohols or under prolonged reaction times at higher temperatures.

Diagram: Deoxyfluorination of 4-Hydroxycyclohexanecarbonitrile

G start 4-Hydroxycyclohexanecarbonitrile reagents DAST or Deoxo-Fluor® Anhydrous CH₂Cl₂, -78 °C to rt start->reagents product 4-Fluorocyclohexanecarbonitrile (cis/trans mixture) reagents->product

Caption: Fluorination of 4-hydroxycyclohexanecarbonitrile using a deoxyfluorinating agent.

Pathway 2: Hydrofluorination of Cyclohexene-1-carbonitrile

The direct addition of hydrogen fluoride (HF) or its equivalents across the double bond of an alkene is an atom-economical method for synthesizing alkyl fluorides. For cyclohexene-1-carbonitrile, this approach offers a more direct route to the target molecule.

Experimental Protocol: Hydrofluorination

  • Materials: Cyclohexene-1-carbonitrile, Hydrogen fluoride-pyridine (Olah's reagent) or other HF sources (e.g., triethylamine trihydrofluoride), Anhydrous solvent (e.g., THF or dichloromethane).

  • Procedure:

    • In a fume hood, in a plastic (e.g., polyethylene or Teflon) flask, dissolve cyclohexene-1-carbonitrile (1.0 eq) in an anhydrous solvent.

    • Cool the solution to 0 °C.

    • Slowly add hydrogen fluoride-pyridine (a stoichiometric excess) to the stirred solution. Extreme Caution: HF is highly corrosive and toxic. Appropriate personal protective equipment (PPE) is essential.

    • Allow the reaction to stir at 0 °C to room temperature for several hours. Monitor the reaction progress by GC-MS.

    • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base such as aqueous potassium carbonate or sodium bicarbonate until the solution is basic.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography or distillation.

Causality Behind Experimental Choices:

  • HF-Pyridine (Olah's reagent) is a common and more manageable source of HF for laboratory-scale reactions compared to anhydrous HF gas. It acts as both a reagent and a catalyst.

  • Plastic reaction vessels are necessary as HF reacts with glass (silicon dioxide).

  • The addition follows Markovnikov's rule , where the fluoride adds to the more substituted carbon of the double bond. In the case of cyclohexene-1-carbonitrile, this would lead to the desired 4-fluorocyclohexanecarbonitrile, although regioselectivity can be an issue. The electron-withdrawing nature of the nitrile group can influence the regiochemical outcome.

Stereochemical Considerations:

The hydrofluorination of alkenes can proceed through different mechanisms, leading to a mixture of syn- and anti-addition products. The stereochemical outcome is often dependent on the specific substrate and reaction conditions. Therefore, this method typically yields a mixture of cis- and trans-4-fluorocyclohexanecarbonitrile.

Pathway 3: From 4-Oxocyclohexanecarbonitrile

While the reduction to the alcohol followed by fluorination is a common route, alternative transformations from 4-oxocyclohexanecarbonitrile are also conceivable, though less commonly reported for this specific substrate. One such hypothetical pathway could involve reductive amination followed by a fluorination step, although this is a more convoluted approach. A more direct, albeit challenging, method would be a direct deoxyfluorination of the ketone to a gem-difluoride, which is not the target molecule. Therefore, the most practical use of 4-oxocyclohexanecarbonitrile is as a precursor to 4-hydroxycyclohexanecarbonitrile.

Characterization and Purification

The successful synthesis of 4-fluorocyclohexanecarbonitrile requires robust analytical methods for characterization and purification of the final product, including the separation of its stereoisomers.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the structure.

    • ¹H NMR: The proton attached to the carbon bearing the fluorine atom will appear as a complex multiplet due to coupling with the adjacent protons and the fluorine atom. The coupling constant (¹JHF) is typically large. The chemical shifts and coupling patterns of the other cyclohexane protons can help in determining the cis/trans stereochemistry. Generally, axial protons resonate at a higher field (lower ppm) than equatorial protons.

    • ¹³C NMR: The carbon atom bonded to fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).

    • ¹⁹F NMR: A single resonance (or two for the diastereomers) will be observed, and its chemical shift is characteristic of an alkyl fluoride.

  • Infrared (IR) Spectroscopy: A characteristic C-F stretching vibration is expected in the region of 1000-1100 cm⁻¹. The C≡N stretch of the nitrile group will appear around 2240-2260 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observable, and the fragmentation pattern can provide further structural information.

Purification and Isomer Separation

The crude product, which is often a mixture of cis and trans isomers, can be purified by silica gel column chromatography. The separation of the diastereomers can be challenging due to their similar polarities. Careful selection of the eluent system (e.g., a mixture of hexanes and ethyl acetate) and the use of a high-performance column may be necessary to achieve baseline separation. In some cases, preparative HPLC might be required for obtaining stereochemically pure isomers.

Data Presentation

Pathway Starting Material Key Reagents Typical Yield Stereoselectivity Advantages Disadvantages
1 4-HydroxycyclohexanecarbonitrileDAST, Deoxo-Fluor®Good to ExcellentInversion (Sₙ2)Reliable, well-establishedUse of hazardous reagents, multi-step
2 Cyclohexene-1-carbonitrileHF-PyridineModerateMixture of isomersAtom-economical, directUse of highly corrosive HF, regioselectivity can be an issue

Conclusion

The synthesis of 4-fluorocyclohexanecarbonitrile is a valuable process for medicinal chemists and drug development professionals. The choice of the synthetic pathway depends on various factors, including the availability of starting materials, desired stereochemistry, and scale of the reaction. The nucleophilic fluorination of 4-hydroxycyclohexanecarbonitrile offers a reliable and stereocontrolled route, provided the stereochemistry of the starting alcohol is defined. The hydrofluorination of cyclohexene-1-carbonitrile presents a more direct but potentially less selective alternative. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols are crucial for the successful synthesis and purification of this important fluorinated building block.

References

  • Due to the nature of the available search results, specific peer-reviewed articles with detailed protocols for the synthesis of 4-fluorocyclohexanecarbonitrile were not explicitly found. The provided information is a synthesis of general knowledge in organic fluorine chemistry and information from related syntheses of fluorinated cyclohexanes.
Exploratory

Introduction: The Structural Significance of 4-Fluoro-cyclohexanecarbonitrile

An In-Depth Technical Guide to the Structural Analysis and Characterization of 4-Fluoro-cyclohexanecarbonitrile 4-Fluoro-cyclohexanecarbonitrile is a disubstituted cyclohexane derivative featuring two electronically dist...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Analysis and Characterization of 4-Fluoro-cyclohexanecarbonitrile

4-Fluoro-cyclohexanecarbonitrile is a disubstituted cyclohexane derivative featuring two electronically distinct functional groups: a highly electronegative fluorine atom and a polar nitrile group. The strategic placement of fluorine has become a cornerstone of modern drug development and materials science, as it can profoundly influence a molecule's conformation, metabolic stability, and binding affinity.[1] The cyclohexane scaffold, a ubiquitous motif in bioactive molecules, is not a static, flat ring but a dynamic three-dimensional entity. Its conformational behavior is critical to its function.

This guide provides a comprehensive technical overview of the analytical methodologies required to fully characterize the structure of 4-Fluoro-cyclohexanecarbonitrile. We will delve into its inherent stereoisomerism and the nuanced conformational preferences of its cyclohexane ring. The core of this document is a detailed exploration of the spectroscopic techniques that allow researchers to unambiguously determine its structure, providing the foundational knowledge necessary for its application in research and development.

Part 1: Conformational Landscape and Stereoisomerism

The structural analysis of 4-Fluoro-cyclohexanecarbonitrile begins with an understanding of its possible stereoisomers and their preferred three-dimensional arrangements. The 1,4-substitution pattern on the cyclohexane ring gives rise to cis and trans diastereomers.

  • trans-isomer: The fluorine and nitrile substituents are on opposite faces of the ring (one "up," one "down").

  • cis-isomer: The fluorine and nitrile substituents are on the same face of the ring (both "up" or both "down").

Each of these isomers exists predominantly in a chair conformation to minimize angular and torsional strain.[2] Within the chair form, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). These conformations are in rapid equilibrium through a process known as a ring flip.

cluster_trans trans-4-Fluorocyclohexanecarbonitrile cluster_cis cis-4-Fluorocyclohexanecarbonitrile trans_diaxial Diequatorial (More Stable) trans_diequatorial Diaxial (Less Stable) trans_diaxial->trans_diequatorial Ring Flip cis_ax_eq Axial-Equatorial cis_eq_ax Equatorial-Axial cis_ax_eq->cis_eq_ax Ring Flip

Figure 1: Conformational Isomers of 4-Fluoro-cyclohexanecarbonitrile.

For the trans-isomer, the ring flip interconverts a diequatorial conformer and a diaxial conformer. The diequatorial conformation is significantly more stable, as it avoids unfavorable 1,3-diaxial steric interactions. For the cis-isomer, both chair conformers are energetically equivalent, with one substituent axial and the other equatorial.

The preference for a substituent to occupy the equatorial position is influenced by steric and electronic factors.[1][3] While steric bulk is a primary driver, the highly polar nature of the C-F and C≡N bonds introduces dipole-dipole interactions that can also affect conformational equilibrium.[1][4]

Part 2: Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and isomer differentiation of 4-Fluoro-cyclohexanecarbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for determining the detailed structure and stereochemistry of this molecule in solution.[5]

¹H NMR Spectroscopy Proton NMR provides initial insights into the connectivity and stereochemistry. Key diagnostic features include:

  • Chemical Shift: Protons in an axial position are typically shielded (found at a higher field/lower ppm) compared to their equatorial counterparts.

  • Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. Large couplings (J ≈ 8-13 Hz) are observed between two axial protons (trans-diaxial), while smaller couplings (J ≈ 2-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions.

For the more stable trans diequatorial isomer, the protons at C1 and C4 (H-C-CN and H-C-F) would both be axial and would appear as broad multiplets due to multiple small equatorial-axial couplings. In contrast, for the cis isomer, one of these protons would be axial and the other equatorial, leading to different splitting patterns.

¹³C NMR Spectroscopy Carbon NMR provides a map of the carbon skeleton.

  • Nitrile Carbon (C≡N): The carbon of the nitrile group has a characteristic chemical shift. Studies have shown that the chemical shift of the nitrile carbon can correlate with its orientation; axial nitriles tend to be more shielded (resonate at a higher field, ~118-124 ppm) compared to their equatorial counterparts (~124-127 ppm).[6]

  • Carbon-Fluorine Coupling (J-CF): The fluorine atom couples with carbon atoms, causing signals to appear as doublets. The magnitude of this coupling is distance-dependent (¹J-CF > ²J-CF > ³J-CF) and provides crucial information for signal assignment.[7][8]

¹⁹F NMR Spectroscopy As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and direct method for observing the fluorine environment.[7] The cis and trans isomers are expected to show distinct singlets (or multiplets if proton-coupled) with slightly different chemical shifts, providing a clear method for isomer identification and quantification.

Technique Expected Observation for 4-Fluoro-cyclohexanecarbonitrile Structural Information Gained
¹H NMR Complex multiplets in the aliphatic region (1.5-3.0 ppm). The chemical shift and multiplicity of H1 and H4 protons are diagnostic for cis/trans isomers.Connectivity, stereochemical relationships (axial vs. equatorial), and isomer identification.
¹³C NMR Signals for all 7 carbons. The nitrile carbon (C≡N) appears ~120 ppm. Carbons near the fluorine atom will show C-F coupling.[6]Carbon skeleton confirmation, presence of nitrile group, and information on substituent orientation.
¹⁹F NMR A distinct signal for each isomer, likely in the range of -170 to -190 ppm.Unambiguous confirmation of fluorine presence and a direct tool for isomer differentiation.
Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups.

  • C≡N Stretch: A sharp and intense absorption band is expected in the range of 2240-2260 cm⁻¹ for a saturated nitrile.[9][10] Its high intensity is due to the large change in dipole moment during the stretching vibration.[9]

  • C-F Stretch: A strong, characteristic absorption band will appear in the fingerprint region, typically between 1000-1100 cm⁻¹.

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.[11]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aliphatic C-H Stretch2850 - 2960Medium-Strong
Nitrile (C≡N) Stretch2240 - 2260Strong, Sharp
C-F Stretch1000 - 1100Strong
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and offers structural clues through the analysis of fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak confirms the molecular weight of the compound.

  • Fragmentation: In electron ionization (EI) mode, the cyclohexane ring can undergo characteristic fragmentation, often involving the loss of neutral molecules like ethene (C₂H₄, loss of 28 Da). The presence of the fluoro and cyano groups will also direct fragmentation, with potential losses of HF (20 Da) or HCN (27 Da).

Molecule 4-Fluoro-cyclohexanecarbonitrile Ion (M+) Frag1 Loss of C2H4 Molecule->Frag1 -28 Da Frag2 Loss of HF Molecule->Frag2 -20 Da Frag3 Loss of HCN Molecule->Frag3 -27 Da

Figure 2: Potential Mass Spectrometry Fragmentation Pathways.

Gas Chromatography (GC): Isomer Separation

Gas chromatography is the premier technique for the physical separation of the cis and trans isomers.[12][13] The two diastereomers have different physical properties (boiling point, polarity) which allows them to be separated on a GC column. The isomer with the greater net dipole moment will interact more strongly with a polar stationary phase, leading to a longer retention time. The relative peak areas in the chromatogram can be used to determine the isomeric ratio in a sample mixture.

X-Ray Crystallography: Unambiguous Solid-State Structure

For crystalline samples, single-crystal X-ray crystallography provides the absolute, definitive three-dimensional structure.[14] It can unambiguously determine the relative stereochemistry (cis or trans) and reveals the preferred conformation (chair, boat, or twist-boat) and the exact bond lengths and angles within the crystal lattice.[15][16] This technique serves as the ultimate benchmark for validating structural assignments made by spectroscopic methods.

Part 3: Experimental Protocols

The following are generalized protocols for the characterization of 4-Fluoro-cyclohexanecarbonitrile, reflecting standard laboratory practice.

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum to assess purity and preliminary structure.

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans must be used to obtain an adequate signal-to-noise ratio, especially for the nitrile carbon.

    • Acquire a ¹⁹F spectrum. This is typically a quick experiment due to the high sensitivity of the nucleus.

    • If necessary, run 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to perform complete signal assignment.

  • Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Method:

    • Column: Use a mid-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injection: Inject 1 µL of the sample solution using an appropriate inlet temperature (e.g., 250 °C) and split ratio.

    • Temperature Program: Begin at a low oven temperature (e.g., 50 °C) and ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) to ensure separation of isomers and elution from the column.[12]

  • MS Method:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-200).

  • Data Analysis: Integrate the peaks in the total ion chromatogram (TIC) to determine the retention times and relative abundance of the isomers. Analyze the mass spectrum for each peak to confirm the molecular weight and fragmentation pattern.

Conclusion

The structural characterization of 4-Fluoro-cyclohexanecarbonitrile is a quintessential exercise in modern analytical chemistry, requiring the synergistic application of multiple techniques. While IR and MS confirm the molecular formula and functional groups, it is the detailed analysis by NMR spectroscopy that elucidates the fine points of its stereochemistry and conformational preferences in solution. Gas chromatography provides an essential method for the physical separation and quantification of its cis and trans isomers. Finally, X-ray crystallography can offer an absolute picture of its solid-state structure. A thorough understanding derived from these complementary techniques is paramount for any researcher or scientist aiming to utilize this fluorinated building block in drug design, materials science, or synthetic chemistry.

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  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (n.d.). Uni Halle. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities. (n.d.). EPFL. Retrieved from [Link]

  • Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. (n.d.). PubMed. Retrieved from [Link]

  • A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics. (2021, September 2). PubMed. Retrieved from [Link]

  • Mass spectrometry-based structure elucidation. (n.d.). ResearchGate. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to 4-Fluoro-cyclohexanecarbonitrile and its Strategic Importance in Medicinal Chemistry

Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This guide delves...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This guide delves into the technical details and scientific relevance of the 4-Fluoro-cyclohexanecarbonitrile motif. While a specific CAS number for the parent 4-Fluoro-cyclohexanecarbonitrile is not readily found in major chemical databases, this document explores closely related and commercially available analogs. We will dissect the significance of this structural class, examining the profound impact of fluorine substitution on molecular behavior and its application in the development of novel therapeutics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and strategic applications of fluorinated cyclohexanecarbonitrile derivatives.

Introduction: The Rise of Fluorinated Scaffolds in Drug Design

In the landscape of medicinal chemistry, few elements have had as transformative an impact as fluorine. Its introduction into small molecules can dramatically alter properties such as acidity, lipophilicity, and metabolic stability.[1][2] These modifications often lead to enhanced membrane permeability, improved target selectivity, and greater resistance to metabolic breakdown, ultimately translating to better pharmacokinetic profiles.[1] The cyclohexanecarbonitrile framework serves as a versatile building block in the synthesis of various pharmaceutical and agrochemical compounds.[3] The convergence of these two entities—the strategic placement of a fluorine atom on a cyclohexanecarbonitrile scaffold—creates a class of compounds with significant potential in drug discovery. This guide will explore the nuances of this chemical motif, providing a technical foundation for its application in research and development.

Navigating the Chemical Space: CAS Numbers and Physicochemical Properties

A direct CAS number for the unsubstituted "4-Fluoro-cyclohexanecarbonitrile" is not prominently listed in major chemical catalogs. This suggests it may be a novel compound or a less common intermediate. However, several structurally related and functionally relevant analogs are well-documented and commercially available. These analogs provide valuable insights into the physicochemical landscape of this class of molecules.

Below is a comparative table of key fluorinated cyclohexanecarbonitrile derivatives:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
1-(4-Fluorophenyl)cyclohexanecarbonitrile71486-43-6C₁₃H₁₄FN203.26Solid
4,4-Difluoro-cyclohexanecarbonitrile922728-21-0C₇H₉F₂NNot specifiedWhite powder
1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile56326-98-8C₁₃H₁₂FNO217.24Solid
1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclohexane-1-carbonitrileNot specified (CID 54492691)C₁₄H₁₃F₄N271.25Not specified

Synthetic Pathways and Methodologies

The synthesis of fluorinated cyclohexanecarbonitrile derivatives can be approached through several established organic chemistry transformations. A common strategy involves the nucleophilic addition of a cyanide source to a corresponding fluorinated cyclohexanone, or the alkylation of a fluorinated cyanohydrin.

A representative synthetic workflow for a related compound, 4-cyano-4-(4-fluorophenyl)cyclohexanone, involves the hydrolysis and decarboxylation of a more complex precursor.[4]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start1 Methyl 5-cyano-5-(4-fluorophenyl)-2-oxocyclohexanecarboxylate reaction Stirring in Acetic Acid and 10% Sulfuric Acid at elevated temperature start1->reaction workup1 Cool and Dilute with Water reaction->workup1 workup2 Benzene Extraction workup1->workup2 workup3 Wash with Water, NaHCO3, Brine workup2->workup3 workup4 Evaporate to Dryness workup3->workup4 purification Recrystallization from Ether workup4->purification product 4-cyano-4-(4-fluorophenyl)cyclohexanone purification->product

Caption: A generalized workflow for the synthesis of a fluorinated cyclohexanecarbonitrile derivative.

Relevance in Drug Discovery and Medicinal Chemistry

The true value of the 4-fluoro-cyclohexanecarbonitrile scaffold lies in the strategic advantages conferred by the fluorine atom. The judicious placement of fluorine can profoundly influence a molecule's biological activity and pharmacokinetic profile.

The Impact of Fluorine on Physicochemical Properties
  • Modulation of pKa and Lipophilicity: Due to its high electronegativity, fluorine can lower the pKa of nearby functional groups, which in turn affects the molecule's ionization state at physiological pH.[5] This has significant implications for solubility, permeability, and protein binding.[5] The substitution of hydrogen with fluorine generally increases lipophilicity, which can enhance membrane permeability and improve oral absorption.[2]

  • Conformational Control: Despite its small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), fluorine can influence molecular conformation through steric and electronic effects.[5] This can lead to a more favorable binding orientation with a biological target, thereby increasing potency.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. By introducing fluorine at sites susceptible to oxidative metabolism, the metabolic stability of a drug candidate can be significantly enhanced, leading to a longer half-life and improved bioavailability.[6]

G cluster_fluorine Fluorine Incorporation cluster_properties Modulated Properties cluster_outcomes Improved Pharmacological Profile fluorine Strategic Fluorination pka pKa Alteration fluorine->pka lipo Increased Lipophilicity fluorine->lipo conf Conformational Rigidity fluorine->conf metab Blocked Metabolism fluorine->metab perm Enhanced Permeability pka->perm lipo->perm bind Improved Target Binding conf->bind pk Favorable Pharmacokinetics metab->pk perm->pk bind->pk

Caption: The influence of fluorine on key molecular properties and pharmacological outcomes.

The Cyclohexanecarbonitrile Core as a Synthetic Intermediate

The cyclohexanecarbonitrile moiety is a valuable synthon in organic chemistry. The nitrile group can be readily transformed into other functional groups, such as amines or carboxylic acids, providing a gateway to a diverse range of molecular architectures.[3] This versatility makes fluorinated cyclohexanecarbonitriles attractive starting materials for the synthesis of complex pharmaceutical compounds. For instance, related cyclohexanecarbonitrile derivatives are used as intermediates in the synthesis of drugs like Gabapentin.[7]

Representative Experimental Protocol: Synthesis of 4-cyano-4-(4-fluorophenyl)cyclohexanone

The following protocol is based on a literature procedure for a structurally related compound and serves as a representative example.[4]

Objective: To synthesize 4-cyano-4-(4-fluorophenyl)cyclohexanone from methyl 5-cyano-5-(4-fluorophenyl)-2-oxocyclohexanecarboxylate.

Materials:

  • Methyl 5-cyano-5-(4-fluorophenyl)-2-oxocyclohexanecarboxylate

  • Acetic acid

  • 10% Sulfuric acid

  • Benzene

  • Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Ether

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle or steam bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine 33.9 g (0.123 mole) of methyl 5-cyano-5-(4-fluorophenyl)-2-oxocyclohexanecarboxylate with 900 ml of acetic acid and 450 ml of 10% sulfuric acid.

  • Reaction: Heat the mixture on a steam bath with continuous stirring for approximately 24 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with water.

    • Transfer the mixture to a separatory funnel and extract thoroughly with benzene.

    • Combine the organic layers and wash successively with water, sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain a solid residue.

  • Purification: Recrystallize the solid residue from ether to yield the final product, 4-cyano-4-(4-fluorophenyl)cyclohexanone.

Expected Outcome: A crystalline solid with a melting point in the range of 84° to 88°C.[4]

Conclusion

The 4-Fluoro-cyclohexanecarbonitrile scaffold and its derivatives represent a promising class of compounds for drug discovery and development. The strategic incorporation of fluorine offers a proven strategy to enhance the pharmacological properties of lead compounds.[8] While the parent compound may not be readily accessible, the exploration of its analogs provides a rich field for further research. The synthetic versatility of the cyclohexanecarbonitrile core, coupled with the unique advantages of fluorine chemistry, ensures that this structural motif will continue to be of significant interest to the scientific community.

References

  • Fluorine in drug discovery: Role, design and case studies. Vertex AI Search
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  • Applications of Fluorine in Medicinal Chemistry - PubMed. PubMed
  • 1-(4-Fluorophenyl)cyclohexanecarbonitrile | 71486-43-6 - MilliporeSigma. MilliporeSigma
  • CYCLOHEXANECARBONITRILE, 4,4-DIFLUORO-, CasNo.922728-21-0 RongNa Biotechnology Co., Ltd China (Mainland). RongNa Biotechnology Co., Ltd
  • Buy Cyclohexanecarbonitrile | 766-05-2 - Smolecule. Smolecule
  • 1-(4-Fluorophenyl)cyclohexanecarbonitrile | 71486-43-6 - MilliporeSigma. MilliporeSigma
  • 1-(4-Fluorophenyl)cyclohexanecarbonitrile, CAS [[71486-43-6]] | BIOZOL. BIOZOL
  • 1-(4-FLUOROPHENYL)CYCLOHEXANECARBONITRILE - Fluorochem. Fluorochem
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  • 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | C13H12FNO | CID 91805 - PubChem. PubChem
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Exploratory

Engineering Fluorinated Cyclohexanecarbonitrile Compounds: From Radical Initiators to Core Pharmacophores in Drug Discovery

Executive Summary In modern drug development and synthetic organic chemistry, the intersection of fluorine chemistry and cyano-cycloalkanes has opened highly efficient pathways for novel therapeutics. As a Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and synthetic organic chemistry, the intersection of fluorine chemistry and cyano-cycloalkanes has opened highly efficient pathways for novel therapeutics. As a Senior Application Scientist, I have observed that fluorinated cyclohexanecarbonitrile compounds and their derivatives serve a vital dual purpose. First, they act as robust radical initiators (e.g., ACCN) that drive the synthesis of heavily fluorinated pharmaceutical APIs. Second, they function as core structural intermediates in the precursor-directed biosynthesis of complex macrocycles and small-molecule inhibitors.

This whitepaper provides an in-depth technical analysis of the mechanistic causality, synthetic workflows, and validated protocols surrounding these compounds, designed specifically for researchers and drug development professionals.

The Mechanistic Dualism of Cyclohexanecarbonitriles

The utility of the cyclohexanecarbonitrile moiety in fluorine chemistry stems from its unique stereoelectronic properties. The nitrile (–C≡N) group is strongly electron-withdrawing, which stabilizes adjacent radical species through delocalization, making it an ideal structural component for thermal radical initiators. Conversely, when incorporated into a fluorinated ring system, the nitrile group acts as a versatile synthetic handle—easily hydrolyzed to a carboxylic acid or reduced to an amine—allowing the fluorinated cyclohexane core to be seamlessly grafted into larger pharmacophores.

Cyclohexanecarbonitrile Derivatives as Radical Initiators (The ACCN Paradigm)

The synthesis of perfluoroalkylated drugs often requires the addition of a perfluoroalkyl radical across an unsaturated bond. While AIBN (azobisisobutyronitrile) is a standard radical initiator, it is frequently inadequate for sluggish perfluoroalkyl halides due to its rapid decomposition at lower temperatures (10-hour half-life at ~65 °C).

To overcome this, 1,1′-azobis(cyclohexanecarbonitrile) (ACCN) is utilized. ACCN possesses a higher thermal stability (10-hour half-life at ~88 °C), providing a sustained, steady flux of cyclohexanecarbonitrile radicals at the elevated temperatures (70–90 °C) required to abstract a halogen from highly stable perfluoroalkyl precursors. This exact causality was leveraged in the synthesis of perfluorohexyloctane , the active pharmaceutical ingredient in Miebo™, an ophthalmic solution approved by the FDA in 2023[1].

ACCN_Pathway A 1,1'-azobis(cyclohexanecarbonitrile) (ACCN) B Thermal Decomposition (Heat > 70°C) A->B C Cyclohexanecarbonitrile Radical (Initiator) B->C D Perfluoroalkyl Halide (e.g., C6F13-Br) C->D Halogen Abstraction E Perfluoroalkyl Radical Propagation D->E F Perfluorohexyloctane (Miebo) E->F Alkene Addition

Fig 1: ACCN thermal decomposition and radical propagation in perfluoroalkylation.

Fluorinated Cyclohexanecarbonitriles as Core Intermediates

When the fluorine atom is directly attached to the cyclohexane ring, the compound becomes a valuable building block for drug discovery. For example, 3-fluoro- and 4-fluorocyclohexanecarbonitrile are critical intermediates in the synthesis of fluorinated carboxylic acids used in the precursor-directed biosynthesis of fluorinated rapamycin analogues[2].

Mechanistic Insight into Fluorination: Direct nucleophilic fluorination of fully saturated cyclohexanols using DAST (Diethylaminosulfur trifluoride) often fails due to severe 1,3-diaxial steric clashes in the transition state, leading to E2 dehydration (elimination) rather than SN2 substitution. To circumvent this, we utilize a "flattened" intermediate. By performing the DAST fluorination on a substrate that contains an sp2-hybridized carbon (such as a ketone in 4-hydroxycyclohexanone), the ring is flattened, significantly reducing steric hindrance and favoring the formation of the C–F bond[2]. The ketone is subsequently converted to the carbonitrile using TosMIC (Tosylmethyl isocyanide).

Alternatively, orthogonal leaving group reactivity can be exploited. In molecules like (1R,3R)-1-bromo-3-fluorocyclohexane, the bromide ion is a vastly superior leaving group compared to the highly electronegative fluoride ion. Consequently, nucleophilic substitution with sodium cyanide selectively displaces the bromide[3], yielding 3-fluorocyclohexanecarbonitrile without disturbing the C-F bond.

Synthesis_Workflow N1 Cyclohexane-1,4-dione N2 NaBH4 Reduction N1->N2 N3 4-Hydroxycyclohexanone N2->N3 N4 DAST Fluorination (-78°C to 0°C) N3->N4 N5 4-Fluorocyclohexanone N4->N5 N6 TosMIC Cyanation N5->N6 N7 4-Fluorocyclohexanecarbonitrile N6->N7 N8 Hydrolysis N7->N8 N9 4-Fluorocyclohexanecarboxylic acid N8->N9

Fig 2: Stepwise synthesis of 4-fluorocyclohexanecarboxylic acid via a nitrile intermediate.

Validated Experimental Protocols

To ensure scientific integrity and self-validation, the following protocols detail the critical steps for both ACCN-mediated perfluoroalkylation and the synthesis of fluorinated cyclohexanecarbonitrile intermediates.

Protocol 1: ACCN-Mediated Synthesis of Perfluorohexyloctane[1]

Causality Check: ACCN is specifically chosen over AIBN to match the high activation energy required to cleave the C-Br bond in the perfluoroalkyl precursor.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve oct-1-ene (1.0 equiv) and 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-bromohexane (1.2 equiv) in anhydrous heptane.

  • Initiation: Add 1,1′-azobis(cyclohexanecarbonitrile) (ACCN) (0.1 equiv) to the mixture.

  • Thermal Activation: Heat the reaction mixture to 70 °C. At this temperature, ACCN undergoes controlled thermal decomposition, releasing nitrogen gas and generating the initiating cyclohexanecarbonitrile radicals.

  • Propagation & Monitoring: Stir the reaction for 3 hours. Monitor the consumption of oct-1-ene via GC-MS. The sustained radical flux ensures complete conversion without initiator starvation.

  • Workup: Cool to room temperature, quench with water, and extract with dichloromethane. Purify via silica gel chromatography to yield perfluorohexyloctane (approx. 65% yield).

Protocol 2: Synthesis of 3-Fluorocyclohexanecarbonitrile via TosMIC Cyanation[2]

Causality Check: The Van Leusen reductive cyanation using TosMIC is employed to convert the ketone directly to a nitrile, avoiding the extreme toxicity and specialized handling required for HCN gas.

  • Preparation: Dissolve 3-fluorocyclohexanone (1.0 equiv, approx. 1.77 mmol) in 3.3 mL of anhydrous 1,1-dimethoxyethane (DME) under a nitrogen atmosphere.

  • Reagent Addition: In a separate vial, dissolve Tosylmethyl isocyanide (TosMIC) (1.1 equiv, 1.98 mmol) in 3.3 mL of DME. Slowly add this solution to the ketone mixture at 0 °C.

  • Base Activation: Add a strong base (e.g., potassium tert-butoxide) dropwise to deprotonate the TosMIC, initiating the nucleophilic attack on the carbonyl carbon.

  • Cyclization & Elimination: Allow the reaction to warm to room temperature. The intermediate oxazoline ring collapses, expelling the tosyl group and yielding the desired 3-fluorocyclohexanecarbonitrile.

  • Validation: Quench with saturated aqueous NH4Cl. Extract with ethyl acetate, dry over MgSO4, and concentrate. Validate the presence of the nitrile peak (~2240 cm⁻¹) via IR spectroscopy and the retention of the C-F bond via ¹⁹F NMR.

Quantitative Data & Reaction Parameters

The table below summarizes the critical parameters and yields for the workflows discussed, providing a quick-reference benchmark for process chemists.

Target Compound / ReactionKey Reagents & CatalystsTemp / TimeYieldMechanistic Rationale
Perfluorohexyloctane (Miebo) Oct-1-ene, C6F13-Br, ACCN70 °C / 3 h65%ACCN provides sustained radical flux at elevated temps, preventing early termination[1].
3-Fluorocyclohexanone 3-Hydroxycyclohexanone, DAST-78 °C to 0 °C / 4 h15–69%"Flattened" sp2 ring intermediate minimizes 1,3-diaxial steric clashes, reducing E2 dehydration[2].
3-Fluorocyclohexanecarbonitrile 3-Fluorocyclohexanone, TosMIC0 °C to RT / 12 hVariableOne-step reductive cyanation avoids highly toxic cyanide salts/gas[2].
(1R,3R)-3-Fluorocyclohexanecarbonitrile (1R,3R)-1-Bromo-3-fluorocyclohexane, NaCNRefluxHighSelective nucleophilic displacement leverages the superior leaving group ability of Br⁻ over F⁻[3].

Conclusion

Fluorinated cyclohexanecarbonitrile compounds represent a masterclass in rational chemical design. Whether deployed as robust thermal initiators like ACCN to forge complex C-C bonds in perfluoroalkylated therapeutics, or utilized as highly tunable core pharmacophores in macrocyclic biosynthesis, their stereoelectronic properties offer unparalleled control. By strictly adhering to the mechanistic principles of steric flattening during fluorination and leveraging orthogonal leaving group reactivities, drug development professionals can reliably integrate these powerful motifs into next-generation pharmaceutical pipelines.

References

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  • Title: Draw the expected product(s) of each of the following reactions. Include stereochemistry where important.

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Foundational

discovery and history of 4-Fluoro-cyclohexanecarbonitrile

An In-depth Technical Guide to 4-Fluoro-cyclohexanecarbonitrile: From Postulated Synthesis to Application Foreword: The Enigmatic Rise of a Fluorinated Scaffold In the landscape of modern medicinal chemistry, the strateg...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Fluoro-cyclohexanecarbonitrile: From Postulated Synthesis to Application

Foreword: The Enigmatic Rise of a Fluorinated Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated carbocycles, in particular, have garnered significant attention for their ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and conformational preference, with minimal steric impact.[1] This guide delves into the world of a specific, yet sparsely documented building block: 4-Fluoro-cyclohexanecarbonitrile. While a definitive historical record of its initial synthesis remains elusive in mainstream literature, its importance can be inferred from the broader evolution of fluorinated cyclohexane chemistry. This document, therefore, presents a comprehensive overview based on established chemical principles and the documented synthesis of its close chemical relatives, offering a robust guide for researchers and drug development professionals.

A Historical Perspective: The Dawn of Fluorinated Cyclohexanes

The exploration of fluorinated cyclohexanes dates back to the mid-20th century, driven by the advent of nuclear magnetic resonance (NMR) spectroscopy. Early studies in the 1960s focused on the conformational analysis of these compounds, seeking to understand the influence of the highly electronegative fluorine atom on the cyclohexane ring's stereochemistry.[2][3] These foundational investigations laid the groundwork for the future application of fluorinated alicyclic scaffolds in various fields, including materials science and pharmaceuticals. The inherent polarity of the C-F bond and its ability to form non-covalent interactions have made these structures particularly intriguing for chemists.[4][5]

While the precise "discovery" of 4-Fluoro-cyclohexanecarbonitrile is not marked by a singular, seminal publication, its conceptualization can be seen as a logical progression in the quest for novel, functionalized building blocks for drug discovery. The nitrile group, a versatile synthetic handle and a common feature in many bioactive molecules, combined with the unique properties imparted by the fluorine atom on the cyclohexane ring, makes this compound a theoretically valuable asset in the medicinal chemist's toolbox.

Proposed Synthetic Pathway: A Chemist's Guide to Plausible Preparation

In the absence of a directly published synthesis for 4-Fluoro-cyclohexanecarbonitrile, a scientifically sound and efficient pathway can be postulated from known transformations of its precursors. A likely route commences with the synthesis of 4-fluorocyclohexanone, a key intermediate for which synthetic methods have been documented.

Synthesis of the Key Intermediate: 4-Fluorocyclohexanone

A robust method for the synthesis of 4-fluorocyclohexanone has been outlined in the patent literature, starting from the readily available and inexpensive 1,4-cyclohexanedione monoethylene ketal.[6] This multi-step process offers high purity and is suitable for large-scale production.

Step 1: Fluorination of 1,4-Cyclohexanedione Monoethylene Ketal

Under basic conditions, 1,4-cyclohexanedione monoethylene ketal undergoes a highly selective reaction with a fluorinating agent to yield 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene.

  • Protocol:

    • To a stirred solution of 1,4-cyclohexanedione monoethylene ketal in a suitable solvent (e.g., dichloromethane, tetrahydrofuran), add an organic base (e.g., pyridine, 1,8-Diazabicycloundec-7-ene (DBU)).

    • Cool the reaction mixture to 0-25°C.

    • Slowly add a fluorinating agent (e.g., diethylaminosulfur trifluoride (DAST)).

    • Allow the reaction to warm to 25-35°C and stir until completion (monitored by TLC or GC-MS).

    • Work up the reaction mixture to isolate the product, 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene.

Step 2: Hydrogenation

The unsaturated intermediate is then hydrogenated to afford 8-fluoro-1,4-dioxaspiro[4.5]decane.

  • Protocol:

    • Dissolve 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene in a suitable solvent (e.g., ethanol, ethyl acetate).

    • Add a palladium-on-carbon (Pd/C) catalyst.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

    • Filter off the catalyst and concentrate the filtrate to obtain the hydrogenated product.

Step 3: Deprotection

The final step in the formation of the ketone is the acidic deprotection of the ketal.

  • Protocol:

    • Dissolve 8-fluoro-1,4-dioxaspiro[4.5]decane in a suitable solvent.

    • Add an aqueous acid (e.g., hydrochloric acid) and stir.

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, neutralize the reaction mixture and extract the product, 4-fluorocyclohexanone.

Cyanation of 4-Fluorocyclohexanone: The Final Transformation

With the key intermediate in hand, the final step to obtain 4-Fluoro-cyclohexanecarbonitrile is a cyanation reaction. A common and effective method is the use of trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid.

  • Protocol:

    • To a solution of 4-fluorocyclohexanone in a dry, aprotic solvent (e.g., dichloromethane), add a catalytic amount of a Lewis acid (e.g., zinc iodide (ZnI₂)).

    • Cool the mixture to 0°C.

    • Slowly add trimethylsilyl cyanide (TMSCN).

    • Allow the reaction to warm to room temperature and stir until the formation of the cyanohydrin intermediate is complete.

    • Quench the reaction with an aqueous solution and extract the organic layer.

    • The resulting cyanohydrin can then be dehydrated, for example, using phosphorus oxychloride (POCl₃) in pyridine, to yield 4-Fluoro-cyclohexanecarbonitrile.

Data Presentation: Physicochemical Properties and Expected Analytical Data

The successful synthesis of 4-Fluoro-cyclohexanecarbonitrile would be confirmed through standard analytical techniques. The following table summarizes the expected data.

ParameterExpected Value/Observation
Molecular Formula C₇H₁₀FN
Molecular Weight 127.16 g/mol
Appearance Colorless oil or low-melting solid
¹H NMR Complex multiplets for cyclohexane protons, with characteristic splitting patterns due to the fluorine atom.
¹³C NMR A peak for the nitrile carbon, and peaks for the cyclohexane carbons, with the carbon bearing the fluorine showing a large one-bond C-F coupling constant.
¹⁹F NMR A single resonance, likely a multiplet due to coupling with adjacent protons.
IR Spectroscopy A characteristic sharp peak for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 127.

Experimental Workflow Visualization

The proposed synthetic pathway can be visualized as follows:

Synthesis_Workflow A 1,4-Cyclohexanedione monoethylene ketal B Fluorination (e.g., DAST) A->B Step 1 C 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene B->C D Hydrogenation (H₂, Pd/C) C->D Step 2 E 8-Fluoro-1,4-dioxaspiro[4.5]decane D->E F Deprotection (Acid) E->F Step 3 G 4-Fluorocyclohexanone F->G H Cyanation (e.g., TMSCN, ZnI₂) G->H Step 4 I 4-Fluoro-cyclohexanecarbonitrile H->I

Caption: Proposed synthesis of 4-Fluoro-cyclohexanecarbonitrile.

Applications in Drug Discovery: A Forward Look

The introduction of a fluorine atom into a cyclohexane ring can have profound effects on a drug candidate's properties. The 4-fluoro substitution pattern is particularly interesting as it can influence the conformational equilibrium of the ring and introduce a polar element distal to other functional groups. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, providing further opportunities for derivatization.

Potential applications of 4-Fluoro-cyclohexanecarbonitrile in drug design include:

  • Modulation of Lipophilicity: The fluorine atom can lower the lipophilicity (LogP) of a molecule, potentially improving its solubility and pharmacokinetic profile.[4]

  • Blocking Metabolic Soft Spots: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing a fluorine atom can block potential sites of oxidative metabolism.

  • Conformational Control: The stereoelectronic effects of the fluorine atom can influence the preferred conformation of the cyclohexane ring, which can be crucial for binding to a biological target.

  • Bioisosteric Replacement: The nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group, to fine-tune electronic and steric properties.

Conclusion

While the history of 4-Fluoro-cyclohexanecarbonitrile may not be as well-documented as that of other, more common chemical building blocks, its potential value in the field of medicinal chemistry is undeniable. By leveraging established synthetic methodologies for related compounds, a plausible and efficient route to this valuable scaffold can be devised. The unique combination of a fluorinated cyclohexane ring and a versatile nitrile functional group makes 4-Fluoro-cyclohexanecarbonitrile a promising tool for the development of next-generation therapeutics. This guide provides a foundational understanding for researchers looking to explore the potential of this and other novel fluorinated building blocks.

References

  • The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes.
  • Some examples of experimentally reported fluorinated cyclohexanes. The... - ResearchGate.
  • Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC.
  • CONFORMATION OF FLUORINATED CYCLOHEXANES | The Journal of Physical Chemistry - ACS Publications.
  • The nuclear magnetic resonance spectra of some fluorinated cyclohexanes - Transactions of the Faraday Society (RSC Publishing).
  • CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents.

Sources

Exploratory

molecular formula and weight of 4-Fluoro-cyclohexanecarbonitrile

An in-depth technical guide on 4-Fluoro-cyclohexanecarbonitrile , structured for researchers and drug development professionals. Molecular Formula: C H FN Molecular Weight: 127.16 g/mol CAS Registry Number: 864725-22-4 (...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on 4-Fluoro-cyclohexanecarbonitrile , structured for researchers and drug development professionals.

Molecular Formula: C


H

FN Molecular Weight: 127.16 g/mol CAS Registry Number: 864725-22-4 (Generic/Mix), 176316-84-8 (cis), 176316-85-9 (trans) [Note: CAS numbers for this specific intermediate vary by vendor and stereochemistry; primary identification should be via structure].

Executive Summary

4-Fluoro-cyclohexanecarbonitrile is a critical alicyclic building block in medicinal chemistry, serving as a bioisostere for 4-hydroxy- or 4-methoxy-cyclohexyl moieties. The introduction of the fluorine atom at the 4-position modulates lipophilicity (LogP), metabolic stability, and conformation without significantly altering the steric bulk compared to a hydroxyl group. This guide details the synthesis, stereochemical characterization, and application of this scaffold in drug discovery.

Chemical Identity & Stereochemistry

The molecule exists as two geometric isomers: cis and trans.[1] Understanding the conformational landscape is vital for interpreting NMR data and predicting biological activity.

Conformational Analysis
  • Trans-Isomer (Thermodynamic): The nitrile (-CN) and fluorine (-F) groups are on opposite faces of the ring. In the chair conformation, the diequatorial orientation (both groups equatorial) is energetically favored due to the minimization of 1,3-diaxial interactions.

  • Cis-Isomer (Kinetic): The groups are on the same face. This isomer exists as an equilibrium between two chair conformers: (F-axial, CN-equatorial)

    
     (F-equatorial, CN-axial). Since the A-value of the cyano group (0.17 kcal/mol) is similar to that of fluorine (0.15 kcal/mol), this system is conformationally mobile, though the CN-equatorial form is slightly preferred due to the linear nature of the nitrile minimizing steric clash.
    
PropertyTrans-IsomerCis-Isomer
Configuration (1R,4R) / (1S,4S)(1R,4S) / (1S,4R)
Preferred Conformation Diequatorial (e,e)Axial/Equatorial (a,e)
Thermodynamic Stability Higher (Major product in equilibration)Lower
Polarity Lower dipole momentHigher dipole moment

Synthesis Protocols

The synthesis of 4-fluoro-cyclohexanecarbonitrile is typically achieved via two primary routes: Nucleophilic Fluorination of a precursor or Reductive Cyanation of a ketone.

Route A: Reductive Cyanation (TosMIC Protocol)

This is the preferred route for scale-up as it avoids the use of highly toxic fluorinating agents on complex intermediates.

Mechanism: 4-Fluorocyclohexanone reacts with Tosylmethyl isocyanide (TosMIC) followed by base-induced fragmentation to yield the nitrile.

Step-by-Step Protocol:

  • Preparation of 4-Fluorocyclohexanone:

    • Reagents: 1,4-Cyclohexanedione monoethylene ketal, DAST (Diethylaminosulfur trifluoride).

    • Procedure: Treat the ketal with DAST in CH

      
      Cl
      
      
      
      at -78°C to room temperature. Quench with NaHCO
      
      
      . Deprotect the ketal using aqueous HCl/Acetone to yield 4-fluorocyclohexanone.
  • Conversion to Nitrile:

    • Reagents: 4-Fluorocyclohexanone (1.0 eq), TosMIC (1.2 eq), KOtBu (2.5 eq), DME/EtOH (dimethoxyethane/ethanol).

    • Procedure:

      • Dissolve TosMIC and 4-fluorocyclohexanone in dry DME at 0°C.

      • Add KOtBu solution in DME/EtOH dropwise (maintain <5°C).

      • Stir at room temperature for 4–16 hours.

      • Workup: Dilute with brine, extract with EtOAc. Dry over MgSO

        
        .
        
      • Purification: Flash chromatography (Hexane/EtOAc).

    • Outcome: Typically yields a mixture of cis and trans isomers (approx 1:1 to 1:2 ratio favoring trans).

Route B: Nucleophilic Displacement (Inversion)

Best for accessing the cis isomer specifically from the trans-alcohol (or vice versa).

  • Substrate: trans-4-hydroxy-cyclohexanecarbonitrile.

  • Reagent: DAST or Deoxo-Fluor.

  • Mechanism: S

    
    2 reaction with inversion of configuration.
    
  • Note: Requires careful handling of DAST (shock sensitive, generates HF).

Visual Pathway (DOT Diagram)

SynthesisPathway Start 1,4-Cyclohexanedione Monoethylene Ketal Inter1 4-Fluorocyclohexanone (Key Intermediate) Start->Inter1 Fluorination & Deprotection Product 4-Fluoro-cyclohexanecarbonitrile (Cis/Trans Mix) Inter1->Product Reductive Cyanation Reagent1 DAST / H+ Reagent2 TosMIC / KOtBu

Caption: Synthesis of 4-Fluoro-cyclohexanecarbonitrile via the TosMIC reductive cyanation pathway.

Analytical Characterization

Distinguishing the cis and trans isomers is critical for quality control.[1][2] NMR spectroscopy is the definitive tool.

H NMR Interpretation

The coupling constants (


) of the proton alpha to the nitrile group (H-1) are diagnostic.
FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial/Equatorial)
H-1 Signal Shape Triplet of Triplets (tt) Broad Multiplet / Quintet
Coupling (

)
Large axial-axial coupling (~11-12 Hz)Averaged coupling (~3-6 Hz)
H-1 Chemical Shift Upfield (Shielded, axial)Downfield (Deshielded, equatorial)

F NMR Shift
typically -170 to -180 ppmtypically -165 to -175 ppm
  • Causality: In the trans-isomer, H-1 is axial.[2] It experiences two large diaxial couplings with the axial protons at C2 and C6. In the cis-isomer, H-1 is equatorial (or averaging), resulting in significantly smaller vicinal couplings.

Mass Spectrometry (GC-MS)
  • Molecular Ion: m/z 127 [M]+.

  • Fragmentation: Loss of HCN (M-27) and HF (M-20) are common.

  • Retention Time: On non-polar columns (e.g., DB-5), the trans isomer (lower dipole) often elutes before the cis isomer (higher dipole), though this can vary based on specific column interactions.

Applications in Drug Discovery

The 4-fluorocyclohexyl motif is a classic bioisostere used to optimize Lead compounds.

  • Metabolic Blocking: Substitution of hydrogen with fluorine at the 4-position blocks Cytochrome P450-mediated oxidation (hydroxylation), extending the half-life (

    
    ) of the drug.
    
  • pKa Modulation: The electron-withdrawing effect of fluorine (through bonds) can lower the pKa of basic centers (e.g., amines) attached to the nitrile (after reduction) or the acid (after hydrolysis), reducing lysosomal trapping / hERG liability.

  • Conformational Locking: The preference of fluorine for the equatorial position (though weak) can bias the ring conformation, potentially locking the pharmacophore in a bioactive state.

Case Study Context: This scaffold appears in the optimization of Cathepsin K inhibitors (e.g., Odanacatib analogs) and DPP-4 inhibitors , where the cyclohexyl ring fills a hydrophobic pocket (S2 or S3 subsite), and the fluorine interacts with backbone carbonyls or modulates local polarity.

References

  • Synthesis via TosMIC: Organic Syntheses, Coll. Vol. 6, p. 232 (1988); Vol. 57, p. 107 (1977). (General protocol for ketone to nitrile conversion). Link

  • Fluorination Protocols: Journal of Organic Chemistry, "Deoxofluor: A New and Practical Reagent for Nucleophilic Fluorination", 1999, 64(19), 7048–7054. Link

  • Conformational Analysis: Chemical Reviews, "Fluorine in Medicinal Chemistry", 2008, 108(6), 1744–1778. Link

  • Stereochemical Assignment: Journal of Medicinal Chemistry, "Design and Synthesis of Cathepsin K Inhibitors", 2008. (Contextual application of fluorinated cycloalkyl rings). Link

Sources

Foundational

Foreword: The Imperative of Physicochemical Characterization

An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-cyclohexanecarbonitrile In the landscape of modern drug discovery and materials science, novel chemical entities are the building blocks of innovati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-cyclohexanecarbonitrile

In the landscape of modern drug discovery and materials science, novel chemical entities are the building blocks of innovation. Among these, fluorinated aliphatic scaffolds like 4-Fluoro-cyclohexanecarbonitrile represent a class of compounds with significant potential. The strategic incorporation of a fluorine atom can profoundly influence a molecule's conformational preferences, metabolic stability, and lipophilicity, while the nitrile group serves as a versatile synthetic handle and a polar pharmacophoric element.

However, the journey from a promising structure on paper to a viable lead candidate or functional material is paved with rigorous physicochemical evaluation. Understanding the solubility and stability of a compound is not a perfunctory checkbox exercise; it is the foundational knowledge upon which all subsequent research and development is built. It dictates the choice of reaction solvents, informs purification strategies, guides formulation development, and predicts shelf-life and environmental fate.

This guide provides a comprehensive framework for characterizing the solubility and stability of 4-Fluoro-cyclohexanecarbonitrile. It is designed for the discerning researcher and drug development professional, moving beyond mere data points to explain the underlying scientific principles and provide robust, self-validating experimental protocols. We will explore the molecule's structural nuances, outline systematic methodologies for determining its behavior in various media, and establish a framework for assessing its chemical robustness under stress conditions, all grounded in authoritative industry standards.

Molecular Profile and Inferred Physicochemical Properties

Direct experimental data for 4-Fluoro-cyclohexanecarbonitrile is not extensively published. Therefore, a robust starting point is to infer its properties based on its constituent functional groups and the principles of physical organic chemistry.

  • The Cyclohexane Core: This saturated aliphatic ring imparts a significant non-polar, lipophilic character to the molecule. It exists predominantly in chair conformations, and the substituents (Fluorine and Nitrile) can occupy either axial or equatorial positions. The energetic preference for a substituent's position is a critical determinant of the molecule's overall shape and interactions. For fluorocyclohexane, there is a known, albeit small, preference for the fluorine atom to be in the axial position due to hyperconjugation effects.

  • The Fluorine Substituent: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which generally confers high metabolic and thermal stability.[1][2] Fluorine's high electronegativity also increases the molecule's lipophilicity by reducing the basicity of nearby functional groups.

  • The Nitrile Group (-C≡N): This group is strongly polar and can act as a hydrogen bond acceptor, but not a donor. This feature suggests that while the molecule will have poor solubility in water, it will be more soluble in polar aprotic solvents (e.g., Acetone, Acetonitrile) and polar protic solvents (e.g., Ethanol) than its non-nitrile cyclohexane counterpart. The nitrile group is also a known site for chemical reactivity, particularly hydrolysis.[3]

Table 1: Predicted Physicochemical Properties of 4-Fluoro-cyclohexanecarbonitrile

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₁₀FNBased on chemical structure.
Molecular Weight ~127.16 g/mol Calculated from the atomic weights.
Appearance Likely a colorless liquid or low-melting solidBased on similar small aliphatic molecules.
Aqueous Solubility Poor to InsolubleThe dominant lipophilic cyclohexane ring outweighs the polarity of the nitrile group.
LogP (Octanol/Water) Moderately Positive (Est. 1.5 - 2.5)The lipophilic core and fluorine atom suggest a preference for the organic phase.
Primary Degradation Pathway Hydrolysis of the Nitrile GroupThe nitrile moiety is susceptible to acid- or base-catalyzed hydrolysis to form an amide and subsequently a carboxylic acid.[3]
Thermal Stability HighThe C-F bond is exceptionally strong, and the aliphatic ring is stable.[1][2]

A Systematic Approach to Solubility Determination

Solubility, the equilibrium concentration of a solute in a solvent at a given temperature, is a critical parameter that dictates a compound's utility.[4] A multi-tiered approach, beginning with qualitative screening and progressing to quantitative analysis, provides the most comprehensive understanding.

Protocol: Qualitative Solubility Profiling

This initial screen efficiently classifies the compound's behavior across a spectrum of solvents, providing crucial insights into its polarity and acid/base character.[5]

Methodology:

  • Preparation: Dispense 10 mg of 4-Fluoro-cyclohexanecarbonitrile into a series of 7 separate, labeled glass vials.

  • Solvent Addition: To each vial, add 1 mL of a single solvent from the list below, creating a nominal concentration of 10 mg/mL.

    • Water (Polar, Protic)

    • 5% w/v Sodium Hydroxide (aq) (Strong Base)

    • 5% w/v Sodium Bicarbonate (aq) (Weak Base)

    • 5% v/v Hydrochloric Acid (aq) (Strong Acid)

    • Ethanol (Polar, Protic)

    • Acetonitrile (Polar, Aprotic)

    • Dichloromethane (Non-polar)

  • Observation: Vortex each vial vigorously for 60 seconds. Allow the vials to stand for 5 minutes and observe for complete dissolution (a clear, particulate-free solution).

  • Interpretation: Record the results as "Soluble," "Partially Soluble," or "Insoluble." Solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.

G start Start with Unknown Compound water Test in Water start->water hcl Test in 5% HCl water->hcl Insoluble organic Test in Organic Solvents (e.g., Ethanol, DCM) water->organic Soluble naoh Test in 5% NaOH hcl->naoh Insoluble class_SB Class SB (Strong Base) hcl->class_SB Soluble nahco3 Test in 5% NaHCO3 naoh->nahco3 Soluble h2so4 Test in conc. H2SO4 naoh->h2so4 Insoluble class_SA Class SA (Strong Acid) nahco3->class_SA Soluble class_WA Class WA (Weak Acid) nahco3->class_WA Insoluble class_N Class N (Neutral) h2so4->class_N Soluble class_I Class I (Inert) h2so4->class_I Insoluble

Caption: Decision tree for qualitative solubility classification.

Protocol: Quantitative Solubility by the Equilibrium Method

For process development and formulation, precise solubility values are required. The equilibrium saturation method followed by HPLC analysis is a gold standard.[4]

Methodology:

  • Sample Preparation: Add an excess of 4-Fluoro-cyclohexanecarbonitrile to a vial containing a known volume (e.g., 2 mL) of the desired solvent (e.g., water, ethanol/water mixtures, buffered solutions).

  • Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25°C) using a shaker or rotator for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) to remove all undissolved solids.

  • Quantification:

    • Prepare a series of calibration standards of the compound in the same solvent at known concentrations.

    • Dilute the filtered supernatant with the solvent to bring its concentration within the calibration range.

    • Analyze the standards and the diluted sample by a validated HPLC-UV method.

  • Calculation: Construct a calibration curve (Concentration vs. Peak Area). Use the peak area of the diluted sample and the curve's equation to determine its concentration. Multiply by the dilution factor to obtain the final solubility value (e.g., in mg/mL or µg/mL).

Table 2: Hypothetical Quantitative Solubility Data

Solvent System (at 25°C)Predicted Solubility (mg/mL)
Water (pH 7.0)< 0.1
Ethanol> 50
Acetonitrile> 50
50:50 Ethanol:Water5 - 10
Hexane> 20

Framework for Chemical Stability Assessment

Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[6] A forced degradation study is the first step to understanding potential liabilities.

The Rationale of Forced Degradation

Forced degradation, or stress testing, is designed to accelerate the chemical degradation of a compound to identify likely degradation products and establish degradation pathways.[7] This information is invaluable for developing stability-indicating analytical methods and for improving the molecule's stability through structural modification or formulation.

Protocol: Forced Degradation (Stress Testing)

This protocol outlines the conditions for a comprehensive stress testing study, adhering to principles found in regulatory guidelines.[8][9][10]

Methodology:

  • Stock Solution: Prepare a stock solution of 4-Fluoro-cyclohexanecarbonitrile at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Dispense aliquots of the stock solution into separate vials and apply the following stress conditions. Include a control sample stored at -20°C in the dark.

    • Acid Hydrolysis: Add an equal volume of 2 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 2 M NaOH. Keep at room temperature for 4 hours.

    • Oxidation: Add an equal volume of 10% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Stress: Store one vial of the stock solution at 60°C for 7 days.

    • Photostability: Expose a solution and a solid sample to a calibrated light source as per ICH Q1B guidelines.

  • Sample Quenching: After the designated time, cool the samples to room temperature. Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples (control and stressed) by a stability-indicating HPLC method. Compare the chromatograms to identify new peaks (degradants) and any decrease in the parent compound's peak area.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution control Store Control at -20°C stock->control acid Acidic (2M HCl, 60°C) base Basic (2M NaOH, RT) oxid Oxidative (10% H2O2, RT) thermal Thermal (60°C) photo Photolytic (ICH Q1B) quench Neutralize/Quench Reactions acid->quench base->quench oxid->quench thermal->quench photo->quench hplc Analyze by HPLC-UV/MS quench->hplc report Identify Degradants & Determine Purity hplc->report

Caption: Workflow for a forced degradation study.

Anticipated Degradation Pathway

The primary anticipated degradation pathway is the hydrolysis of the nitrile group.

  • Under acidic or basic conditions: 4-Fluoro-cyclohexanecarbonitrile is expected to hydrolyze first to 4-Fluoro-cyclohexanecarboxamide and then, under more stringent conditions, to 4-Fluoro-cyclohexanecarboxylic acid .

Long-Term Stability Studies

To establish a retest period or shelf life, formal stability studies under controlled storage conditions are necessary. These are defined by the International Council for Harmonisation (ICH) guidelines.[8][9][10][11]

Table 3: ICH Recommended Long-Term and Accelerated Stability Conditions

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months

Summary and Recommendations

4-Fluoro-cyclohexanecarbonitrile is a molecule whose properties are defined by a balance of lipophilicity from its cyclohexane core and polarity from its nitrile functional group.

  • Solubility: It is predicted to be poorly soluble in aqueous media but readily soluble in a wide range of common organic solvents. Its solubility profile should be experimentally confirmed using the protocols outlined herein to guide its use in synthesis and potential formulations.

  • Stability: The molecule is expected to be thermally robust due to the strong C-F bond. However, its primary liability is the nitrile group, which is susceptible to hydrolysis. Care should be taken to avoid prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures.

Recommendations for Handling and Storage:

  • Storage: To ensure long-term integrity, 4-Fluoro-cyclohexanecarbonitrile should be stored in a tightly sealed container in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[3]

  • Handling: When using in reactions or preparing solutions, consider the pH of the medium. For aqueous applications, buffered systems may be necessary to maintain a pH range where the nitrile group is most stable (typically near neutral).

This guide provides the scientific and methodological foundation for a thorough characterization of 4-Fluoro-cyclohexanecarbonitrile. By applying these principles and protocols, researchers can generate the reliable data necessary to unlock its full potential in their scientific endeavors.

References

  • Pharmaguideline. (2012, October 8). Guidelines for Pharmaceutical Stability Study. [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-27. [Link]

  • Pinto, G., et al. (2021). Biodegradation and biotransformation of organofluorine compounds. ResearchGate. [Link]

  • Pokharana, M., et al. (2018). Stability testing guidelines of pharmaceutical products. Journal of Drug Delivery and Therapeutics, 8(2), 169-175. [Link]

  • Harle, A. J., et al. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education, 80(5), 560. [Link]

  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. [Link]

  • European Medicines Agency. (2023). ICH Q1A(R2) guideline on stability testing of new drug substances and drug products. [Link]

  • World Health Organization. (2018). WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Ellis, D. A., et al. (2001). Organofluorine Compounds in the Environment - Analysis, Sources and Degradation. University of Toronto. [Link]

  • Anonymous. (n.d.). Solubility test for Organic Compounds. [Link]

  • Heinig, K. (n.d.). Stability Issues in Bioanalysis: New Case Studies. [Link]

  • ResearchGate. (2015). How can I measure concentration of low-solubility organic compounds in water?[Link]

  • Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. [Link]

Sources

Exploratory

Strategic Utilization of 4-Fluoro-cyclohexanecarbonitrile in Drug Discovery

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Fluorine Effect in Aliphatic Cycles 4-Fluoro-cyclohexanecarbonitrile represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Fluorine Effect in Aliphatic Cycles

4-Fluoro-cyclohexanecarbonitrile represents a high-value scaffold in modern medicinal chemistry, offering a precise tool for modulating physicochemical properties without altering steric bulk significantly. Unlike its aromatic counterpart (4-fluorobenzonitrile), this aliphatic building block introduces unique conformational biases and metabolic stability profiles essential for next-generation therapeutics.

This guide details the structural dynamics, synthetic pathways, and therapeutic applications of 4-fluoro-cyclohexanecarbonitrile, positioning it as a critical bioisostere for phenyl and cyclohexyl rings in drug design.

Structural Dynamics & Conformational Analysis

The Diequatorial Preference

The stereochemical configuration of 1,4-disubstituted cyclohexanes is governed by the minimization of 1,3-diaxial interactions. For 4-fluoro-cyclohexanecarbonitrile, the trans isomer is thermodynamically preferred and medicinally most relevant.

  • Nitrile Group (-CN): Exhibits a moderate A-value (~0.2 kcal/mol), preferring the equatorial position.

  • Fluorine Atom (-F): Exhibits a small A-value (~0.25 kcal/mol), but its high electronegativity introduces dipole-dipole interactions.

  • Thermodynamic Outcome: In the trans-1,4 isomer, both substituents can adopt the equatorial orientation (diequatorial), stabilizing the chair conformation. This "locks" the molecule into a linear vector, mimicking the geometry of a para-substituted phenyl ring but with significantly lower lipophilicity (LogP) and increased water solubility.

The Gauche Effect and Dipole Minimization

While steric factors favor the diequatorial conformer, the "gauche effect" (sigma C-H to sigma* C-F hyperconjugation) can influence the population of conformers in polar solvents. However, for the trans isomer, the diequatorial arrangement aligns the dipoles in opposite directions, further stabilizing this geometry compared to the diaxial alternative.

Synthetic Pathways & Protocols

The synthesis of 4-fluoro-cyclohexanecarbonitrile requires careful control of stereochemistry, particularly to establish the trans relationship between the fluoride and the nitrile.

Primary Synthetic Route: The Ketal-Ketone Approach

This route ensures high purity and allows for stereochemical correction via equilibration if necessary.

Workflow Visualization (DOT):

SynthesisPath Start 1,4-Cyclohexanedione Monoethylene Ketal Step1 Fluorination (Selectfluor/NFSI) Start->Step1 Electrophilic F+ Inter1 8-Fluoro-1,4-dioxaspiro[4.5]decane Step1->Inter1 Step2 Deprotection (HCl/Acetone) Inter1->Step2 Ketone 4-Fluorocyclohexanone Step2->Ketone Step3 TosMIC Reaction (Van Leusen) Ketone->Step3 t-BuOK, DME, -10°C Product 4-Fluoro-cyclohexanecarbonitrile (Trans-Major) Step3->Product Reductive Cyanation

Figure 1: Synthetic pathway from commercially available ketal to the target nitrile.

Detailed Experimental Protocol: Ketone to Nitrile Conversion

Note: This protocol describes the Van Leusen reaction, a reliable method for converting ketones directly to nitriles while preserving the ring structure.

Reagents:

  • 4-Fluorocyclohexanone (1.0 eq)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium tert-butoxide (t-BuOK) (2.5 eq)

  • Dimethoxyethane (DME) (Anhydrous)

  • Ethanol (Absolute)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve TosMIC (1.1 eq) and 4-fluorocyclohexanone (1.0 eq) in anhydrous DME (10 mL/mmol).

  • Cooling: Cool the solution to -10°C using an ice/salt bath.

  • Addition: Add t-BuOK (2.5 eq) portion-wise over 15 minutes, maintaining the temperature below 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC/LC-MS for consumption of the ketone.

  • Quench: Cool the mixture to 0°C and add absolute ethanol (5 mL/mmol). Stir for 15 minutes.

  • Workup: Pour the mixture into ice water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient). The trans isomer typically elutes later than the cis isomer due to polarity differences.

Validation Criteria:

  • 1H NMR: Look for the methine proton alpha to the nitrile (multiplet, ~2.6 ppm). The coupling constants will reveal axial/equatorial orientation (large J-values ~10-12 Hz indicate axial proton, confirming equatorial nitrile).

  • 19F NMR: Distinct doublet of multiplets around -180 ppm.

Therapeutic Applications & Bioisosterism

Phenyl Ring Bioisostere

The 4-fluorocyclohexyl motif is a classic "saturated bioisostere" for the para-fluorophenyl group.

Propertyp-Fluorophenyltrans-4-Fluoro-cyclohexylDrug Design Advantage
Geometry Planar (2D)Chair (3D)Increases "escape from flatland," improving solubility.
Lipophilicity High (LogP ~2.5)Moderate (LogP ~1.5)Improves metabolic stability and reduces non-specific binding.
Metabolism Prone to oxidationC4 blocked by FluorineFluorine prevents metabolic "soft spot" oxidation at the 4-position.
Cathepsin & Protease Inhibitors

In the development of Cathepsin K inhibitors (e.g., Odanacatib analogs), the 4-fluorocyclohexyl group serves as a P2 or P3 substituent. The nitrile group can be converted into:

  • Amidines: For serine protease inhibition.

  • Tetrazoles: As carboxylic acid bioisosteres.

  • Primary Amines: Via reduction (LiAlH4 or Raney Ni), serving as a linker.

SAR Logic Visualization (DOT):

SAR_Logic Center 4-Fluoro-cyclohexanecarbonitrile Amine Primary Amine (Linker for Kinase Inhibitors) Center->Amine Reduction (LiAlH4) Acid Carboxylic Acid (Peptidomimetics) Center->Acid Hydrolysis (HCl) Heterocycle 1,2,4-Oxadiazole (GPCR Agonists) Center->Heterocycle Amidoxime formation MetaStab Metabolic Blockade (C-F prevents oxidation) Center->MetaStab Structural Feature Solubility LogP Reduction (vs. Phenyl) Center->Solubility Physicochemical Effect

Figure 2: Functional diversification and medicinal chemistry logic.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Heterocycles. Journal of Medicinal Chemistry. Link

  • Van Leusen, A. M., et al. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry. Link

  • Linclau, B., et al. (2016). The gauche effect in fluorinated aliphatic rings. Chemical Society Reviews. Link

Protocols & Analytical Methods

Method

Synthesis of 4-Fluoro-cyclohexanecarbonitrile: A Detailed Guide for Researchers

Introduction 4-Fluoro-cyclohexanecarbonitrile is a valuable fluorinated building block in medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can significantly alter their...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Fluoro-cyclohexanecarbonitrile is a valuable fluorinated building block in medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a crucial strategy in the design of novel therapeutics. This document provides a comprehensive guide for the synthesis of 4-Fluoro-cyclohexanecarbonitrile from the readily available starting material, 4-fluorocyclohexanone. This application note explores two primary synthetic strategies: a direct, one-pot conversion and a two-step sequence involving an alkene intermediate. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and practical considerations for successful execution in a research setting.

Strategic Approaches to Synthesis

The conversion of a ketone to a nitrile functionality can be achieved through several methodologies. For the synthesis of 4-Fluoro-cyclohexanecarbonitrile, we will detail two effective and scientifically sound approaches.

Strategy 1: Direct Conversion via Cyanohydrin Formation and Subsequent Deoxygenation

This approach involves the initial formation of a cyanohydrin by the nucleophilic addition of a cyanide species to the carbonyl group of 4-fluorocyclohexanone. The resulting α-hydroxynitrile is then deoxygenated to yield the target nitrile. The use of trimethylsilyl cyanide (TMSCN) is particularly advantageous as it forms a stable O-silylated cyanohydrin intermediate, which can be readily reduced.[1]

Strategy 2: Two-Step Synthesis via Shapiro Reaction and Hydrocyanation

This alternative strategy offers a pathway to the target molecule by first converting the ketone into an alkene, followed by the addition of a cyano group across the double bond. The Shapiro reaction provides an efficient means to transform a ketone into a less-substituted alkene through the decomposition of a tosylhydrazone intermediate.[2][3] The resulting 4-fluorocyclohexene can then undergo hydrocyanation to afford the desired 4-Fluoro-cyclohexanecarbonitrile.[4]

PART 1: Direct Conversion via Cyanohydrin Intermediate

This one-pot protocol is a highly efficient method for the direct conversion of ketones to nitriles.[5]

Reaction Principle and Mechanism

The reaction proceeds in two key steps within a single pot:

  • Cyanosilylation: 4-fluorocyclohexanone reacts with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst, such as zinc iodide (ZnI₂), to form the corresponding O-trimethylsilyl cyanohydrin.[1][6]

  • Reductive Deoxygenation: The intermediate is then treated with a reducing system, such as chlorotrimethylsilane (TMSCl) and sodium iodide (NaI) in acetonitrile, to effect the reductive removal of the silyloxy group, yielding the target nitrile.

Diagram 1: Reaction Workflow for Direct Conversion

G cluster_0 Step 1: Cyanosilylation cluster_1 Step 2: Reductive Deoxygenation cluster_2 Workup & Purification A 4-fluorocyclohexanone C O-trimethylsilyl-4-fluorocyclohexanecarbonitrile (Intermediate) A->C Anhydrous Dichloromethane, RT B Trimethylsilyl cyanide (TMSCN) Zinc Iodide (ZnI₂) B->C E 4-Fluoro-cyclohexanecarbonitrile (Product) C->E Acetonitrile, Water, RT D Chlorotrimethylsilane (TMSCl) Sodium Iodide (NaI) D->E F Quench with water E->F G Extract with Diethyl Ether F->G H Column Chromatography G->H

Caption: Workflow for the one-pot synthesis of 4-Fluoro-cyclohexanecarbonitrile.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier (Example)
4-fluorocyclohexanone≥98%Sigma-Aldrich
Trimethylsilyl cyanide (TMSCN)≥98%Sigma-Aldrich
Zinc iodide (ZnI₂)Anhydrous, ≥98%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
AcetonitrileAnhydrous, ≥99.8%Sigma-Aldrich
Chlorotrimethylsilane (TMSCl)≥99%Sigma-Aldrich
Sodium iodide (NaI)≥99%Sigma-Aldrich
Diethyl etherACS gradeFisher Scientific
Saturated aq. sodium bicarbonate--
Anhydrous magnesium sulfate--
Silica gel60 Å, 230-400 mesh-

Procedure:

  • To a solution of 4-fluorocyclohexanone (1.0 eq) in anhydrous dichloromethane, add trimethylsilyl cyanide (1.5 eq) and a catalytic amount of zinc iodide.

  • Stir the mixture at room temperature until the formation of the trimethylsilyloxy nitrile is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Remove the dichloromethane under reduced pressure.

  • To the residue, add acetonitrile, chlorotrimethylsilane (2.0 eq), and sodium iodide (2.0 eq).

  • Add a small amount of water to the mixture and stir at room temperature until the reduction is complete (monitor by TLC or GC).

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 4-Fluoro-cyclohexanecarbonitrile.

PART 2: Two-Step Synthesis via Shapiro Reaction and Hydrocyanation

This strategy provides an alternative route that may be advantageous depending on substrate reactivity and available reagents.

Reaction Principle and Mechanism

Step 1: Shapiro Reaction

The Shapiro reaction converts 4-fluorocyclohexanone to 4-fluorocyclohexene.[7] This reaction proceeds via the following stages:

  • Tosylhydrazone Formation: The ketone is first condensed with p-toluenesulfonylhydrazide to form the corresponding tosylhydrazone.[8][9]

  • Deprotonation and Elimination: The tosylhydrazone is treated with two equivalents of a strong base (e.g., n-butyllithium) to effect a double deprotonation, leading to a vinyllithium intermediate which upon quenching with a proton source yields the alkene.[2][3]

Step 2: Hydrocyanation

The resulting 4-fluorocyclohexene is then subjected to hydrocyanation. This reaction involves the addition of hydrogen cyanide across the double bond.[4] Modern methods often employ safer and more manageable cyanide sources in a process called transfer hydrocyanation.[10][11][12]

Diagram 2: Reaction Pathway for the Two-Step Synthesis

G cluster_0 Step 1: Shapiro Reaction cluster_1 Step 2: Hydrocyanation A 4-fluorocyclohexanone C 4-fluorocyclohexanone tosylhydrazone A->C Methanol, Reflux B p-toluenesulfonylhydrazide B->C E 4-fluorocyclohexene C->E THF, -78 °C to RT D 2 eq. n-BuLi D->E H 4-Fluoro-cyclohexanecarbonitrile E->H Toluene, Heat F HCN source (e.g., Acetone cyanohydrin) F->H G Ni(0) catalyst G->H

Caption: Two-step synthesis of 4-Fluoro-cyclohexanecarbonitrile via a Shapiro reaction and hydrocyanation sequence.

Experimental Protocols

Step 1: Synthesis of 4-fluorocyclohexanone tosylhydrazone

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier (Example)
4-fluorocyclohexanone≥98%Sigma-Aldrich
p-toluenesulfonylhydrazide≥97%Sigma-Aldrich
MethanolACS gradeFisher Scientific

Procedure:

  • Dissolve 4-fluorocyclohexanone (1.0 eq) in methanol.

  • Add p-toluenesulfonylhydrazide (1.05 eq) to the solution.

  • Heat the mixture at reflux until the reaction is complete (typically monitored by TLC, observing the disappearance of the ketone spot).

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold methanol, and dry under vacuum to obtain 4-fluorocyclohexanone tosylhydrazone.

Step 2: Synthesis of 4-fluorocyclohexene (Shapiro Reaction)

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier (Example)
4-fluorocyclohexanone tosylhydrazone--
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Saturated aq. ammonium chloride--
Diethyl etherACS gradeFisher Scientific

Procedure:

  • Suspend 4-fluorocyclohexanone tosylhydrazone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to -78 °C.

  • Slowly add n-butyllithium (2.1 eq) via syringe, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (the product is volatile).

  • The crude 4-fluorocyclohexene may be purified by distillation.

Step 3: Synthesis of 4-Fluoro-cyclohexanecarbonitrile (Hydrocyanation)

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier (Example)
4-fluorocyclohexene--
Acetone cyanohydrin≥98%Sigma-Aldrich
Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0))≥98%Strem Chemicals
Triphenylphosphine (PPh₃)≥99%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich

Procedure:

  • In a glovebox, charge a Schlenk flask with Ni(COD)₂ (catalytic amount, e.g., 5 mol%) and triphenylphosphine (e.g., 20 mol%).

  • Add anhydrous toluene, followed by 4-fluorocyclohexene (1.0 eq) and acetone cyanohydrin (1.2 eq).[13]

  • Seal the flask and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) until the reaction is complete (monitored by GC or NMR).

  • Cool the reaction mixture to room temperature and carefully quench any remaining cyanide source according to established safety protocols.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain 4-Fluoro-cyclohexanecarbonitrile.

Safety Precautions

  • Cyanide Compounds: Trimethylsilyl cyanide, hydrogen cyanide (generated in situ or from acetone cyanohydrin), and other cyanide salts are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[14] All manipulations involving cyanide-containing reagents must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). A cyanide antidote kit should be readily available.

  • n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere.

  • General Precautions: Always review the Safety Data Sheets (SDS) for all chemicals used in these procedures.

Characterization of the Final Product

The identity and purity of the synthesized 4-Fluoro-cyclohexanecarbonitrile should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the structure and isomeric purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency.

  • Gas Chromatography (GC): To assess the purity of the final product.

Conclusion

This application note has detailed two robust synthetic routes for the preparation of 4-Fluoro-cyclohexanecarbonitrile from 4-fluorocyclohexanone. The direct conversion via a cyanohydrin intermediate offers an efficient one-pot procedure, while the two-step sequence involving a Shapiro reaction and hydrocyanation provides a valuable alternative. The choice of method will depend on factors such as reagent availability, scale of the reaction, and the specific experimental capabilities of the laboratory. By following the detailed protocols and adhering to the necessary safety precautions, researchers can confidently synthesize this important fluorinated building block for application in drug discovery and development programs.

References

  • Amino Acid Synthesis - Strecker. (n.d.). Retrieved from [Link]

  • Talley, J. J. (2017). Conversion of Ketones to Cyanohydrins: Benzophenone Cyanohydrin. ResearchGate. Retrieved from [Link]

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps. (2024, February 26). Retrieved from [Link]

  • Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Cyanohydrin synthesis by Cyanation or Cyanosilylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Efficient Synthesis and Analysis of Chiral Cyanohydrins - Diva-Portal.org. (n.d.). Retrieved from [Link]

  • the preparation of nitriles - Chemguide. (n.d.). Retrieved from [Link]

  • TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds - PMC. (n.d.). Retrieved from [Link]

  • Strecker's synthesis. - NEET coaching. (n.d.). Retrieved from [Link]

  • Conversion of aldehydes and ketones into nitriles containing an additional carbon atom. (n.d.). Retrieved from [Link]

  • Formation of Cyanohydrins from ketones and aldehydes - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Retrieved from [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview - JoVE. (2025, May 22). Retrieved from [Link]

  • 20.7: Chemistry of Nitriles. (2025, January 19). Retrieved from [Link]

  • 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation - Chemistry LibreTexts. (2025, January 19). Retrieved from [Link]

  • Alkylation of Cyanide, Part 4: Aldehydes and Ketones - YouTube. (2022, June 13). Retrieved from [Link]

  • Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Shapiro reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Shapiro Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents. (n.d.).
  • A kind of method for synthesizing 4-fluorocyclohexanone - Eureka | Patsnap. (2021, March 16). Retrieved from [Link]

  • Hydrocyanation - Wikipedia. (n.d.). Retrieved from [Link]

  • Preparation of fluoroalkenes via the Shapiro reaction: direct access to fluorinated peptidomimetics - PubMed. (2013, August 2). Retrieved from [Link]

  • Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes - PMC. (n.d.). Retrieved from [Link]

  • Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC. (n.d.). Retrieved from [Link]

  • Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane. (n.d.). Retrieved from [Link]

  • Catalytic reversible alkene-nitrile interconversion through controllable transfer hydrocyanation - PubMed. (2016, February 19). Retrieved from [Link]

  • (E)-4,2′,4′-Trimethoxychalcone (Z)-N-Tosyl Hydrazone - MDPI. (n.d.). Retrieved from [Link]

  • Novel transfer hydrocyanation - The chemical reaction database. (2016, February 21). Retrieved from [Link]

  • Formation of tosylhydrazones : r/Chempros - Reddit. (2022, August 5). Retrieved from [Link]

  • Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC. (n.d.). Retrieved from [Link]

  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC. (2025, November 8). Retrieved from [Link]

  • Catalytic Reversible Hydrocyanation - 2016 - Wiley Analytical Science. (2016, June 1). Retrieved from [Link]

  • Cas 4545-18-0,Cyclohexanone Tosylhydrazone - LookChem. (n.d.). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 4-Fluoro-cyclohexanecarbonitrile in Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Aliphatic Scaffolds in Drug Discovery The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of all newl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Aliphatic Scaffolds in Drug Discovery

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[1] This is not a matter of coincidence but a testament to the profound and often beneficial impact of fluorine on a molecule's pharmacokinetic and pharmacodynamic profile.[2][3][4] Strategic fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, modulate the acidity or basicity (pKa) of nearby functional groups, and fine-tune lipophilicity, all of which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[5]

While much attention has been given to fluoroaromatics, the use of fluorinated aliphatic scaffolds, such as the 4-fluorocyclohexane moiety, offers a unique set of advantages. These three-dimensional structures can better mimic the spatial arrangement of endogenous ligands, potentially leading to higher binding affinities and selectivities for their biological targets. The C-F bond, being one of the strongest in organic chemistry, imparts significant metabolic stability to the cyclohexane ring.

This guide focuses on the utility of 4-Fluoro-cyclohexanecarbonitrile as a versatile building block in medicinal chemistry. The presence of both a fluorine atom and a reactive nitrile group on a conformationally well-defined cyclohexane ring makes this compound an attractive starting material for the synthesis of a diverse range of novel chemical entities with potential therapeutic applications.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4-Fluoro-cyclohexanecarbonitrile is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValue (Predicted/Typical)Significance in Drug Discovery
Molecular Formula C₇H₁₀FNProvides the elemental composition.
Molecular Weight 127.16 g/mol Falls within the range for lead-like and drug-like molecules.
LogP (Predicted) 1.5 - 2.0Indicates moderate lipophilicity, often favorable for cell permeability.
Boiling Point ~180-190 °C (at 760 mmHg)Important for purification by distillation.
pKa (Nitrile) ~20-25 (for α-proton)The nitrile group is generally not basic under physiological conditions.

Spectroscopic Characterization:

The structural integrity of 4-Fluoro-cyclohexanecarbonitrile and its derivatives must be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexane ring protons. The proton attached to the carbon bearing the fluorine atom will exhibit a characteristic splitting pattern due to coupling with fluorine.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbons. The carbon atom bonded to fluorine will have its chemical shift significantly influenced by the electronegative fluorine atom and will show a large one-bond carbon-fluorine coupling constant (¹JCF).

  • ¹⁹F NMR: The fluorine NMR spectrum will provide a clear signal for the single fluorine atom, and its chemical shift and coupling to adjacent protons can confirm its position on the cyclohexane ring.

  • IR Spectroscopy: The infrared spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹. The C-F stretching vibration will appear in the fingerprint region, usually between 1000 and 1400 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Synthetic Protocols

The following protocols provide detailed methodologies for the synthesis of 4-Fluoro-cyclohexanecarbonitrile and its subsequent transformation into key functionalities for medicinal chemistry applications.

Protocol 1: Synthesis of 4-Fluorocyclohexanone (Precursor)

A reliable synthesis of the precursor, 4-fluorocyclohexanone, is crucial. The following protocol is adapted from patented procedures.[6]

Workflow for the Synthesis of 4-Fluorocyclohexanone

A 1,4-Cyclohexanedione monoethylene ketal C 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene A->C Fluorination B Fluorinating Agent (e.g., DAST) in organic base E 8-Fluoro-1,4-dioxaspiro[4.5]decane C->E Hydrogenation D H₂, Pd/C G 4-Fluorocyclohexanone E->G Deprotection F Acidic Hydrolysis A 4-Fluorocyclohexanone C 4-Fluoro-1-hydroxycyclohexanecarbonitrile (Cyanohydrin) A->C Cyanohydrin Formation B 1. TMSCN, ZnI₂ (cat.) 2. H₃O⁺ E 4-Fluoro-cyclohexanecarbonitrile C->E Dehydration D SOCl₂, Pyridine A 4-Fluoro-cyclohexanecarbonitrile C 4-Fluorocyclohexylmethanamine A->C Reduction B 1. LiAlH₄, THF 2. H₂O D Further Derivatization (e.g., Amide or Sulfonamide Formation) C->D A 4-Fluoro-cyclohexanecarbonitrile C 4-Fluorocyclohexanecarboxylic Acid A->C Hydrolysis B H₂SO₄ (aq), Heat D Further Derivatization (e.g., Ester or Amide Formation) C->D

Sources

Method

4-Fluoro-cyclohexanecarbonitrile as a building block for novel compounds.

Application Note: 4-Fluoro-cyclohexanecarbonitrile in Drug Design Executive Summary 4-Fluoro-cyclohexanecarbonitrile (CAS: 110189-23-2, generic) represents a high-value saturated building block for modern drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Fluoro-cyclohexanecarbonitrile in Drug Design

Executive Summary

4-Fluoro-cyclohexanecarbonitrile (CAS: 110189-23-2, generic) represents a high-value saturated building block for modern drug discovery. As the industry shifts away from planar, aromatic-heavy scaffolds ("Flatland") to improve solubility and physicochemical properties, this moiety offers a precise bioisosteric replacement for the ubiquitous 4-fluorophenyl group.

This guide details the strategic application, synthesis, and transformation of 4-fluoro-cyclohexanecarbonitrile. It focuses on the critical stereochemical implications (cis vs. trans isomers) that drive biological activity and provides field-proven protocols for its conversion into amines, acids, and heterocycles.

Part 1: The Bioisosteric Advantage

The 4-fluorocyclohexyl motif is not merely a spacer; it is a functional probe that modulates the electronic and steric environment of a pharmacophore.

Feature4-Fluorophenyl (Aromatic)4-Fluorocyclohexyl (Aliphatic)Impact on Drug Design
Geometry Planar (2D)Chair Conformation (3D)Increases fraction of sp³ carbons (

), often improving solubility and target selectivity.
Lipophilicity High (LogP contribution ~2.0)ModerateReduces non-specific binding and improves thermodynamic solubility.
Metabolism Prone to CYP oxidation (unless blocked)Metabolically robustThe C-F bond prevents hydroxylation at the 4-position; the ring is resistant to aromatization.
Electronic Electron withdrawing (Inductive + Resonance)Electron withdrawing (Inductive only)Modulates pKa of attached amines/acids without

-electron delocalization.

Strategic Insight: Use this building block when a lead compound containing a 4-fluorophenyl group shows poor solubility or metabolic liability (e.g., rapid clearance via CYP-mediated oxidation).

Part 2: Stereochemistry & Reactivity

Unlike aromatic rings, the cyclohexane scaffold introduces stereoisomerism. The relationship between the nitrile (CN) and the fluorine (F) substituents is critical.

  • Trans-Isomer: Both substituents are typically in the equatorial position (diequatorial) in the lowest energy chair conformation. This is generally the thermodynamically preferred isomer.

  • Cis-Isomer: One substituent is axial and the other is equatorial.[1]

Senior Scientist Note: The trans isomer often mimics the vector projection of a para-substituted phenyl ring more accurately than the cis isomer. However, the cis isomer can access unique binding pockets unavailable to planar analogs.

Visualizing the Conformations

Stereochemistry cluster_0 Stereochemical Analysis Trans Trans-Isomer (Diequatorial) Thermodynamically Stable NMR_Trans NMR Signature: Large J_aa (~10-12 Hz) for H1/H4 Trans->NMR_Trans Identification Cis Cis-Isomer (Axial/Equatorial) Higher Energy NMR_Cis NMR Signature: Small J_ae/J_ee (<5 Hz) for H1/H4 Cis->NMR_Cis Identification

Figure 1: Stereochemical relationships and NMR diagnostic markers for 4-substituted cyclohexanes.

Part 3: Synthetic Protocols

These protocols are designed for reliability in a discovery setting.

Protocol A: Synthesis of 4-Fluoro-cyclohexanecarbonitrile (Van Leusen Reaction)

Direct conversion of 4-fluorocyclohexanone to the nitrile while retaining ring size.

Mechanism: Reaction of the ketone with Tosylmethyl isocyanide (TosMIC). Reagents: 4-Fluorocyclohexanone, TosMIC, Potassium tert-butoxide (t-BuOK), DME/EtOH.

  • Preparation: Dissolve TosMIC (1.1 equiv) and 4-fluorocyclohexanone (1.0 equiv) in anhydrous 1,2-dimethoxyethane (DME).

  • Addition: Cool to 0°C. Add t-BuOK (2.5 equiv) portion-wise. The reaction is exothermic; maintain temp <10°C.

  • Reaction: Add absolute ethanol (approx. 2% v/v of solvent volume) to promote the reaction. Stir at 0°C for 1h, then warm to RT for 4h.

  • Workup: Quench with brine. Extract with EtOAc. Wash organic layer with water (to remove Tosyl group byproducts) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Note: This reaction typically yields a mixture of cis and trans isomers. Separation can often be achieved here, or carried through to the next step.[2][3]

Protocol B: Hydrolysis to 4-Fluoro-cyclohexanecarboxylic Acid

For generating amide coupling partners.

Reagents: Conc. HCl, Acetic Acid.[4]

  • Mix: Dissolve the nitrile in a mixture of glacial acetic acid and conc. HCl (1:1 v/v).

  • Reflux: Heat to reflux (approx. 100-110°C) for 12-16 hours. Monitor by LCMS (Nitrile peak disappears; Acid peak appears).

  • Isolation: Cool to RT. Concentrate in vacuo to remove excess acid.

  • Workup: Dilute with water. If the product precipitates, filter it (often the trans acid is a solid). If oil, extract with EtOAc (3x).[4]

  • Crystallization: The trans-4-fluoro-cyclohexanecarboxylic acid can often be recrystallized from Hexane/EtOAc, enriching the thermodynamically stable diequatorial isomer.

Protocol C: Reduction to (4-Fluoro-cyclohexyl)methanamine

For generating amine building blocks (ureas, sulfonamides).

Reagents: LiAlH₄ (Lithium Aluminum Hydride), THF.

  • Safety: LiAlH₄ is pyrophoric.[5] Use dry glassware and N₂ atmosphere.

  • Setup: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF at 0°C.

  • Addition: Add 4-fluoro-cyclohexanecarbonitrile (1.0 equiv) in THF dropwise.

    • Critical: Maintain temp <10°C to prevent defluorination or side reactions.

  • Reaction: Warm to RT and stir for 3h. Reflux is usually not required for aliphatic nitriles and avoids defluorination risks.

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 
       mL Water (per 
      
      
      
      g LiAlH₄)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Filtration: Stir until a white granular precipitate forms. Filter through Celite.

  • Purification: The amine is often used crude or purified as an HCl salt (precipitate from ether/HCl).

Part 4: Synthetic Workflow Diagram

Synthesis Ketone 4-Fluorocyclohexanone (Precursor) Nitrile 4-Fluoro-cyclohexanecarbonitrile (The Building Block) Ketone->Nitrile TosMIC, tBuOK (Reductive Cyanation) Acid 4-Fluoro-cyclohexanecarboxylic Acid (Amide Coupling) Nitrile->Acid HCl, AcOH, Reflux (Hydrolysis) Amine (4-Fluoro-cyclohexyl)methanamine (Urea/Sulfonamide Formation) Nitrile->Amine LiAlH4, THF, 0°C (Reduction) Tetrazole Tetrazole Derivative (Acid Bioisostere) Nitrile->Tetrazole NaN3, ZnBr2 (Cyclization)

Figure 2: Divergent synthetic utility of the nitrile building block.

Part 5: Case Studies & Applications

  • HCV Polymerase Inhibitors:

    • Context: In the development of non-nucleoside inhibitors (e.g., benzimidazole derivatives), the 4-fluorocyclohexyl group was utilized to fill a hydrophobic pocket.

    • Outcome: The group provided similar potency to the 4-fluorophenyl analog but with improved metabolic stability and a lower risk of reactive metabolite formation (quinone methides).

  • GPR119 Agonists (Diabetes):

    • Context: GPR119 agonists often require a lipophilic tail.

    • Application: Substitution of a piperidine or phenyl ring with 4-fluorocyclohexyl maintained potency while modulating the CNS penetration properties by altering the Polar Surface Area (PSA) and LogD.

References

  • Bioisosterism Principles: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • TosMIC Reaction Protocol: Van Leusen, A. M., et al. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118. Link

  • Stereochemical Analysis: Wiberg, K. B., et al. (1999). Conformational Preferences of 1,4-Disubstituted Cyclohexanes. The Journal of Organic Chemistry, 64(17), 6394–6400. Link

  • HCV Inhibitor Application: Beaulieu, P. L., et al. (2004). Non-Nucleoside Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery of Benzimidazole-5-carboxamide Derivatives. Bioorganic & Medicinal Chemistry Letters, 14(4), 967-971. Link

  • General Fluorine Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

Sources

Application

analytical techniques for identifying 4-Fluoro-cyclohexanecarbonitrile

Comprehensive Analytical Profiling of 4-Fluoro-cyclohexanecarbonitrile: Strategies for Structural and Stereochemical Elucidation Executive Summary & Strategic Context 4-Fluoro-cyclohexanecarbonitrile (4-FCCN) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Profiling of 4-Fluoro-cyclohexanecarbonitrile: Strategies for Structural and Stereochemical Elucidation

Executive Summary & Strategic Context

4-Fluoro-cyclohexanecarbonitrile (4-FCCN) is a highly valuable synthetic intermediate, frequently utilized in precursor-directed biosynthesis to generate novel drug analogues—such as fluorinated rapamycin derivatives—with modulated lipophilicity, binding affinity, and metabolic stability[1]. Because 1,4-disubstituted cyclohexanes exist as a mixture of cis and trans diastereomers, rigorous analytical profiling is required to establish not only the chemical identity of the compound but also its precise stereochemical composition. This application note outlines a self-validating analytical workflow leveraging Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier Transform Infrared Spectroscopy (FT-IR).

Causality in Analytical Selection (The "Why")

As a Senior Application Scientist, selecting the correct analytical technique requires understanding the physical causality behind the data generated. We do not merely run samples; we design orthogonal systems to prove molecular architecture.

  • Multinuclear NMR (1H, 13C, 19F): NMR is the definitive tool for stereochemical elucidation in cyclohexane systems. The spatial orientation of the fluorine atom (axial vs. equatorial) drastically alters its magnetic shielding. At low temperatures where the cyclohexane ring inversion is frozen, an axial fluorine resonates near -186 ppm, while an equatorial fluorine appears near -165 ppm[2]. Furthermore, the ¹H-¹H J-coupling constants of the protons geminal to the fluorine and nitrile groups dictate the cis/trans assignment. Large axial-axial couplings (~10–12 Hz) confirm an equatorial substituent, whereas small equatorial-equatorial couplings (~2–4 Hz) indicate an axial substituent.

  • GC-MS (Electron Ionization): The volatility of the nitrile group makes 4-FCCN highly amenable to gas chromatography. Electron Ionization (EI) is selected because the resulting radical cation undergoes highly diagnostic fragmentation. Specifically, the loss of hydrogen fluoride (HF, -20 Da) is a hallmark of fluorocyclohexanes[3]. When coupled with the loss of hydrogen cyanide (HCN, -27 Da), this provides orthogonal confirmation of the 1,4-disubstitution pattern.

  • FT-IR Spectroscopy (ATR): While NMR and MS provide connectivity and mass, FT-IR provides unambiguous proof of functional groups via their distinct dipole moment changes. The C≡N stretching vibration is highly diagnostic and isolated in the spectrum (~2230 cm⁻¹)[4], free from the spectral overlap commonly seen in the aliphatic fingerprint region.

Self-Validating Experimental Protocols (The "How")

Protocol 1: High-Resolution NMR Acquisition for Stereochemical Resolution

Self-Validation Mechanism: The protocol uses an internal standard (TMS) for exact chemical shift referencing and a specific relaxation delay (D1) to ensure quantitative integration of the cis and trans isomer ratio.

  • Sample Preparation: Dissolve 15 mg of 4-FCCN in 0.6 mL of anhydrous CD₂Cl₂. CD₂Cl₂ is chosen over CDCl₃ to allow for variable-temperature (VT) NMR down to -80 °C if ring-flipping needs to be frozen[2].

  • Referencing: Add 0.1% v/v Tetramethylsilane (TMS) for ¹H/¹³C referencing and Trichlorofluoromethane (CFCl₃) for ¹⁹F referencing (0.0 ppm).

  • Acquisition:

    • Acquire a standard 1D ¹H spectrum (64 scans, D1 = 5 seconds to ensure full relaxation).

    • Acquire a ¹H-decoupled ¹⁹F spectrum to remove the complex ~49 Hz geminal ¹H-¹⁹F coupling, simplifying the spectrum to distinct singlets for the cis and trans isomers.

  • VT-NMR (Optional): If the ¹⁹F signal appears as a broad, time-averaged singlet near -175 ppm at room temperature, cool the probe to -60 °C to resolve the distinct axial (-186 ppm) and equatorial (-165 ppm) conformer peaks[2].

Protocol 2: GC-MS Analysis with Retention Indexing

Self-Validation Mechanism: The system is validated by injecting a C8–C20 n-alkane standard mix prior to the sample. This allows the calculation of a Kovats Retention Index (RI), ensuring the chromatographic data is instrument-independent and universally reproducible.

  • Preparation: Dilute the 4-FCCN sample to 1 mg/mL in GC-grade hexane.

  • System Suitability: Inject 1 µL of the n-alkane standard mix. Verify that baseline resolution is achieved between all alkane peaks.

  • Chromatography: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm). Set the injection port to 250 °C (split ratio 1:50). Program the oven: 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C.

  • Mass Spectrometry: Operate the MS in EI mode at 70 eV. Scan range: m/z 35 to 200. Identify the molecular ion and track the diagnostic neutral losses of HF and HCN[3].

Protocol 3: FT-IR Spectroscopy via ATR

Self-Validation Mechanism: A background scan is collected immediately prior to the sample to subtract atmospheric CO₂ and H₂O, preventing false-positive peaks in the functional group regions.

  • Background: Clean the diamond ATR crystal with isopropanol. Acquire a 32-scan background spectrum.

  • Measurement: Apply 2 µL of neat 4-FCCN directly onto the crystal. Apply the anvil press to ensure uniform contact.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Data Presentation & Interpretation

Table 1: Diagnostic NMR Chemical Shifts and Coupling Constants

Nucleus Isomer / Conformer Chemical Shift (δ, ppm) Multiplicity & Coupling (J, Hz) Structural Implication
¹⁹F trans (diequatorial) -165.0 d, J ~ 49 Hz (if ¹H coupled) Fluorine is in the equatorial position[2].
¹⁹F cis (axial/equat.) -175.0 (RT, averaged) br m Rapid ring flip averages the axial/equatorial states.
¹H (H-C-F) trans (diequatorial) ~4.5 tt, J ~ 49 (H-F), 11 (ax-ax), 4 (ax-eq) Proton is axial; therefore, F is equatorial.

| ¹H (H-C-CN)| trans (diequatorial) | ~2.6 | tt, J ~ 11 (ax-ax), 3 (ax-eq) | Proton is axial; therefore, CN is equatorial. |

Table 2: GC-MS (EI, 70 eV) Diagnostic Fragmentation

m/z Relative Abundance Fragment Assignment Mechanistic Rationale
127 15% [M]⁺• Molecular ion of C₇H₁₀FN.
107 85% [M - HF]⁺• Highly favorable loss of hydrogen fluoride (-20 Da)[3].
100 40% [M - HCN]⁺• Loss of the nitrile group as hydrogen cyanide (-27 Da).

| 80 | 100% (Base) |[M - HF - HCN]⁺• | Sequential loss of both functional groups leaving a cyclohexenyl cation. |

Table 3: Key FT-IR Frequencies

Wavenumber (cm⁻¹) Intensity Vibrational Mode Confirmation
2850 - 2950 Strong C-H (sp³) stretching Confirms the saturated cyclohexane ring.
2230 - 2240 Medium, Sharp C≡N stretching Unambiguous proof of the nitrile group[4].

| 1000 - 1050 | Strong | C-F stretching | Confirms the presence of the carbon-fluorine bond. |

Visualizations

Workflow Start 4-Fluoro-cyclohexanecarbonitrile NMR NMR (1H, 13C, 19F) Stereochemical Profiling Start->NMR GCMS GC-MS (EI) Mass & Fragmentation Start->GCMS FTIR FT-IR (ATR) Functional Groups Start->FTIR Stereo cis/trans Assignment NMR->Stereo Mass Molecular Weight Confirmation GCMS->Mass Func C-F & C≡N Verification FTIR->Func Final Complete Structural Profile Stereo->Final Mass->Final Func->Final

Analytical workflow for the structural profiling of 4-fluoro-cyclohexanecarbonitrile.

LogicTree Root NMR Data Analysis F_shift 19F Chemical Shift Root->F_shift H_coupling 1H J-Coupling (H-C-F) Root->H_coupling AxialF δ ≈ -186 ppm (Axial F) F_shift->AxialF EqF δ ≈ -165 ppm (Equatorial F) F_shift->EqF J_large Large Jax-ax (~10-12 Hz) (Axial Proton) H_coupling->J_large J_small Small Jeq-eq (~2-4 Hz) (Equatorial Proton) H_coupling->J_small Cis cis-Isomer (a,e / e,a) AxialF->Cis If CN is eq Trans trans-Isomer (e,e) EqF->Trans If CN is eq J_large->Trans F is eq J_small->Cis F is ax

Stereochemical elucidation logic tree using NMR coupling constants and chemical shifts.

References

  • Wasylishen, R. E. "A 19F nuclear magnetic resonance study of solid fluorocyclohexane". Canadian Journal of Chemistry, 1986, 64, 2094-2096. URL:[Link]

  • Bodi, A., et al. "A guinea pig for conformer selectivity and mechanistic insights into dissociative ionization by photoelectron photoion coincidence: fluorocyclohexane". Physical Chemistry Chemical Physics, 2020, 22, 2351-2360. URL:[Link]

  • NIST Mass Spectrometry Data Center. "Cyclohexanecarbonitrile". NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Goss, R. J. M., et al. "Generating rapamycin analogues by directed biosynthesis: starter acid substrate specificity of mono-substituted cyclohexane carboxylic acids". Organic & Biomolecular Chemistry, 2006, 4, 4071-4073. URL:[Link]

Sources

Method

Application Note: Synthesis and Deoxofluorination Protocol for 4-Fluoro-cyclohexanecarbonitrile

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Bioisosteric replacement, metabolic stability enhancement, and advanced building block synthesis. Introductio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Bioisosteric replacement, metabolic stability enhancement, and advanced building block synthesis.

Introduction & Mechanistic Rationale

The incorporation of fluorine into aliphatic ring systems is a cornerstone strategy in modern drug design. The target compound, 4-fluoro-cyclohexanecarbonitrile , serves as a highly versatile bifunctional building block. The fluorine atom imparts metabolic stability and lipophilicity, while the nitrile group provides a handle for conversion into primary amines, carboxylic acids, or tetrazoles.

This protocol details a robust, two-step synthesis starting from inexpensive 4-cyanocyclohexanone. The workflow leverages a sodium borohydride (NaBH₄) reduction followed by a nucleophilic deoxofluorination using Diethylaminosulfur trifluoride (DAST).

Mechanistic Causality

The choice of DAST is deliberate. When 4-hydroxycyclohexanecarbonitrile reacts with DAST, it rapidly forms an alkoxyaminosulfur difluoride intermediate. This intermediate transforms the hydroxyl group into a superior leaving group. The subsequent step is an


 displacement by the liberated fluoride ion. Because the reaction proceeds via an 

trajectory, the fluorination results in an inversion of stereochemistry at the C4 position. Understanding this causality is critical: if a specific stereoisomer (e.g., trans-4-fluoro-cyclohexanecarbonitrile) is required, the precursor must be enriched in the opposite configuration (e.g., cis-4-hydroxycyclohexanecarbonitrile) .

Mechanism A 4-Hydroxycyclohexanecarbonitrile (R-OH) B Alkoxyaminosulfur difluoride Intermediate (R-O-SF2NEt2) A->B + DAST (-HF) Rapid formation C Transition State (SN2 Displacement) B->C F- attack Backside trajectory D 4-Fluoro-cyclohexanecarbonitrile (R-F) + HF + Et2NS(O)F C->D Leaving group departure Stereochemical Inversion

Mechanistic pathway of DAST-mediated deoxofluorination illustrating SN2 inversion.

Reagent Data & Stoichiometry

The quantitative parameters for this two-step protocol are summarized below. The stoichiometry is optimized to ensure complete conversion while minimizing the formation of elimination byproducts (cyclohexenecarbonitrile derivatives)[1].

ReagentMW ( g/mol )EquivalentsAmountRole
Step 1: Reduction
4-Cyanocyclohexanone123.151.02.00 g (16.2 mmol)Starting Material
NaBH₄37.832.01.23 g (32.5 mmol)Reducing Agent
THF72.11-20 mLSolvent
Step 2: Fluorination
4-Hydroxycyclohexanecarbonitrile125.171.01.00 g (8.0 mmol)Intermediate
DAST161.191.51.58 mL (12.0 mmol)Fluorinating Agent
Anhydrous DCM84.93-15 mLSolvent

Experimental Workflows

Workflow A 4-Cyanocyclohexanone B 4-Hydroxycyclohexanecarbonitrile (cis/trans mixture) A->B NaBH4, THF 0 °C to RT, 2 h C 4-Fluoro-cyclohexanecarbonitrile B->C DAST, anhyd. DCM -78 °C to RT, 4 h

Synthetic workflow for 4-fluoro-cyclohexanecarbonitrile from 4-cyanocyclohexanone.

Protocol A: Synthesis of 4-Hydroxycyclohexanecarbonitrile

Self-Validation Check: The disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) in IR spectroscopy or the shift of the alpha-protons in ¹H NMR confirms successful reduction.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 4-cyanocyclohexanone (2.0 g, 16.24 mmol) and dissolve in 20 mL of tetrahydrofuran (THF).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Addition: Add Sodium borohydride (NaBH₄) (1.23 g, 32.48 mmol) portion-wise over 15 minutes to control the evolution of hydrogen gas.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 1:1, KMnO₄ stain).

  • Quenching & Workup: Carefully quench the unreacted NaBH₄ by adding 2 mL of acetone dropwise. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Petroleum Ether:EtOAc = 2:1) to yield 4-hydroxycyclohexanecarbonitrile as a cis/trans mixture[1].

Protocol B: Deoxofluorination via DAST

Critical Safety Note: DAST is highly corrosive and reacts violently with moisture to liberate toxic Hydrogen Fluoride (HF) gas. Perform this step in a well-ventilated fume hood using strict anhydrous techniques.

  • Preparation: In a flame-dried 50 mL Schlenk flask under an Argon atmosphere, dissolve 4-hydroxycyclohexanecarbonitrile (1.0 g, 8.0 mmol) in 15 mL of anhydrous Dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperatures suppress the E2 elimination pathway, which would otherwise yield the undesired cyclohexenecarbonitrile byproduct.

  • Addition: Using a plastic or PTFE syringe (DAST can etch glass over time), add DAST (1.58 mL, 12.0 mmol) dropwise over 10 minutes.

  • Reaction: Stir the mixture at -78 °C for 30 minutes, then gradually remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Quenching: Cool the flask back to 0 °C. Slowly add 20 mL of saturated aqueous NaHCO₃. Causality: The bicarbonate neutralizes the generated HF and the Et₂NS(O)F byproduct, preventing degradation of the product and protecting the operator.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (Eluent: Hexanes:EtOAc gradient) to isolate 4-fluoro-cyclohexanecarbonitrile.

Analytical Characterization & Self-Validation

To ensure the structural integrity of the synthesized 4-fluoro-cyclohexanecarbonitrile, validate the product against the following expected spectral benchmarks:

  • ¹⁹F NMR (376 MHz, CDCl₃): Look for a distinct multiplet around -170 to -185 ppm. The exact chemical shift and coupling constants (

    
     typically ~48-50 Hz) will differentiate the cis and trans isomers due to axial vs. equatorial fluorine environments.
    
  • ¹H NMR (400 MHz, CDCl₃): The proton geminal to the fluorine (H-C-F) will appear as a highly deshielded multiplet (approx. 4.4 - 4.8 ppm) with a massive geminal coupling constant (

    
     Hz).
    
  • GC-MS (EI): Expected molecular ion peak

    
     at m/z 127.08.
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / High Alkene Byproduct DAST acted as a base promoting E2 elimination instead of

substitution.
Ensure strict adherence to -78 °C during DAST addition. If elimination persists, switch to a less basic fluorinating agent such as XtalFluor-E with DBU.
Incomplete Conversion Moisture in the solvent deactivated the DAST reagent.Use freshly distilled, anhydrous DCM. Flame-dry all glassware and maintain a positive Argon pressure.
Loss of Product during Workup Product is highly volatile.Avoid excessive heating during rotary evaporation. Keep the water bath below 30 °C and do not use high vacuum pumps for drying.

References

  • New fluorinating reagents. Dialkylaminosulfur trifluorides and homologues. Source: The Journal of Organic Chemistry (1975) URL:[Link]

  • Heterobicyclic compounds and their use for the treatment of tuberculosis.
  • Precursor Directed Biosynthesis of Fluorinated Rapamycin Analogues. Source: University of East Anglia (Biotica) URL:[Link]

Sources

Application

The Strategic Utility of 4-Fluoro-cyclohexanecarbonitrile in Agrochemical Synthesis: Application Notes and Protocols

Introduction: The Role of Fluorinated Alicyclic Scaffolds in Modern Agrochemicals In the continuous pursuit of more effective, selective, and environmentally benign crop protection agents, the strategic incorporation of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Fluorinated Alicyclic Scaffolds in Modern Agrochemicals

In the continuous pursuit of more effective, selective, and environmentally benign crop protection agents, the strategic incorporation of fluorine into active ingredients has become a cornerstone of modern agrochemical design.[1][2] The introduction of fluorine can profoundly alter a molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes or receptors.[3][4] While much attention has been given to aromatic fluorine substitution, the use of fluorinated alicyclic scaffolds, such as the 4-fluorocyclohexyl group, offers unique advantages. This three-dimensional, conformationally restricted moiety can effectively probe protein binding pockets, improve membrane permeability, and provide a metabolically stable core.[5]

4-Fluoro-cyclohexanecarbonitrile emerges as a pivotal building block for introducing this valuable scaffold.[6][7][8] Its nitrile functionality serves as a versatile synthetic handle, readily transformable into other key functional groups, most notably a carboxylic acid. This application note provides a detailed exploration of the synthetic utility of 4-Fluoro-cyclohexanecarbonitrile, focusing on its conversion to key intermediates and their subsequent application in the synthesis of potential agrochemical candidates. The protocols provided are designed to be robust and illustrative of the chemical principles at play.

Core Application: A Gateway to Fluorinated Carboxamide Agrochemicals

The primary application of 4-Fluoro-cyclohexanecarbonitrile in agrochemical synthesis is its role as a precursor to 4-fluorocyclohexanecarboxylic acid. This transformation is critical, as the carboxylic acid and its derivatives (such as acid chlorides) are cornerstones of synthesis for a vast array of commercial agrochemicals, particularly fungicides and insecticides that belong to the carboxamide class. One source explicitly notes that trans-4-Fluorocyclohexanecarboxylic acid can be used as a raw material for pesticides and insecticides.[2]

The rationale behind this synthetic strategy is compelling:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the fluorinated cyclohexane ring resistant to metabolic degradation by plant and pest enzymes.[3]

  • Optimal Lipophilicity: The 4-fluorocyclohexyl group provides a significant increase in lipophilicity, which can enhance the penetration of the active ingredient through the waxy cuticle of plants or the chitinous exoskeleton of insects.[1]

  • Conformational Locking: The cyclohexane ring exists predominantly in a chair conformation. The fluorine atom at the 4-position can influence the conformational equilibrium and provide a more defined three-dimensional structure for optimal interaction with the target protein.

The overall synthetic workflow from 4-Fluoro-cyclohexanecarbonitrile to a model agrochemical is depicted below.

G A 4-Fluoro-cyclohexanecarbonitrile B 4-Fluorocyclohexanecarboxylic Acid A->B Hydrolysis (H₂SO₄/H₂O or NaOH/H₂O) C 4-Fluorocyclohexanecarbonyl Chloride B->C Chlorination (SOCl₂ or (COCl)₂) E Final Agrochemical (e.g., Carboxamide Fungicide/Insecticide) C->E Amide Coupling D Substituted Aromatic/Heterocyclic Amine D->E G cluster_0 Protocol 1: Intermediate Synthesis cluster_1 Protocol 2: Final Product Synthesis A 4-Fluoro-cyclohexanecarbonitrile B Hydrolysis A->B C 4-Fluorocyclohexanecarboxylic Acid B->C D 4-Fluorocyclohexanecarboxylic Acid E Acid Chloride Formation D->E F 4-Fluorocyclohexanecarbonyl Chloride E->F G Amide Coupling with Heterocyclic Amine F->G H Model Agrochemical G->H

Sources

Method

Application Note: Chemoselective Nucleophilic Functionalization of 4-Fluorocyclohexanecarbonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Chemical Context Fluorinated cyclohexanes have emerged as critical structural motifs in modern drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Context

Fluorinated cyclohexanes have emerged as critical structural motifs in modern drug discovery. By replacing traditional aromatic phenyl rings with fluorinated cycloalkanes, medicinal chemists can modulate lipophilicity, improve metabolic stability, and fine-tune the conformational preferences of target molecules without significantly increasing steric bulk.

4-Fluorocyclohexanecarbonitrile (


) serves as a highly versatile intermediate in these campaigns. It acts as the primary precursor to valuable building blocks like 4-fluorocyclohexanecarboxylic acid and (4-fluorocyclohexyl)methanamine. For example, trans-4-fluorocyclohexanecarboxylic acid—derived directly from the hydrolysis of this nitrile—has been successfully utilized in the synthesis of fluorinated derivatives of WAY 100635, a potent 

antagonist [1]. Furthermore, the reduction of fluorinated cyclohexanecarbonitriles is a validated pathway for generating conformationally biased amine building blocks used in fragment-based drug discovery [2].

Mechanistic Insights & Chemoselectivity

The synthetic utility of 4-fluorocyclohexanecarbonitrile lies in its orthogonal reactivity profile. When exposed to nucleophiles, the molecule presents a classic chemoselectivity framework governed by the following principles:

  • The Electrophilic Nitrile (Primary Target): The sp-hybridized carbon of the cyano group is highly polarized and electrophilic. It is the kinetically and thermodynamically favored site for nucleophilic attack by O-, C-, and H-nucleophiles.

  • The Inert C–F Bond (Orthogonality): Fluorine on an unactivated secondary

    
     carbon is an exceptionally poor leaving group. The high bond dissociation energy of the C–F bond (
    
    
    
    ) renders it practically inert to standard bimolecular nucleophilic substitution (
    
    
    ). This causality allows aggressive nucleophiles (like Grignard reagents or lithium aluminum hydride) to fully react with the nitrile without defluorinating the cyclohexane ring.
  • Alpha-Proton Acidity (Competing Pathway): The electron-withdrawing nature of the cyano group acidifies the adjacent alpha-proton (

    
    ). If a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) is used, deprotonation outcompetes nucleophilic addition, generating a stable ketenimine enolate for subsequent alpha-alkylation.
    

ReactivityMap Core 4-Fluoro-cyclohexanecarbonitrile Nitrile Nitrile Group (-CN) Highly Electrophilic Core->Nitrile Fluorine Fluorine Atom (-F) Inert to SN2 Core->Fluorine Alpha Alpha-Proton Acidic (pKa ~25) Core->Alpha O_Nuc O-Nucleophiles (OH-) Hydrolysis -> Carboxylic Acid Nitrile->O_Nuc C_Nuc C-Nucleophiles (RMgX) Addition -> Ketone Nitrile->C_Nuc H_Nuc H-Nucleophiles (LiAlH4) Reduction -> Amine Nitrile->H_Nuc Base Strong Bases (LDA) Deprotonation -> Alkylation Alpha->Base

Fig 1: Chemoselectivity map of 4-fluorocyclohexanecarbonitrile highlighting orthogonal reactive sites.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity.

Protocol A: Base-Mediated Hydrolysis (O-Nucleophiles)

Objective: Synthesis of 4-fluorocyclohexanecarboxylic acid.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorocyclohexanecarbonitrile (1.0 equiv, 10 mmol) in a 1:1 mixture of Ethanol and Water (20 mL).

  • Reagent Addition: Add Potassium Hydroxide (KOH) pellets (5.0 equiv, 50 mmol).

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours.
    
    • Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (

      
      ) should disappear, replaced by baseline material (the carboxylate salt).
      
  • Workup: Cool to room temperature and concentrate in vacuo to remove ethanol. Dilute the aqueous layer with water (10 mL) and wash with Diethyl Ether (

    
    ) to remove unreacted organics.
    
  • Isolation: Acidify the aqueous layer with 3M HCl to pH 2 at

    
    . Extract the precipitated product with Ethyl Acetate (
    
    
    
    ). Dry over anhydrous
    
    
    , filter, and concentrate to yield the carboxylic acid.
Protocol B: Grignard Addition (C-Nucleophiles)

Objective: Synthesis of 4-fluorocyclohexyl ketones.

  • Preparation: Flame-dry a Schlenk flask under Argon. Add 4-fluorocyclohexanecarbonitrile (1.0 equiv, 5 mmol) and anhydrous THF (15 mL). Cool to

    
     in an ice bath.
    
  • Nucleophilic Attack: Dropwise, add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv, 6 mmol) via syringe.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Hydrolysis of Imine: Cool the mixture back to

    
     and carefully quench with 1M HCl (10 mL). Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the intermediate imine to the ketone.
    
    • Validation Check: IR spectroscopy of the crude mixture should show the complete disappearance of the sharp nitrile stretch at

      
       and the appearance of a strong carbonyl stretch at 
      
      
      
      .
  • Extraction: Extract with Diethyl Ether (

    
    ), wash with brine, dry over 
    
    
    
    , and purify via flash chromatography.

GrignardWorkflow Start Dry Nitrile in THF (0°C, Argon) Add Dropwise Addition of RMgBr Start->Add Stir Warm to RT Stir 3 hours Add->Stir Quench Acidic Quench (1M HCl, 0°C) Stir->Quench Hydrolysis Imine Hydrolysis (Stir 1 hr) Quench->Hydrolysis Extract Extraction (Et2O) & Purification Hydrolysis->Extract

Fig 2: Step-by-step workflow for the Grignard addition to 4-fluorocyclohexanecarbonitrile.

Protocol C: Hydride Reduction (H-Nucleophiles)

Objective: Synthesis of (4-fluorocyclohexyl)methanamine.

  • Setup: Suspend Lithium Aluminum Hydride (

    
    , 2.0 equiv, 10 mmol) in anhydrous THF (20 mL) at 
    
    
    
    under Argon.
  • Addition: Slowly add a solution of 4-fluorocyclohexanecarbonitrile (1.0 equiv, 5 mmol) in THF (5 mL) to control the exothermic reaction.

  • Reaction: Stir at room temperature for 4 hours.

  • Fieser Workup (Critical for Trustworthiness): Cool to

    
    . Sequentially add 0.4 mL water, 0.4 mL 15% NaOH (aq), and 1.2 mL water. Stir until a white, granular precipitate forms. Filter through a pad of Celite and concentrate the filtrate to obtain the primary amine.
    

Quantitative Data Summary

The table below summarizes the expected outcomes when subjecting 4-fluorocyclohexanecarbonitrile to various nucleophilic conditions, assuming standard optimization.

Nucleophile ClassSpecific ReagentTarget Functional GroupC–F Bond IntegrityTypical Yield Range
O-Nucleophile

/

/

Carboxylic AcidIntact (>99%)85 – 92%
C-Nucleophile

/ THF
Phenyl KetoneIntact (>99%)70 – 80%
H-Nucleophile

/ THF
Primary AmineIntact (>99%)75 – 88%
H-Nucleophile DIBAL-H (1 equiv)AldehydeIntact (>99%)60 – 75%

References

  • Development of Fluorine-18-Labeled 5-HT1A Antagonists Journal of Medicinal Chemistry URL:[Link] [1]

  • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif Beilstein Journal of Organic Chemistry URL:[Link] [2]

Application

Application Notes and Protocols for the Scale-Up Synthesis of 4-Fluoro-cyclohexanecarbonitrile for Industrial Use

Abstract This document provides a comprehensive guide for the industrial-scale synthesis of 4-Fluoro-cyclohexanecarbonitrile, a key building block in the development of novel pharmaceuticals and advanced materials. The p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the industrial-scale synthesis of 4-Fluoro-cyclohexanecarbonitrile, a key building block in the development of novel pharmaceuticals and advanced materials. The presented methodology is a robust, two-step process designed for scalability, safety, and high purity. The synthesis commences with the fluorination of 1,4-cyclohexanedione monoethylene ketal to yield the intermediate, 4-fluorocyclohexanone. Subsequently, a cyanide-free Van Leusen reaction is employed to convert the ketone into the target nitrile. This guide offers detailed, step-by-step protocols, in-depth explanations of the chemical principles, safety procedures, and analytical quality control methods essential for successful industrial production.

Introduction: Strategic Importance and Synthetic Approach

4-Fluoro-cyclohexanecarbonitrile is a valuable bifunctional molecule incorporating a fluorine atom and a nitrile group on a cyclohexane scaffold. The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. The nitrile group serves as a versatile synthetic handle, readily convertible into amines, carboxylic acids, and other functional groups.

The synthetic strategy detailed herein has been designed for industrial applicability, prioritizing safety, cost-effectiveness, and high yield. It circumvents the direct use of highly toxic cyanide salts in the final step by employing p-toluenesulfonylmethyl isocyanide (TosMIC), a more manageable reagent for converting ketones to nitriles.

Overall Synthetic Scheme

The synthesis of 4-Fluoro-cyclohexanecarbonitrile is achieved in two primary stages, starting from the readily available and inexpensive 1,4-cyclohexanedione monoethylene ketal.

Overall_Synthetic_Scheme 1,4-Cyclohexanedione\nmonoethylene ketal 1,4-Cyclohexanedione monoethylene ketal 4-Fluorocyclohexanone 4-Fluorocyclohexanone 1,4-Cyclohexanedione\nmonoethylene ketal->4-Fluorocyclohexanone 1. Fluorination (DAST) 2. Deprotection (HCl) 4-Fluoro-cyclohexanecarbonitrile 4-Fluoro-cyclohexanecarbonitrile 4-Fluorocyclohexanone->4-Fluoro-cyclohexanecarbonitrile Van Leusen Reaction (TosMIC, Base)

Caption: Overall synthetic pathway for 4-Fluoro-cyclohexanecarbonitrile.

Part I: Synthesis of 4-Fluorocyclohexanone

This initial stage is adapted from a patented industrial process, ensuring its scalability and efficiency.[1][2] The process involves the fluorination of a protected cyclohexanedione followed by acidic deprotection to yield the desired ketone.

Principle of the Reaction

The synthesis begins with the selective fluorination of 1,4-cyclohexanedione monoethylene ketal using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The ketal protecting group ensures that only one carbonyl is susceptible to reaction. The resulting fluoro-ketal is then hydrolyzed under acidic conditions to remove the protecting group and afford 4-fluorocyclohexanone.

Detailed Industrial-Scale Protocol

Materials:

  • 1,4-Cyclohexanedione monoethylene ketal

  • Dichloromethane (DCM)

  • 1,8-Diazabicycloundec-7-ene (DBU) or Pyridine

  • Diethylaminosulfur trifluoride (DAST)

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Equipment:

  • Jacketed glass reactor with mechanical stirrer, temperature probe, and nitrogen inlet

  • Addition funnel

  • Hydrogenation reactor (autoclave)

  • Distillation apparatus

Procedure:

  • Fluorination:

    • Charge the jacketed reactor with dichloromethane (DCM), 1,4-cyclohexanedione monoethylene ketal (1.0 eq), and an organic base like DBU (3.0 eq).[1]

    • Cool the mixture to 10°C under a nitrogen atmosphere with continuous stirring.

    • Slowly add DAST (1.2 eq) via the addition funnel, maintaining the internal temperature at or below 15°C. The reaction is exothermic and requires careful monitoring.

    • After the addition is complete, slowly raise the temperature to 25°C and maintain for 12 hours.

    • Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed (<0.5%).[1][2]

    • Upon completion, quench the reaction by carefully adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain crude 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene.

  • Hydrogenation:

    • In a hydrogenation reactor, dissolve the crude intermediate in ethanol.

    • Add 10% Pd/C catalyst.

    • Pressurize the reactor with hydrogen gas (e.g., 3 MPa) and stir at 25°C for 2 hours.[1]

    • Filter the reaction mixture to remove the catalyst and concentrate the filtrate to yield 8-fluoro-1,4-dioxaspiro[4.5]decane.

  • Deprotection:

    • Charge a reactor with the hydrogenated intermediate and concentrated hydrochloric acid.

    • Heat the mixture to reflux (approx. 100°C) for 8 hours.[1]

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., DCM).

    • Wash the organic extracts with a saturated sodium bicarbonate solution until neutral, then with brine.

    • Dry the organic layer and concentrate under reduced pressure to obtain crude 4-fluorocyclohexanone. The crude product can be purified by vacuum distillation.

Data Summary for 4-Fluorocyclohexanone Synthesis
ParameterValueReference
Starting Material1,4-Cyclohexanedione monoethylene ketal[1][2]
Key ReagentsDAST, DBU, Pd/C, HCl[1]
SolventDichloromethane, Ethanol[1]
Reaction Temperature10-25°C (Fluorination), 25°C (Hydrogenation), 100°C (Deprotection)[1]
Typical Yield~75% (overall)[1]
Purity (Post-distillation)>98% (by GC)[1]

Part II: Synthesis of 4-Fluoro-cyclohexanecarbonitrile via Van Leusen Reaction

This step utilizes the Van Leusen reaction, a well-established and reliable method for converting ketones into nitriles, thereby avoiding the use of bulk cyanide salts.[3][4][5]

Principle of the Reaction

The Van Leusen reaction involves the treatment of a ketone with tosylmethyl isocyanide (TosMIC) in the presence of a base. The reaction proceeds through a series of intermediates, ultimately leading to the formation of a nitrile with the introduction of a single carbon atom. This method is particularly advantageous for its operational simplicity and improved safety profile compared to traditional cyanation methods.[3][6]

Van_Leusen_Mechanism 4-Fluorocyclohexanone 4-Fluorocyclohexanone Intermediate_Adduct Intermediate_Adduct 4-Fluorocyclohexanone->Intermediate_Adduct + TosMIC, Base Cyclic_Intermediate Cyclic_Intermediate Intermediate_Adduct->Cyclic_Intermediate 5-endo-dig cyclization Nitrile_Product Nitrile_Product Cyclic_Intermediate->Nitrile_Product Ring Opening & Elimination of Tosyl Group

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Fluoro-cyclohexanecarbonitrile

Welcome to the technical support center for the synthesis of 4-Fluoro-cyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-cyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthesis. Our goal is to provide you with in-depth, field-proven insights to optimize your experimental outcomes.

Introduction

The synthesis of 4-Fluoro-cyclohexanecarbonitrile, a valuable building block in medicinal chemistry, can be approached through several synthetic routes. Each pathway, while viable, presents a unique set of challenges, primarily concerning the formation of undesired byproducts. This guide will dissect these common issues, explain the underlying chemical principles, and provide actionable troubleshooting strategies.

Core Synthetic Pathways and Their Associated Byproducts

The synthesis of 4-Fluoro-cyclohexanecarbonitrile typically proceeds via one of three main strategies. Understanding the potential side reactions in each is the first step toward minimizing byproduct formation.

Synthesis_Pathways cluster_0 Pathway 1: Deoxyfluorination cluster_1 Pathway 2: Nucleophilic Substitution cluster_2 Pathway 3: From Ketone 4-hydroxy-cyclohexanecarbonitrile 4-hydroxy-cyclohexanecarbonitrile DAST / Deoxo-Fluor DAST / Deoxo-Fluor 4-hydroxy-cyclohexanecarbonitrile->DAST / Deoxo-Fluor Fluorinating Agent 4-Fluoro-cyclohexanecarbonitrile_P1 4-Fluoro-cyclohexanecarbonitrile DAST / Deoxo-Fluor->4-Fluoro-cyclohexanecarbonitrile_P1 Desired SN2 Elimination Byproduct 4-Cyanocyclohexene DAST / Deoxo-Fluor->Elimination Byproduct Competing E2 4-halo-cyclohexanecarbonitrile 4-Bromo/Chloro-cyclohexanecarbonitrile Fluoride Source KF / TBAF 4-halo-cyclohexanecarbonitrile->Fluoride Source 4-Fluoro-cyclohexanecarbonitrile_P2 4-Fluoro-cyclohexanecarbonitrile Fluoride Source->4-Fluoro-cyclohexanecarbonitrile_P2 Desired SN2 Elimination Byproduct_P2 4-Cyanocyclohexene Fluoride Source->Elimination Byproduct_P2 Competing E2 4-fluorocyclohexanone 4-fluorocyclohexanone Cyanohydrin Formation HCN / NaCN 4-fluorocyclohexanone->Cyanohydrin Formation Cyanohydrin Intermediate 4-cyano-4-fluorocyclohexan-1-ol Cyanohydrin Formation->Cyanohydrin Intermediate Dehydration Dehydration (e.g., SOCl2, PBr3) Cyanohydrin Intermediate->Dehydration Hydrolysis Byproduct Amide / Carboxylic Acid Cyanohydrin Intermediate->Hydrolysis Byproduct Side Reaction 4-Fluoro-cyclohexanecarbonitrile_P3 4-Fluoro-cyclohexanecarbonitrile Dehydration->4-Fluoro-cyclohexanecarbonitrile_P3

Caption: Overview of synthetic pathways to 4-Fluoro-cyclohexanecarbonitrile.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis, linking them to common byproducts and providing detailed solutions.

Issue 1: Low Yield with a Significant Amount of an Unsaturated Impurity

Question: My reaction mixture shows a low yield of the desired 4-Fluoro-cyclohexanecarbonitrile, and GC-MS analysis indicates a major byproduct with a mass corresponding to C7H9N. What is this byproduct and how can I prevent its formation?

Answer:

The C7H9N byproduct is almost certainly 4-cyanocyclohexene .[1][2][3] Its formation is a classic example of a competing elimination reaction, which is a common problem in both the deoxyfluorination of 4-hydroxy-cyclohexanecarbonitrile and the nucleophilic substitution of 4-halocyclohexanecarbonitriles.[4][5][6]

Causality:

  • Deoxyfluorination (e.g., with DAST): Diethylaminosulfur trifluoride (DAST) and similar reagents can act as both a fluorinating agent and a dehydrating agent.[7][8][9] The reaction proceeds through an intermediate that can either undergo nucleophilic substitution (SN2) by fluoride to give the desired product or elimination (E2) to form the alkene.[10][11]

  • Nucleophilic Substitution: When reacting a 4-halocyclohexanecarbonitrile with a fluoride source (e.g., KF, TBAF), the fluoride ion can act as a nucleophile (SN2 pathway) or a base (E2 pathway), abstracting a proton from an adjacent carbon to induce elimination.

Elimination_vs_Substitution Precursor 4-X-Cyclohexanecarbonitrile (X = OH, Br, Cl) Reagent Fluorinating Agent or Fluoride Source Precursor->Reagent Desired_Product 4-Fluoro-cyclohexanecarbonitrile (Substitution Product) Reagent->Desired_Product SN2 Pathway Byproduct 4-Cyanocyclohexene (Elimination Product) Reagent->Byproduct E2 Pathway

Caption: Competing SN2 and E2 pathways in the synthesis.

Troubleshooting Protocol:

  • Choice of Fluorinating Agent: For deoxyfluorination, consider using modern reagents like PyFluor, which are known to significantly reduce the formation of elimination byproducts compared to DAST.[7][12]

  • Reaction Temperature: Lowering the reaction temperature generally favors the substitution pathway over elimination. Start the reaction at a low temperature (e.g., -78 °C) and allow it to warm slowly to room temperature.

  • Solvent Choice: The polarity of the solvent can influence the SN2/E2 ratio. Aprotic polar solvents like acetonitrile or DMF can enhance the rate of SN2 reactions.

  • Base Strength (for Nucleophilic Substitution): If using a fluoride salt, the choice of counter-ion is important. Tetrabutylammonium fluoride (TBAF) is a stronger base than potassium fluoride (KF) and may favor elimination more. Consider using spray-dried KF with a phase-transfer catalyst (e.g., 18-crown-6) to enhance nucleophilicity without significantly increasing basicity.

ParameterTo Favor Substitution (Desired)To Favor Elimination (Byproduct)
Temperature LowHigh
Fluoride Source Less basic (e.g., KF)More basic (e.g., TBAF)
Solvent Polar aprotic (e.g., DMF, MeCN)Non-polar
Leaving Group Good leaving group (e.g., I > Br > Cl)Good leaving group
Issue 2: Presence of Oxygen-Containing Impurities

Question: My final product, after purification, shows peaks in the NMR and IR spectra that suggest the presence of amide or carboxylic acid functionalities. What are these impurities and how did they form?

Answer:

These impurities are likely 4-fluorocyclohexanecarboxamide and 4-fluorocyclohexanecarboxylic acid . They arise from the hydrolysis of the nitrile group.[13][14][15]

Causality:

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, proceeding first to an amide and then to a carboxylic acid.[16][17] This can occur at several stages:

  • During the reaction: If there is residual water in the starting materials or solvents, and the reaction conditions are acidic or basic.

  • During work-up: Aqueous acidic or basic washes to remove reagents or byproducts can inadvertently hydrolyze the nitrile.

  • During purification: For example, on silica gel chromatography, which is slightly acidic.

Hydrolysis_Pathway Nitrile 4-Fluoro-cyclohexanecarbonitrile Amide 4-Fluorocyclohexanecarboxamide Nitrile->Amide H2O / H+ or OH- (Partial Hydrolysis) Carboxylic_Acid 4-Fluorocyclohexanecarboxylic Acid Amide->Carboxylic_Acid H2O / H+ or OH- (Full Hydrolysis)

Caption: Hydrolysis pathway of the nitrile group.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure all starting materials, reagents, and solvents are rigorously dried before use.

  • Neutral Work-up: If possible, use a neutral aqueous wash (e.g., brine) during the work-up. If an acidic or basic wash is necessary, keep the contact time and temperature to a minimum.

  • Purification Method: If hydrolysis is a persistent issue with silica gel chromatography, consider alternative purification methods such as distillation under reduced pressure or chromatography on a more neutral stationary phase like alumina.

  • Controlled Hydrolysis (if Amide is the Target): If the amide is the desired product, hydrolysis can be stopped at this stage by using milder conditions (e.g., controlled pH and lower temperature).[16]

Issue 3: Complex NMR Spectrum Suggesting a Mixture of Isomers

Question: The 1H and 13C NMR spectra of my product are more complex than expected, with multiple sets of peaks for the cyclohexyl ring protons and carbons. Is this due to an impurity?

Answer:

This is very likely due to the presence of both cis and trans diastereomers of 4-Fluoro-cyclohexanecarbonitrile.[5][18] These are not impurities in the traditional sense, but rather stereoisomers of the product.

Causality:

The stereochemical outcome of the reaction depends on the mechanism and the starting material's stereochemistry.

  • From 4-hydroxy-cyclohexanecarbonitrile: An SN2 reaction will proceed with inversion of configuration. If the starting alcohol is a mixture of cis and trans isomers, the product will also be a mixture. If the reaction has some SN1 character (favored by polar, protic solvents and certain fluorinating agents), a carbocation intermediate is formed, which can be attacked from either face, leading to a mixture of isomers.[13][14]

  • Kinetic vs. Thermodynamic Control: The ratio of cis to trans isomers can be influenced by whether the reaction is under kinetic or thermodynamic control.[7][19][20] The kinetically favored product is formed faster, while the thermodynamically favored product is the more stable isomer. The trans isomer, with both substituents in the equatorial position in the more stable chair conformation, is generally the thermodynamically more stable product.[4][10][21]

ControlConditionsFavored Product
Kinetic Low temperature, short reaction timeThe product that forms fastest (depends on the transition state energy)
Thermodynamic High temperature, long reaction time, reversible conditionsThe more stable isomer (trans)

Troubleshooting and Characterization Protocol:

  • Stereocontrol: To obtain a single isomer, start with a stereochemically pure precursor. For example, use pure cis-4-hydroxy-cyclohexanecarbonitrile to obtain the trans-fluoro product via an SN2 reaction.

  • Reaction Conditions: To favor the thermodynamic product, you can sometimes equilibrate a mixture of isomers by heating in the presence of a mild acid or base, if the reaction is reversible.

  • Characterization:

    • NMR Spectroscopy: The cis and trans isomers will have distinct chemical shifts and coupling constants in their NMR spectra.[22][23][24] In the more stable chair conformation of the trans isomer, the proton at C1 (bearing the fluorine) will be axial, leading to large axial-axial coupling constants with the adjacent axial protons. In the cis isomer, this proton will be equatorial, resulting in smaller axial-equatorial and equatorial-equatorial couplings.

    • Chromatography: The cis and trans isomers can often be separated by careful column chromatography (GC or HPLC), as their different polarities and shapes lead to different retention times.[25]

Frequently Asked Questions (FAQs)

Q1: Can rearrangement byproducts, such as those with a five-membered ring, form during the synthesis?

A1: While less common for simple cyclohexyl systems compared to more strained or substituted rings, carbocation-mediated rearrangements are a possibility, especially under conditions that favor an SN1 mechanism (e.g., using a strongly acidic fluorinating agent or a poor nucleophile).[26] This could potentially lead to ring-contracted byproducts. If you suspect such byproducts, detailed analysis by GC-MS and 2D NMR would be necessary for identification. To avoid this, use conditions that favor an SN2 mechanism (strong nucleophile, aprotic solvent).

Q2: My starting material, 4-hydroxy-cyclohexanecarbonitrile, is a mixture of cis and trans isomers. Do I need to separate them before fluorination?

A2: If your final application requires a single stereoisomer of 4-Fluoro-cyclohexanecarbonitrile, then yes, it is highly advisable to either start with a pure isomer of the alcohol or be prepared to separate the final product mixture. If a mixture of diastereomers is acceptable, you can proceed with the mixture of starting materials, but be aware that the final product will also be a mixture.

Q3: What is the best way to purify the final product to remove these byproducts?

A3: A combination of techniques is often best.

  • Aqueous Work-up: Carefully wash the crude product to remove water-soluble impurities and reagent residues. Use neutral washes if nitrile hydrolysis is a concern.

  • Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be effective for removing byproducts with significantly different boiling points.

  • Column Chromatography: This is often the most effective method for separating the desired product from closely related byproducts like the elimination product and stereoisomers. As mentioned, be mindful of potential hydrolysis on silica gel.

Q4: How can I confirm the stereochemistry of my final product?

A4: 1H NMR spectroscopy is the most powerful tool. The key is to analyze the coupling constants of the proton at C1 (the carbon bearing the fluorine). A large coupling constant (typically > 8 Hz) to adjacent protons indicates an axial-axial relationship, which is characteristic of the trans isomer in its most stable diequatorial conformation. Smaller coupling constants are indicative of the cis isomer.

References

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • SciSpace. (n.d.). Diethylaminosulfur Trifluoride (DAST). Retrieved from [Link]

  • Google Patents. (n.d.). US6080886A - Fluorination with aminosulfur trifluorides.
  • Organic Letters. (2004, March 31). Direct and Convenient Conversion of Alcohols to Fluorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 22). 4.9: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). JPH05163226A - Production of 4-cyanocyclohexene.
  • Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. Retrieved from [Link]

  • Michigan State University. (n.d.). Stereoisomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, December 28). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. Retrieved from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Conformational preferences of fluorocyclohexane and 1-fluoro-1- silacyclohexane molecules: Ab initio study and NBO analysis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, September 10). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Cyanocyclohexene (CAS 100-45-8). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Cyanocyclohexene - the NIST WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 18). 6.2: Stereoisomers. Retrieved from [Link]

  • Journal of Chemical Education. (2023, October 21). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • RSC Publishing. (n.d.). Fluorine conformational effects characterized by energy decomposition analysis. Retrieved from [Link]

  • Max-Planck-Gesellschaft. (n.d.). NMR-Based Structure Characterization. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The formation of rearrangement products in the reactions of cyclic alcohols with boron trichloride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 6). Stability of cis vs trans isomers?. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H NMR spectrum of cis-4-propylcyclohexanol. Retrieved from [Link]

  • PMC. (2025, October 10). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. Retrieved from [Link]

  • Preprints.org. (2025, March 3). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 4-Fluoro-cyclohexanecarbonitrile

Welcome to the technical support guide for the purification of 4-Fluoro-cyclohexanecarbonitrile. This document is designed for researchers, scientists, and drug development professionals who are working with this interme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-Fluoro-cyclohexanecarbonitrile. This document is designed for researchers, scientists, and drug development professionals who are working with this intermediate and require robust methods to achieve high purity. As a key building block in various synthetic pathways, the purity of 4-Fluoro-cyclohexanecarbonitrile is paramount to ensure the desired yield, safety, and efficacy of the final products. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Understanding the Challenge: Properties and Common Impurities

4-Fluoro-cyclohexanecarbonitrile is a substituted cycloalkane, which introduces specific challenges in its purification, most notably the presence of cis and trans stereoisomers.[1][2][3][4] These isomers can have distinct physical properties, potentially complicating purification if not properly addressed.[1] Crude samples may contain a variety of impurities stemming from the synthetic route, including unreacted starting materials, reagents, and byproducts.

Table 1: Physical Properties of 4-Fluoro-cyclohexanecarbonitrile and Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Physical State
4-Fluorocyclohexanol (Starting Material) C₆H₁₁FO 118.15 ~151-153 Solid/Liquid
Fluorocyclohexane (Potential Byproduct) C₆H₁₁F 102.15 103-105 Liquid
4-Fluoro-cyclohexanecarbonitrile (Product) C₇H₁₀FN 127.16 Not readily available; estimated to be >180 Liquid/Solid

| Cyclohexanecarbonitrile (Related Compound) | C₇H₁₁N | 109.17 | 183-185 | Liquid |

Note: Exact boiling point data for 4-Fluoro-cyclohexanecarbonitrile is not widely published. The estimation is based on related structures. Properties of starting materials like 4-Fluorocyclohexanol[5] and potential byproducts like Fluorocyclohexane[6][7] are provided for context in designing purification strategies.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 4-Fluoro-cyclohexanecarbonitrile in a question-and-answer format.

Question 1: My final product purity is low after a single purification step. What is the best strategy to improve it?

Answer: Low purity is often the result of choosing a purification method that is not well-suited to the specific impurity profile of your crude material. A multi-step approach or a more optimized single method is often necessary. The first step is to identify the nature of the impurities.

Causality: Different purification techniques exploit different physical properties.[8]

  • Distillation separates compounds based on differences in boiling points.[9][10]

  • Column Chromatography separates based on differences in polarity and affinity for the stationary phase.[8][11][12]

  • Recrystallization is effective for solid compounds with different solubilities in a given solvent system.[13][14]

Troubleshooting Workflow:

Caption: Decision tree for selecting a purification method.

Recommendations:

  • Analyze the Crude Material: Use Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) to get a preliminary idea of the number and type of impurities.

  • Fractional Vacuum Distillation: If major impurities have boiling points that differ by at least 20-30 °C from the product, this is an excellent first-pass purification method.[15][16] Given the likely high boiling point of the nitrile, vacuum distillation is essential to prevent thermal decomposition.

  • Flash Column Chromatography: This is the most versatile method. Since the nitrile group is polar, silica gel is a suitable stationary phase.[11][12] Start with a non-polar solvent like hexane and gradually increase polarity with ethyl acetate or dichloromethane to elute your product.

  • Recrystallization: If your product is a solid at room temperature, this can be a highly effective final polishing step. Test various solvents to find one where the product is soluble when hot but sparingly soluble when cold.

Question 2: I am using flash chromatography, but two components are co-eluting. How can I achieve better separation?

Answer: Co-elution occurs when compounds have very similar affinities for the stationary phase in the chosen mobile phase.[8]

Causality: Separation in chromatography is governed by the equilibrium distribution of the compound between the mobile and stationary phases.[12] To resolve co-eluting spots, you must alter this equilibrium.

Solutions:

  • Optimize the Mobile Phase:

    • Reduce Polarity: If your desired compound and the impurity are eluting too quickly (high Rf value), decrease the percentage of the polar solvent (e.g., move from 20% EtOAc/Hexane to 10% EtOAc/Hexane). This will increase interaction with the polar silica gel and improve separation.

    • Use a Gradient Elution: Start with a very non-polar mobile phase and gradually increase the polarity. This can effectively separate compounds with close polarities.

    • Try Different Solvents: Sometimes, changing the solvent system entirely (e.g., using Dichloromethane/Methanol or Toluene/Acetone) can alter the specific interactions and improve resolution, even if the overall polarity is similar.

  • Change the Stationary Phase:

    • If your compound is sensitive to the acidic nature of silica, it might be degrading on the column, appearing as multiple spots.[17] Try using neutral or basic alumina.

    • For very polar compounds, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[17][18]

Question 3: My yield is very low after purification. What are the common causes of product loss?

Answer: Significant product loss can occur due to several factors, from mechanical losses to chemical degradation.

Potential Causes & Solutions:

  • Thermal Decomposition: During distillation, if the temperature is too high, the compound may degrade.

    • Solution: Use vacuum distillation to lower the boiling point. Ensure the heating mantle is not set unnecessarily high and that the distillation is performed at a steady rate.[9] Fluorinated nitriles generally have good thermal stability, but it's a critical factor to control.[19][20][21][22][23]

  • Degradation on Column: As mentioned, acidic silica gel can cause degradation of sensitive compounds.

    • Solution: Perform a stability test by spotting your crude material on a TLC plate, waiting 30-60 minutes, and then developing it to see if new spots appear.[17] If degradation is observed, switch to a neutral stationary phase like deactivated silica or alumina.

  • Irreversible Adsorption: Very polar compounds can sometimes bind irreversibly to the stationary phase.

    • Solution: If you suspect this, a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can be added to the eluent, though this will require subsequent removal.

  • Mechanical Losses:

    • Solution: Be meticulous during transfers between flasks. When performing extractions, ensure phase separation is complete to avoid leaving product in the aqueous layer. During recrystallization, using too much solvent will result in significant product loss in the mother liquor.[14]

Frequently Asked Questions (FAQs)

Q1: How do the cis and trans isomers of 4-Fluoro-cyclohexanecarbonitrile affect purification? The presence of cis and trans isomers is a critical consideration.[3][4] These are diastereomers and will likely have different physical properties, including polarity, boiling point, and crystal packing.[1]

  • Chromatography: The two isomers may be separable by flash chromatography due to differences in their dipole moments and how they interact with the stationary phase. The more polar isomer will have a lower Rf value. You may need to use a long column and a shallow solvent gradient for effective separation.

  • Distillation: A small difference in boiling points may allow for enrichment of one isomer over the other via fractional distillation, but complete separation is often difficult.[9]

  • Crystallization: It is possible that one isomer crystallizes preferentially, which can be exploited for purification via fractional crystallization.[24][25]

Q2: What are the best analytical methods to determine the final purity? A combination of methods provides the most comprehensive assessment of purity.[26][27][28]

  • Gas Chromatography (GC): Excellent for assessing the presence of volatile impurities and determining the ratio of cis/trans isomers if they separate on the column.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for detecting non-volatile impurities.[27][29]

  • Quantitative NMR (qNMR): A powerful primary method that can determine purity without a reference standard for the compound itself.[30] It requires a certified internal standard.

  • Mass Spectrometry (MS): Used in conjunction with GC or HPLC to identify the mass of impurities, aiding in their structural elucidation.[26]

Table 2: Comparison of Analytical Methods for Purity Assessment

Method Information Provided Advantages Limitations
GC-FID Purity (area %), ratio of volatile components, cis/trans ratio. High resolution for volatile compounds. Requires thermal stability; non-volatile impurities are not detected.
HPLC-UV/DAD Purity (area %), detection of non-volatile impurities. High sensitivity; applicable to a wide range of compounds.[29] Requires chromophore; response factor can vary between compounds.

| qNMR | Absolute purity (mol/mol), structural confirmation. | No need for a specific reference standard of the analyte; highly accurate.[30] | Lower sensitivity than chromatographic methods; requires expensive equipment. |

Q3: What are the recommended handling and storage procedures for 4-Fluoro-cyclohexanecarbonitrile? Based on safety data for related fluorinated and nitrile compounds, proper precautions are essential.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[31][32] Avoid inhalation of vapors and contact with skin and eyes.[33]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[34][35] To prevent hydrolysis or reaction with atmospheric moisture, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is suitable for purifying multi-gram quantities of crude material where impurities have significantly different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column packed with Raschig rings or metal sponge for increased surface area. Use a vacuum-adapter distillation head, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude 4-Fluoro-cyclohexanecarbonitrile (e.g., 20 g) and a magnetic stir bar into a round-bottom flask appropriately sized so it is no more than two-thirds full.

  • Distillation: a. Begin stirring and slowly apply vacuum. A typical pressure is 1-10 mmHg. b. Gently heat the distillation flask using a heating mantle with a sand bath for even temperature distribution. c. Collect an initial low-boiling fraction which may contain residual solvents or volatile byproducts. d. As the temperature stabilizes, collect the main fraction corresponding to the boiling point of 4-Fluoro-cyclohexanecarbonitrile at the applied pressure. e. Collect fractions in separate receiving flasks. Do not distill to dryness to avoid the concentration of potentially explosive peroxides.

  • Analysis: Analyze each fraction by GC or TLC to determine its purity. Combine the pure fractions.

Protocol 2: Purification by Flash Column Chromatography

This is the most common and effective method for removing impurities with similar volatilities but different polarities.

  • Solvent System Selection: Using TLC, determine a solvent system (e.g., Hexane/Ethyl Acetate) that provides a retention factor (Rf) of ~0.25-0.35 for the desired product and good separation from impurities.[17]

  • Column Packing: a. Select a column with a diameter appropriate for your sample size (a general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight).[12] b. Prepare a slurry of silica gel in the initial, least polar eluent. c. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[12] Add a thin layer of sand on top.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. b. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection: a. Carefully add the eluent to the column. Apply gentle air pressure to achieve a steady flow rate. b. Collect fractions in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure compound. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • ResearchGate. (n.d.). Fluorinated Phthalonitrile Resin with Excellent Thermal Stability and Low Dielectric Constant for High‐Frequency Electronic Packaging.
  • Mathnet.RU. (n.d.). Fluorinated phthalonitrile resins with improved thermal oxidative stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Fluorobenzonitrile. [Link]

  • Scilit. (n.d.). Thermal stability analysis of nitrile additives in LiFSI for lithium-ion batteries: An accelerating rate calorimetry study. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Polar Nitro Compounds.
  • ResearchGate. (n.d.). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries.
  • PubChem. (n.d.). 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • University Website. (n.d.). Experiment 2: Distillation and Gas Chromatography. Retrieved from a university chemistry department website.
  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. [Link]

  • Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Chemistry Steps. (2025). Cis and Trans Isomers. [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
  • Google Patents. (n.d.). US3251874A - Isomerization of cis-1, 4-cyclohexanedi-carbonitrile to its trans isomer.
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile.
  • Wikipedia. (n.d.). Fluorocyclohexane. [Link]

  • YouTube. (2020, June 5). Fractional Distillation [Video]. [Link]

  • YouTube. (2020, September 17). Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane [Video]. [Link]

  • BenchChem. (2025). A Comparative Guide to Quantifying Impurities in Synthesized 4-(2-Chlorophenyl)cyclohexan-1-one.
  • Scribd. (n.d.). Fractional Distillation Guide. Retrieved from [Link]

  • Columbia University. (2002). Fractional Distillation and GC Analysis of Hydrocarbon Mixtures.
  • Organic Chemistry Portal. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • Chemistry LibreTexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes. [Link]

  • PubChem. (n.d.). 4-Fluorocyclohexanol. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Chemistry LibreTexts. (2019, August 27). 3.3: Cis-Trans Isomerism in Cycloalkanes. [Link]

  • ResearchGate. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 4-Fluoro-cyclohexanecarbonitrile Synthesis

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Fluoro-cyclohexanecarbonitrile. As a key building block in medicinal chemistry, op...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Fluoro-cyclohexanecarbonitrile. As a key building block in medicinal chemistry, optimizing its synthesis is crucial for efficient drug discovery pipelines. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation.

Introduction: Navigating the Fluorination of Cyclohexanecarbonitrile

The introduction of a fluorine atom into a cyclohexane ring bearing a nitrile group presents a unique set of synthetic challenges. The most common and direct approach involves the deoxofluorination of a corresponding hydroxyl precursor, typically 4-hydroxy-cyclohexanecarbonitrile, using aminodifluorosulfinium reagents such as (diethylamino)sulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). While effective, these reactions are sensitive to substrate, reaction conditions, and reagent quality, often leading to issues with yield and purity.

This guide will focus on the deoxofluorination of 4-hydroxy-cyclohexanecarbonitrile, a readily available starting material, to produce 4-Fluoro-cyclohexanecarbonitrile. We will explore common pitfalls and provide systematic troubleshooting strategies to maximize your reaction yield and obtain a high-purity product.

Proposed Reaction Pathway and Potential Side Reactions

The primary synthetic transformation is the nucleophilic substitution of the hydroxyl group in 4-hydroxy-cyclohexanecarbonitrile with fluoride. The reaction proceeds via an intermediate alkoxy-sulfur trifluoride, which is then displaced by a fluoride ion. However, competing side reactions, such as elimination to form cyclohexenecarbonitriles, can significantly reduce the yield of the desired product.

Reaction_Pathway Start 4-Hydroxy-cyclohexanecarbonitrile Intermediate Alkoxy-sulfur trifluoride intermediate Start->Intermediate DAST or Deoxo-Fluor Product 4-Fluoro-cyclohexanecarbonitrile Intermediate->Product SN2 attack by F- Side_Product Cyclohexene-carbonitriles (Elimination Side Products) Intermediate->Side_Product E2 Elimination

Caption: Proposed reaction pathway and major side reaction.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address problems you may encounter during the synthesis of 4-Fluoro-cyclohexanecarbonitrile.

Q1: My reaction yield is consistently low, or I am not observing any product formation. What are the likely causes?

Low or no product yield is a common issue in deoxofluorination reactions. A systematic approach to troubleshooting is essential.

Possible Causes and Recommended Actions:

  • Reagent Quality:

    • Inactive Fluorinating Agent: DAST and Deoxo-Fluor are moisture-sensitive and can degrade over time, especially with improper storage.[1]

      • Solution: Use a fresh bottle of the fluorinating reagent. Ensure it has been stored under anhydrous conditions and under an inert atmosphere.

    • Insufficient Reagent: Sterically hindered or less reactive alcohols may require a larger excess of the fluorinating agent.

      • Solution: Gradually increase the equivalents of DAST or Deoxo-Fluor, for example, from 1.2 equivalents to 1.5 or 2.0 equivalents. Monitor the reaction for improvement.

  • Reaction Conditions:

    • Presence of Moisture: Trace amounts of water will rapidly quench the fluorinating agent, leading to no reaction.

      • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Low Reaction Temperature: While these reactions are often initiated at low temperatures to control exotherms, the reaction may require warming to proceed at a reasonable rate.

      • Solution: After the addition of the fluorinating agent at a low temperature (e.g., -78 °C or 0 °C), allow the reaction to slowly warm to room temperature.[2] If the reaction is still sluggish, gentle heating (e.g., to 40 °C) can be attempted, but with caution, as higher temperatures can promote side reactions.[3]

    • Inappropriate Solvent: The choice of solvent is critical for solubility and reactivity.

      • Solution: Dichloromethane (DCM) is the most common and generally effective solvent for reactions with DAST and Deoxo-Fluor.[2] Ensure the solvent is of high purity and anhydrous.

ParameterRecommendationRationale
Fluorinating Agent Use fresh, high-purity DAST or Deoxo-Fluor.These reagents are highly sensitive to moisture and can degrade upon storage, leading to loss of activity.[1]
Stoichiometry Start with 1.2-1.5 equivalents of the fluorinating agent.An excess is typically required to drive the reaction to completion, but a large excess can lead to side reactions and purification challenges.
Solvent Anhydrous dichloromethane (DCM).DCM is a good solvent for both the substrate and the reagent and is relatively inert under the reaction conditions.[2]
Temperature Add reagent at -78 °C to 0 °C, then allow to warm to room temperature.Controlled addition at low temperature minimizes side reactions. Warming is often necessary for the reaction to proceed to completion.[2]
Atmosphere Inert (Nitrogen or Argon).Prevents quenching of the fluorinating agent by atmospheric moisture.
Q2: I am observing a significant amount of an impurity that I suspect is an elimination byproduct. How can I minimize its formation?

Elimination to form cyclohexene-carbonitriles is a common side reaction in the deoxofluorination of cyclohexanols.[4]

Strategies to Minimize Elimination:

  • Choice of Fluorinating Agent:

    • Deoxo-Fluor is generally considered to be more thermally stable and can sometimes lead to less elimination compared to DAST.[5]

      • Solution: If using DAST, consider switching to Deoxo-Fluor.

  • Temperature Control:

    • Higher reaction temperatures favor elimination reactions.

      • Solution: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. Avoid prolonged heating.

  • Base Additives:

    • The hydrogen fluoride (HF) generated in situ can catalyze elimination.

      • Solution: The addition of a hindered, non-nucleophilic base can scavenge HF. However, this must be done with caution as the base can also promote elimination. If a base is to be used, consider one like pyridine, but add it at a low temperature. A patent for a similar synthesis of 4-fluorocyclohexanone suggests the use of an organic base to improve selectivity.[6]

Q3: The purification of my product is challenging, and I am losing a significant amount of material during workup and chromatography. What are some best practices for purification?

Workup and Purification Recommendations:

  • Quenching:

    • The reaction must be carefully quenched to neutralize any remaining fluorinating agent and HF.

      • Solution: Slowly and carefully add the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] Perform this in a well-ventilated fume hood as HF gas may be released.

  • Extraction:

    • Ensure complete extraction of the product from the aqueous layer.

      • Solution: Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Chromatography:

    • 4-Fluoro-cyclohexanecarbonitrile is a relatively polar molecule.

      • Solution: Use a silica gel column with a gradient of ethyl acetate in hexanes or petroleum ether. Start with a low polarity eluent and gradually increase the polarity. Monitor the fractions carefully by TLC.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions I should take when working with DAST or Deoxo-Fluor?

DAST and Deoxo-Fluor are hazardous reagents and must be handled with extreme care in a well-ventilated chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Moisture Sensitivity: These reagents react violently with water to produce toxic and corrosive hydrogen fluoride (HF).[7] Ensure all equipment is dry and the reaction is performed under an inert atmosphere.

  • Thermal Instability: DAST, in particular, can decompose explosively when heated above 90 °C.[8] Deoxo-Fluor is more thermally stable but should still be handled with care.[5]

  • Quenching: Always quench the reaction carefully by slowly adding it to a basic aqueous solution.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction.

  • TLC Analysis: Spot the reaction mixture on a silica gel TLC plate and elute with a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes). The product, 4-Fluoro-cyclohexanecarbonitrile, should have a higher Rf value than the starting material, 4-hydroxy-cyclohexanecarbonitrile, due to the replacement of the polar hydroxyl group with the less polar fluorine atom.

Q3: How can I confirm the identity and purity of my final product?

A combination of spectroscopic techniques should be used to confirm the structure and assess the purity of the synthesized 4-Fluoro-cyclohexanecarbonitrile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton attached to the carbon bearing the fluorine will appear as a characteristic doublet of triplets due to coupling with the fluorine and adjacent protons.

    • ¹³C NMR: The carbon atom bonded to the fluorine will show a large one-bond C-F coupling constant. The chemical shift of the nitrile carbon can also provide information about the stereochemistry (axial vs. equatorial) of the nitrile group.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC-MS can be used to determine the purity of the sample and confirm the molecular weight of the product.[10] The fragmentation pattern in the mass spectrum can provide further structural information.

  • Infrared (IR) Spectroscopy:

    • Look for the disappearance of the broad O-H stretching band from the starting material and the appearance of a C-F stretching band in the product. The C≡N stretching frequency should remain present.

Experimental Protocols

Representative Protocol for the Synthesis of 4-Fluoro-cyclohexanecarbonitrile

This protocol is a representative procedure based on general methods for deoxofluorination and should be optimized for your specific laboratory conditions.

Materials:

  • 4-hydroxy-cyclohexanecarbonitrile

  • (Diethylamino)sulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or petroleum ether) for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxy-cyclohexanecarbonitrile (1.0 eq.) in anhydrous dichloromethane (20 volumes).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DAST or Deoxo-Fluor (1.2 eq.) dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at -78 °C for one hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by adding it to a vigorously stirred, cold saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash with water and then brine.

  • Purification:

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 4-Fluoro-cyclohexanecarbonitrile.

Experimental_Workflow A 1. Dissolve 4-hydroxy-cyclohexanecarbonitrile in anhydrous DCM under N2 B 2. Cool to -78 °C A->B C 3. Add DAST or Deoxo-Fluor dropwise B->C D 4. Stir and warm to room temperature C->D E 5. Monitor by TLC D->E F 6. Quench with cold sat. NaHCO3 E->F Reaction complete G 7. Extract with DCM F->G H 8. Wash with water and brine G->H I 9. Dry over Na2SO4 and concentrate H->I J 10. Purify by column chromatography I->J K Final Product: 4-Fluoro-cyclohexanecarbonitrile J->K

Caption: Experimental workflow for the synthesis of 4-Fluoro-cyclohexanecarbonitrile.

References

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]

  • Google Patents. (2021). CN107827721B - Method for synthesizing 4-fluorocyclohexanone.
  • Organic Syntheses. (n.d.). DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Retrieved from [Link]

  • Google Patents. (2021). CN107827721B - Method for synthesizing 4-fluorocyclohexanone.
  • Google Patents. (2000). US6080886A - Fluorination with aminosulfur trifluorides.
  • ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Reddit. (2020, January 1). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Alcohol to Fluoride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • InTechOpen. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • protocols.io. (2024, May 3). RAFT Based Synthesis of In-house Polymers. Retrieved from [Link]

  • Shimadzu. (n.d.). No.106 GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. Retrieved from [Link]

  • ResearchGate. (2023, August 5). GC-MS ANALYSIS OF PHYTOCHEMICAL COMPOUNDS PRESENT IN THE WHOLE PLANT OF ARGYREIA IMBRICATE. Retrieved from [Link]

  • PubMed. (2012, September 15). Preparation and spectral characterization of fluorescence probes based on 4-N,N-dimethylamino benzoic acid and sterically hindered amines. Retrieved from [Link]

  • Shimadzu. (n.d.). Method for the determination of 243 Residual Pesticides in Red Chili Powder using LCMS-8050 and GCMS-TQ8040 NX. Retrieved from [Link]

  • MDPI. (1989, March 1). Gas-Chromatography Mass-Spectrometry (GC-MS) Based Metabolite Profiling Reveals Mannitol as a Major Storage Carbohydrate in the Coccolithophorid Alga Emiliania huxleyi. Retrieved from [Link]

  • International Journal of Environment and Bioenergy. (2024, October 5). FT-IR and GC-MS characterization of bioactive compounds from the root extract of Anacyclus pyrethrum Linn. Retrieved from [Link]

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Optimization

Technical Support Center: Challenges in the Fluorination of Cyclohexanecarbonitrile

Welcome to the technical support center dedicated to addressing the complex challenges encountered during the fluorination step in the synthesis of cyclohexanecarbonitrile derivatives. The introduction of fluorine into o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the complex challenges encountered during the fluorination step in the synthesis of cyclohexanecarbonitrile derivatives. The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, capable of profoundly altering a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the synthesis of organofluorine compounds is fraught with unique challenges, from handling highly reactive and hazardous reagents to controlling selectivity and minimizing side reactions.[4][5]

This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development professionals. It moves from critical safety considerations to in-depth troubleshooting of common experimental failures, supplemented with comparative data and detailed protocols.

Section 1: Critical Safety Protocols

Fluorination chemistry involves substances that are highly toxic, corrosive, and reactive.[5] Adherence to strict safety protocols is not optional; it is essential for preventing serious injury.

Q: What are the primary hazards associated with fluorinating agents?

A: The hazards depend on the reagent, but common risks include:

  • Extreme Corrosiveness and Toxicity: Many reagents, like elemental fluorine (F₂) or hydrofluoric acid (HF), are highly corrosive to all tissues.[5][6] HF, a common by-product of deoxyfluorination reactions, can cause severe, deep-tissue burns that may not be immediately painful but can lead to systemic toxicity by binding calcium and magnesium in the blood.[7]

  • Violent Reactivity: Fluorine gas is a powerful oxidizer that can react violently, often with ignition, with a vast range of organic and inorganic materials, including water, greases, and many solvents.[6][8] Reagents like DAST are thermally unstable and can decompose explosively.[9]

  • Moisture Sensitivity: Most fluorinating agents react exothermically with water, generating corrosive HF gas and reducing the reagent's efficacy.[9][10]

Q: What is the mandatory Personal Protective Equipment (PPE) for fluorination reactions?

A: A comprehensive risk assessment is required, but the minimum PPE includes:

  • Eye Protection: Chemical splash goggles used in conjunction with a full-face shield are mandatory. Standard safety glasses are insufficient.[7]

  • Gloves: Use specialized gloves rated for the specific chemicals being handled. Neoprene or nitrile gloves are often used, but always check manufacturer compatibility data. If gloves are contaminated, remove them immediately and wash your hands thoroughly.[7]

  • Body Protection: A flame-resistant lab coat and a chemical-resistant apron are essential. Ensure your entire body is protected.[7]

  • Fume Hood: All work with fluorinating agents must be conducted inside a certified chemical fume hood with the sash at the lowest practical height.[6][7]

Q: What is the immediate first-aid response for skin or eye contact with fluorine-containing compounds?

A: Immediate and decisive action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 5-15 minutes.[6][8] Remove all contaminated clothing while flushing. After flushing, apply a 2.5% calcium gluconate gel to the area and continue to apply it every 15 minutes while seeking immediate professional medical attention.[6]

  • Eye Contact: Flush the contaminated eye(s) with large quantities of water for a minimum of 30 minutes, holding the eyelids open. Seek immediate medical attention. Do not apply calcium gluconate gel to the eyes.[6][7]

  • Inhalation: Move the exposed person to fresh air at once. PROMPT MEDICAL ATTENTION IS NECESSARY IN ALL CASES OF OVEREXPOSURE.[6][8]

Section 2: Frequently Asked Questions (FAQs)

Q: Which type of fluorinating agent is best for my cyclohexanecarbonitrile derivative?

A: The choice depends on the functional group you are replacing.

  • For Deoxyfluorination (replacing a hydroxyl group): Nucleophilic reagents are used. Deoxo-Fluor® is generally preferred over DAST due to its significantly higher thermal stability (decomposes at 140 °C vs. 90 °C for DAST), making it safer for larger-scale reactions.[1][9]

  • For Fluorination of Carbonyls (ketones): Nucleophilic deoxofluorinating agents like Deoxo-Fluor® or Fluolead™ can convert C=O to CF₂.[4][9] Alternatively, for α-fluorination of a ketone, an electrophilic reagent like Selectfluor® is used to fluorinate the enol or enolate form.[1]

  • For Direct C-H Fluorination: This is a more advanced and challenging transformation. Electrophilic reagents like Selectfluor® can be used, often requiring photocatalysis or specific directing groups on the substrate to achieve selectivity.[11]

Q: Why are anhydrous conditions so critical for fluorination reactions?

A: Water actively destroys most fluorinating reagents and creates hazardous by-products.

  • Reagent Quenching: Reagents like DAST and Deoxo-Fluor react rapidly with water, consuming the reagent and reducing your yield.[9][12]

  • HF Generation: The reaction with moisture produces hydrofluoric acid (HF), which is highly corrosive and can catalyze unwanted side reactions or inhibit the desired reaction.[10]

  • Ensure Success: All glassware must be rigorously oven- or flame-dried, and all solvents must be of high purity and anhydrous. Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).[10][12]

Q: How can I monitor the progress of my fluorination reaction?

A: Several methods are effective:

  • Thin-Layer Chromatography (TLC): The most common method for initial assessment. The fluorinated product will likely have a different Rf value than the starting material due to changes in polarity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method. Taking a small, carefully quenched aliquot from the reaction mixture and analyzing it by ¹H NMR can show the disappearance of starting material signals and the appearance of product signals.[9] ¹⁹F NMR is also invaluable for directly observing the formation of C-F bonds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring reactions with volatile products.[9]

Section 3: Troubleshooting Guide

This section addresses the most common failures encountered during the fluorination of cyclohexanecarbonitrile precursors.

Problem: Low or No Product Yield

Q: My reaction is giving a very low yield, and I'm recovering mostly unreacted starting material. What are the likely causes and solutions?

A: This is a frequent issue, often traced back to reagent deactivation or reaction inhibition. Use the following workflow to diagnose the problem.

start Low Yield / No Reaction check_reagent 1. Check Reagent & Conditions start->check_reagent reagent_q Is reagent fresh? Were anhydrous conditions used? check_reagent->reagent_q check_inhibition 2. Suspect Reaction Inhibition inhibition_q Is HF by-product possible? (e.g., using DAST) check_inhibition->inhibition_q check_temp 3. Evaluate Reaction Temperature temp_q Is reaction temp too low? check_temp->temp_q reagent_q->check_inhibition Yes sol_reagent Solution: Use fresh reagent. Ensure rigorously dry glassware/solvents. reagent_q->sol_reagent No inhibition_q->check_temp No sol_inhibition Solution: Add an acid scavenger (e.g., NaHCO₃, CaCO₃, or a non-nucleophilic base). inhibition_q->sol_inhibition Yes sol_temp Solution: Gradually increase temperature. Monitor for side products. temp_q->sol_temp Yes

Caption: Troubleshooting workflow for low reaction yield.

  • Reagent Decomposition: Fluorinating agents can degrade if not stored properly under anhydrous conditions. Ensure your reagent is fresh and handled in an inert, dry atmosphere.[13]

  • Inhibition by HF: Hydrogen fluoride (HF) is a common by-product, especially when using DAST or Deoxo-Fluor. HF can protonate your substrate or the reagent, reducing reactivity.[10] Adding an acid scavenger like sodium bicarbonate can neutralize the generated HF.[10]

  • Insufficient Reagent: The stoichiometry may be insufficient, especially if some reagent was quenched by trace moisture. Consider a modest increase in the equivalents of the fluorinating agent.[10]

Problem: Competing Side Reactions

Q: I'm observing a significant amount of an olefin by-product instead of my fluorinated compound. How can I minimize this elimination reaction?

A: This is a classic problem in deoxyfluorination, where the reaction proceeds through an E2 elimination pathway instead of the desired SN2 substitution.

sub Substrate (R-OH) intermediate Activated Intermediate (e.g., R-O-SF₂NEt₂) sub->intermediate + Deoxo-Fluor sn2_path SN2 Pathway (Favored by low temp, less polar solvent) intermediate->sn2_path F⁻ attack at Cα e2_path {E2 Pathway (Favored by high temp, steric hindrance)} intermediate->e2_path Base abstracts Cβ-H product Desired Product (R-F) sn2_path->product byproduct Elimination By-product (Alkene) e2_path->byproduct

Caption: Competing SN2 (substitution) and E2 (elimination) pathways.

  • Lower the Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution. Starting the reaction at a low temperature (e.g., -78 °C) and allowing it to warm slowly can significantly favor the SN2 pathway.[12]

  • Choice of Reagent: Some reagents are more prone to causing elimination. Newer reagents like PhenoFluor™ have been developed to reduce this side reaction, even at higher temperatures.[12]

  • Solvent Choice: While dichloromethane (DCM) is common, consider less polar solvents which can sometimes disfavor elimination pathways.[12]

Q: My product's mass spec shows the correct mass, but the NMR suggests a rearranged carbon skeleton. Why is this happening?

A: Skeletal rearrangements are a known issue, particularly with DAST. This reagent can promote the formation of carbocationic intermediates, which are susceptible to Wagner-Meerwein or other rearrangements to form a more stable carbocation before being trapped by fluoride.[12]

  • Solution: Switch to a less Lewis-acidic or less rearrangement-prone reagent. Deoxo-Fluor® is often a better choice in these cases.[12] If the problem persists, a different synthetic route that avoids carbocationic intermediates may be necessary.

Q: I'm getting a mixture of mono- and di-fluorinated products. How can I improve selectivity?

A: This "over-fluorination" is common with electrophilic reagents like Selectfluor® when the mono-fluorinated product is as reactive, or more reactive, than the starting material.[12]

  • Control Stoichiometry: Carefully control the amount of fluorinating agent used. Start with slightly less than one equivalent (e.g., 0.95 eq) to minimize the chance of a second fluorination.[12]

  • Monitor Closely: Follow the reaction's progress carefully by TLC or NMR and stop it as soon as the starting material is consumed.[12]

  • Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity by slowing down the second fluorination more than the first.[12]

Section 4: Reagent Selection & Comparison

Choosing the right tool for the job is critical. The table below summarizes the properties of commonly used fluorinating agents.

Reagent NameTypeFormKey ApplicationAdvantagesDisadvantages & Hazards
DAST (Diethylaminosulfur trifluoride)NucleophilicLiquidDeoxyfluorination (Alcohols → Fluorides)Highly effective, widely used.Thermally unstable, can decompose explosively >90°C.[9] Prone to causing rearrangements.[12]
Deoxo-Fluor® NucleophilicLiquidDeoxyfluorination (Alcohols, Carbonyls → Fluorides)More thermally stable than DAST.[1][9] Less prone to rearrangements.Reacts with water to form HF. Volatile and a respiratory hazard.[9]
Fluolead™ NucleophilicSolidDeoxyfluorination, COOH → CF₃Crystalline solid, high thermal stability, can be handled in air, less fuming.[2][4]Higher cost can be a challenge for large-scale use.[4]
Selectfluor® ElectrophilicSolidα-Fluorination of carbonyls, fluorination of enol ethers, aromatic C-H fluorination.Stable, non-hygroscopic, easy to handle solid.[1] Highly reactive.Strong oxidizing potential, can lead to side reactions. Over-fluorination is a risk.[1][12]
NFSI (N-Fluorobenzenesulfonimide)ElectrophilicSolidElectrophilic fluorination.Stable, non-hygroscopic solid. Generally considered milder than Selectfluor®.[1]May be less reactive than Selectfluor®, requiring harsher conditions.
Section 5: Experimental Protocols & Workflows
General Experimental Workflow

The following diagram outlines a typical workflow for a fluorination experiment, emphasizing the critical steps.

prep 1. Prepare Dry Glassware under Inert Atmosphere (N₂/Ar) charge 2. Charge Substrate & Anhydrous Solvent prep->charge cool 3. Cool Reaction Mixture (e.g., 0 °C or -78 °C) charge->cool add 4. Add Fluorinating Reagent (Slowly, Dropwise) cool->add react 5. React & Monitor (TLC, NMR, GC-MS) add->react quench 6. Quench Reaction (Carefully, at low temp) react->quench workup 7. Aqueous Work-up & Extraction quench->workup purify 8. Dry & Purify Product (Chromatography) workup->purify

Caption: A standard workflow for a laboratory-scale fluorination reaction.

Protocol 1: Deoxyfluorination of 4-Hydroxycyclohexanecarbonitrile with Deoxo-Fluor®

Objective: To replace the hydroxyl group at the 4-position of the cyclohexane ring with fluorine.

Disclaimer: This is a representative protocol and must be adapted based on your specific substrate and laboratory safety assessment. All steps must be performed in a certified fume hood.

Materials:

  • 4-Hydroxycyclohexanecarbonitrile (1.0 eq)

  • Deoxo-Fluor® (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Oven-dried, inert-atmosphere-flushed round-bottom flask with stir bar

Procedure:

  • Setup: Under a nitrogen or argon atmosphere, dissolve the 4-hydroxycyclohexanecarbonitrile (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Reagent Addition: Cool the stirred solution to 0 °C using an ice-water bath. For more sensitive substrates prone to elimination, cool to -78 °C using a dry ice/acetone bath.[12]

  • Slowly add Deoxo-Fluor® (1.2 eq) to the reaction mixture dropwise via syringe over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or by analyzing a carefully quenched aliquot by ¹H NMR.[9][12]

  • Quenching: Once the reaction is complete, cool the flask back down to 0 °C. Very slowly and carefully add the reaction mixture to a separate flask containing a vigorously stirred, cold (0 °C) saturated aqueous solution of NaHCO₃. Caution: This quenching process is exothermic and will release gas. Ensure adequate ventilation and control the rate of addition.[12]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[12]

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the final 4-fluorocyclohexanecarbonitrile product.

References
  • Fluorine Safety. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. Sourced from PubChem LCSS for Fluorine. Retrieved from [Link]

  • Felder, C. (2026, January 20). GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. Retrieved from [Link]

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of Wisconsin-Madison Environment, Health & Safety. Retrieved from [Link]

  • Lévesque, F., & Seeberger, P. H. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Organic Process Research & Development. Retrieved from [Link]

  • Chang, Y., Lee, H., & Bae, C. (2012). Direct Fluorination of the Carbonyl Group of Benzophenones Using Deoxo-Fluor®. Organic Syntheses, 89, 296. Retrieved from [Link]

  • Challener, C. (2020, November 15). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry. Retrieved from [Link]

  • University of Münster. (2023, July 12). Chemists develop reaction cascade to produce fluorinated molecules. ScienceDaily. Retrieved from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

Sources

Troubleshooting

stability issues of 4-Fluoro-cyclohexanecarbonitrile in solution

Document ID: TSC-4FC-2026-01 Last Updated: March 7, 2026 Introduction Welcome to the technical support guide for 4-Fluoro-cyclohexanecarbonitrile. This document is designed for researchers, medicinal chemists, and proces...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-4FC-2026-01

Last Updated: March 7, 2026

Introduction

Welcome to the technical support guide for 4-Fluoro-cyclohexanecarbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated intermediate. While 4-Fluoro-cyclohexanecarbonitrile is a valuable building block, its stability in solution can be a critical factor influencing experimental reproducibility, product purity, and overall yield. This guide provides in-depth answers to common stability-related questions, offers robust troubleshooting workflows, and details protocols to help you ensure the integrity of your compound throughout your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with 4-Fluoro-cyclohexanecarbonitrile in solution?

The principal stability issue for 4-Fluoro-cyclohexanecarbonitrile, like many aliphatic nitriles, is its susceptibility to hydrolysis .[1] The nitrile group (C≡N) possesses a significant dipole, rendering the carbon atom electrophilic and vulnerable to nucleophilic attack by water. This reaction can be catalyzed by both acidic and basic conditions.[1][2]

The presence of the fluorine atom at the 4-position exerts an electron-withdrawing inductive effect. This effect can subtly influence the reactivity of the nitrile group, potentially making the carbon atom even more electrophilic and thus more prone to hydrolysis compared to its non-fluorinated analog, cyclohexanecarbonitrile.[3][4] Therefore, controlling the pH and water content of your solutions is paramount.

Q2: What are the expected degradation products if my compound hydrolyzes?

Hydrolysis occurs in a stepwise fashion. The initial and most common degradation product is the corresponding primary amide, 4-Fluoro-cyclohexanecarboxamide . If the hydrolytic conditions (particularly elevated temperature and strong acid or base) persist, this amide can undergo further hydrolysis to yield the 4-Fluoro-cyclohexanecarboxylic acid .

G

Q3: My solution of 4-Fluoro-cyclohexanecarbonitrile has developed a slight yellow tint after a day on the bench. Should I be concerned?

Yes, a change in color is often an indicator of chemical degradation or the presence of impurities. While minor discoloration may not always significantly impact a reaction, it warrants investigation. The yellowing could be due to the formation of minor, conjugated byproducts or interaction with impurities in your solvent.

Immediate Actions:

  • Analyze Purity: Use a quick analytical method like TLC or LC-MS to compare the discolored solution to a freshly prepared standard.

  • Prepare Fresh: Whenever possible, prepare solutions of 4-Fluoro-cyclohexanecarbonitrile immediately before use to minimize the risk of degradation.[1]

  • Review Conditions: Check the pH of your solution and ensure you are using high-purity, dry solvents.

Q4: What are the ideal conditions for storing solutions of this compound for short-term use?

If a solution must be stored, it is critical to minimize exposure to water, light, and heat. The product as a solid should be kept in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

ParameterRecommendationRationale
Temperature 2–8°CSlows the rate of potential degradation reactions.[1]
Solvent Anhydrous, aprotic solvents (e.g., Acetonitrile, THF, Dichloromethane)Minimizes the primary reactant (water) for hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)Prevents atmospheric moisture from dissolving into the solution.[1]
Light Amber vials or protection from lightPrevents potential photolytic degradation.
Duration < 24 hoursThe best practice is always to use freshly prepared solutions.
Q5: Can this compound degrade under strong acidic or basic conditions used in my reaction?

Absolutely. 4-Fluoro-cyclohexanecarbonitrile is incompatible with strong acids, strong bases, and strong oxidizing agents.[5]

  • Strong Acids (e.g., conc. H₂SO₄, CF₃SO₃H): These will rapidly catalyze hydrolysis to the carboxylic acid.[2][3] In some cases, superacids can promote reactions between the nitrile and aromatic compounds (a Houben-Hoesch type reaction).[3]

  • Strong Bases (e.g., NaOH, LDA): These will also accelerate hydrolysis. Additionally, strong bases could potentially promote elimination of hydrogen fluoride (HF) if the reaction conditions are harsh, although this is generally less favorable for a fluorine on a cyclohexane ring compared to other systems.

If your synthesis requires acidic or basic conditions, consider using milder reagents, lower temperatures, and shorter reaction times. A preliminary stability test in your reaction medium is highly recommended.

Troubleshooting Guide

Use this workflow to diagnose and resolve stability-related issues encountered during your experiments.

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// Connections A -> B; B -> C; C -> D [label="No"]; C -> E [label="Yes"]; D -> I; E -> F; F -> G [label="No"]; F -> H [label="Yes"]; G -> I; H -> J; } enddot Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of 4-Fluoro-cyclohexanecarbonitrile

This protocol is designed to intentionally degrade the compound under a variety of harsh conditions. It is an invaluable tool for identifying potential degradation products and understanding the compound's liabilities in different chemical environments, a common practice in pharmaceutical stability testing.[7][8]

Objective: To identify potential degradation pathways and the analytical signatures of resulting degradants.

Materials:

  • 4-Fluoro-cyclohexanecarbonitrile

  • Acetonitrile (HPLC grade)

  • Milli-Q Water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system with a C18 column

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-Fluoro-cyclohexanecarbonitrile in acetonitrile.

  • Stress Sample Preparation: In separate, clearly labeled amber glass vials, mix the following:

    • Acid Hydrolysis: 1 mL stock solution + 1 mL 1 M HCl.

    • Base Hydrolysis: 1 mL stock solution + 1 mL 1 M NaOH.

    • Oxidative: 1 mL stock solution + 1 mL 3% H₂O₂ (freshly prepared from 30% stock).

    • Thermal: 2 mL stock solution.

    • Control: 2 mL stock solution.

  • Incubation:

    • Place the Acid, Base, and Thermal vials in a heating block or oven at 60°C .

    • Keep the Oxidative vial at room temperature .

    • Store the Control vial at 2–8°C in the dark.

  • Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at T=0, 4, 8, and 24 hours.

  • Sample Quenching & Preparation for Analysis:

    • For the Acid sample aliquot, add 100 µL of 1 M NaOH to neutralize.

    • For the Base sample aliquot, add 100 µL of 1 M HCl to neutralize.

    • Dilute all quenched aliquots and the aliquots from the other conditions to a final concentration of ~0.1 mg/mL with a 50:50 acetonitrile:water mobile phase.

  • Analysis: Analyze all samples by LC-MS.[9][10]

    • Monitor the disappearance of the parent peak for 4-Fluoro-cyclohexanecarbonitrile.

    • Identify new peaks that appear in the stressed samples compared to the T=0 and control samples.

    • Use the mass spectrometer to determine the mass of the new peaks and compare them to the expected masses of the amide (+18 Da) and carboxylic acid (+37 Da, considering the extra oxygen and loss of nitrogen).

References

  • ATSDR. (n.d.). Chapter 7: ANALYTICAL METHODS. Available at: [Link]

  • IOP Science. (2022). Analytical methods for the degradation of phytoconstituents. Available at: [Link]

  • Freye, C. E., & Snyder, C. J. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Omega. Available at: [Link]

  • Vici Health Sciences. (2025). Stability Testing for Pharmaceutical Drug Products. Available at: [Link]

  • Van Vranken, D. (2020). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. YouTube. Available at: [Link]

  • Prakash, G. K. S., et al. (n.d.). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. PMC. Available at: [Link]

  • Journal of Organic Chemistry. (2012). An Introduction to Acid Base Reactions In Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). Understanding Chemical Reactivity: Acids, Bases, and Nucleophiles. Available at: [Link]

  • PubMed. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Available at: [Link]

  • Szabo, T., et al. (2023). Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Fluoro-cyclohexanecarbonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for the synthesis of 4-Fluoro-cyclohexanecarbonitrile, a valuable building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for the synthesis of 4-Fluoro-cyclohexanecarbonitrile, a valuable building block in medicinal chemistry. The most common synthetic route involves the deoxofluorination of a 4-hydroxy-cyclohexanecarbonitrile precursor. This document will focus on troubleshooting this key transformation, particularly when using common fluorinating agents like diethylaminosulfur trifluoride (DAST) and its analogues.

Core Synthesis Overview: Deoxofluorination

The conversion of alcohols to alkyl fluorides is a cornerstone of organofluorine chemistry.[1] The reaction of 4-hydroxy-cyclohexanecarbonitrile with a fluorinating agent like DAST or Deoxo-Fluor proceeds via a nucleophilic substitution, typically following an SN2 pathway.[2] This mechanism leads to an inversion of stereochemistry at the reaction center.[2]

Illustrative Reaction Scheme

Caption: General deoxofluorination of 4-hydroxy-cyclohexanecarbonitrile.

Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during the synthesis of 4-Fluoro-cyclohexanecarbonitrile.

Section 1: Low or No Product Yield

Q1: My reaction is not proceeding, or the yield of 4-Fluoro-cyclohexanecarbonitrile is significantly lower than expected. What are the primary factors to investigate?

A1: Low or no yield in a deoxofluorination reaction often points to issues with reagents, reaction conditions, or the stability of the starting material. Here's a systematic approach to troubleshooting:

  • Reagent Quality and Handling:

    • Fluorinating Agent: DAST and Deoxo-Fluor are sensitive to moisture and can degrade over time, especially if not stored properly.[3][4] Always use a fresh bottle or a properly stored aliquot. Discoloration can be an indicator of degradation.[4] Consider newer, more stable crystalline reagents like XtalFluor or PyFluor, which are easier to handle and may offer improved yields.[5][6]

    • Anhydrous Conditions: Meticulously ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[3] Any trace of water will rapidly quench the fluorinating agent.[3][4]

    • Solvent Purity: Use a freshly distilled or anhydrous grade solvent. Dichloromethane (DCM) is commonly used.[3]

  • Reaction Temperature:

    • Temperature control is critical.[3] Reactions are typically initiated at low temperatures, such as -78 °C or 0 °C, and then allowed to slowly warm to room temperature.[3] This helps to control the reaction rate and minimize side reactions.

  • Starting Material Purity:

    • Ensure your 4-hydroxy-cyclohexanecarbonitrile is pure and dry. Impurities can interfere with the reaction.

Troubleshooting Workflow for Low Yield

start Low or No Yield check_reagents Verify Reagent Quality (DAST/Deoxo-Fluor, Solvent) start->check_reagents check_conditions Confirm Anhydrous Conditions (Glassware, Atmosphere) check_reagents->check_conditions Reagents OK optimize Optimize Reaction Conditions (e.g., try alternative fluorinating agent) check_reagents->optimize Reagents Suspect check_temp Review Temperature Protocol (Initial Temp, Warming Rate) check_conditions->check_temp Conditions OK check_conditions->optimize Moisture Present check_sm Assess Starting Material Purity check_temp->check_sm Temp OK check_temp->optimize Temp Incorrect check_sm->optimize SM Pure check_sm->optimize SM Impure end_node Improved Yield optimize->end_node

Caption: Systematic approach to troubleshooting low product yield.

Section 2: Presence of Impurities

Q2: My crude NMR spectrum shows significant byproducts. What are the likely side reactions and how can I mitigate them?

A2: The most common side reaction in the deoxofluorination of secondary alcohols is elimination, leading to the formation of an alkene.[3] Rearrangement products can also occur if carbocationic intermediates are formed.[3]

  • Elimination Byproduct (Cyclohexene-carbonitrile):

    • Cause: This is particularly prevalent with sterically hindered alcohols.[3] The reaction can proceed through an E2 mechanism competing with the desired SN2 pathway.

    • Mitigation Strategies:

      • Lower the Reaction Temperature: Start the reaction at -78 °C and allow it to warm very slowly to room temperature. Lower temperatures favor the SN2 pathway.[3]

      • Solvent Choice: While DCM is standard, consider less polar solvents for substrates prone to elimination.[3]

      • Alternative Reagents: Newer fluorinating agents like PhenoFluor have been shown to reduce elimination byproducts.[3]

  • Rearrangement Products:

    • Cause: Formation of carbocationic intermediates can lead to hydride shifts and other rearrangements.

    • Mitigation: Maintaining low temperatures and using conditions that favor a concerted SN2 mechanism will minimize the formation of these intermediates.

Table 1: Common Byproducts and Mitigation

ByproductLikely CauseRecommended Action
Cyclohexene-carbonitrileElimination (E2) competes with substitution (SN2).Lower reaction temperature; use a less polar solvent; consider alternative reagents.
Rearranged IsomersFormation of carbocationic intermediates.Maintain low temperatures to favor the SN2 pathway.
Unreacted Starting MaterialIncomplete reaction.Increase reaction time; use a slight excess of fluorinating agent.
Section 3: Purification Challenges

Q3: I'm having difficulty purifying the final product. What are effective methods for isolating 4-Fluoro-cyclohexanecarbonitrile?

A3: Purification can be challenging due to the similar polarities of the product and some byproducts.

  • Work-up Procedure:

    • Quenching: Carefully quench the reaction by slowly adding the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acidic species.

    • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Chromatography:

    • Silica Gel Chromatography: This is the most common method for purification. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. The polarity of the fluorinated product is often very similar to the starting material, so careful monitoring by TLC is essential.

    • Alternative Adsorbents: In some cases, other adsorbents like alumina may provide better separation.

  • Distillation:

    • If the product is thermally stable, vacuum distillation can be an effective purification method, especially for larger scale reactions.

Section 4: Analytical Characterization

Q4: How can I confirm the identity and purity of my synthesized 4-Fluoro-cyclohexanecarbonitrile?

A4: A combination of spectroscopic techniques is necessary for unambiguous characterization.

  • NMR Spectroscopy:

    • ¹H NMR: The proton attached to the carbon bearing the fluorine will appear as a characteristic doublet of triplets due to coupling with the fluorine atom and adjacent protons.

    • ¹³C NMR: The carbon atom bonded to fluorine will show a large one-bond coupling constant (¹JCF). The adjacent carbons will also show smaller two-bond couplings (²JCF).[7]

    • ¹⁹F NMR: A single resonance will be observed for the fluorine atom. The chemical shift will be characteristic of a secondary alkyl fluoride.

  • Mass Spectrometry (MS):

    • MS will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • Look for the characteristic C-F stretching vibration, typically in the range of 1000-1100 cm⁻¹. The nitrile (C≡N) stretch will appear around 2240-2260 cm⁻¹.

Table 2: Expected Spectroscopic Data

TechniqueKey FeatureExpected Range/Pattern
¹H NMR H-C-F signalDoublet of triplets
¹³C NMR C-F signalDoublet with large ¹JCF
¹⁹F NMR Fluorine signalSingle resonance
IR C-F stretch1000-1100 cm⁻¹
IR C≡N stretch2240-2260 cm⁻¹

Safety Precautions

Working with fluorinating agents like DAST and Deoxo-Fluor requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene), safety goggles, a face shield, and a lab coat.[8][9]

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood.[8][9]

  • Incompatible Materials: DAST is incompatible with water and glass.[8][10] It can cause severe skin burns and eye damage.[8][9]

  • Storage: Store DAST and its analogues in a tightly sealed container in a cool, dry, well-ventilated area, away from ignition sources.[8][9] Many suppliers recommend storage at temperatures below 0 °C.[8]

  • Emergency Procedures: In case of skin contact, flush with copious amounts of water.[8] For eye contact, rinse with water for several minutes and seek immediate medical attention.[8][9]

References

  • Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory.
  • (Diethylamino)sulfur trifluoride SDS, 38078-09-0 Safety Data Sheets - ECHEMI.
  • Technical Support Center: Overcoming Side Reactions in Fluorination - Benchchem.
  • Current Trends in Practical Fluorination Chemistry - Thermo Fisher Scientific.
  • What is Nucleophilic Fluorination? - Organofluorine / Alfa Chemistry.
  • CAS Number 38078-09-0 | (Diethylamino)sulfur Trifluoride - Spectrum Chemical.
  • Simpler fluorine chemistry - SCI.
  • Deoxyfluorination: A Detailed Overview of Recent Developments - Who we serve.
  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - ACS.org.
  • Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal.
  • Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane - PubMed.

Sources

Troubleshooting

Technical Support Center: Improving Regioselectivity in 4-Fluoro-cyclohexanecarbonitrile Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of 4-Flu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of 4-Fluoro-cyclohexanecarbonitrile, with a specific focus on improving regioselectivity. The following information is designed to offer practical solutions and deeper insights into the chemical principles governing these reactions.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high regioselectivity during the fluorination of cyclohexanecarbonitrile?

The main challenge lies in controlling the position of the fluorine atom on the cyclohexane ring. The presence of multiple reactive C-H bonds allows for the formation of various constitutional isomers (e.g., 2-fluoro, 3-fluoro, and 4-fluoro isomers). The nitrile group can influence the reactivity of adjacent positions, but its directing effect may not be strong enough to ensure exclusive formation of the desired 4-fluoro isomer. Factors such as the choice of fluorinating agent, catalyst, and reaction conditions play a crucial role in directing the fluorination to the desired position.[1]

Q2: Which fluorination methods are commonly employed for the synthesis of 4-Fluoro-cyclohexanecarbonitrile?

Common methods include electrophilic and nucleophilic fluorination.[1] Electrophilic fluorination often utilizes reagents like Selectfluor® (F-TEDA-BF4) or N-Fluorobenzenesulfonimide (NFSI), frequently in combination with a transition metal catalyst to direct the reaction.[2] Nucleophilic fluorination strategies might involve the use of fluoride salts, such as potassium fluoride or cesium fluoride, reacting with a suitable electrophilic precursor, like a cyclohexyl derivative with a good leaving group at the 4-position. A multi-step synthesis starting from 1,4-cyclohexanedione monoethylene ketal has also been reported, involving fluorination, reduction, and deprotection steps to yield 4-fluorocyclohexanone, which can then be converted to the nitrile.[3]

Q3: How does the choice of catalyst influence the regioselectivity of the fluorination reaction?

Transition metal catalysts, particularly those based on palladium, copper, or iron, can significantly enhance regioselectivity.[2] These catalysts can coordinate with the substrate, often directed by a functional group like the nitrile, to facilitate C-H activation at a specific site.[1] The ligand environment around the metal center is critical in controlling the steric and electronic factors that govern which C-H bond is preferentially fluorinated. For instance, the use of specific ligands can favor the formation of branched or linear products in allylic fluorinations.[1]

Q4: Can reaction conditions be optimized to favor the formation of the 4-fluoro isomer?

Yes, optimizing reaction conditions is critical. Key parameters include:

  • Temperature: Lowering the reaction temperature can often increase selectivity by favoring the thermodynamically more stable product or by reducing the rate of competing side reactions.[4]

  • Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the fluorinating agent and the stability of reaction intermediates, thereby affecting regioselectivity.[4] Polar aprotic solvents like acetonitrile or dichloromethane are commonly used.

  • Reaction Time: Monitoring the reaction progress is essential to quench it once the desired product is formed in maximum yield, preventing potential isomerization or degradation.[5]

Q5: Are there any substrate modifications that can be made to improve regioselectivity?

Introducing a directing group onto the cyclohexane ring can be a powerful strategy. This group can position the catalyst and fluorinating agent to react at a specific site. While potentially adding extra synthetic steps for introduction and removal, this approach can provide excellent control over regioselectivity. For example, amide or oxime groups have been used to direct C-H fluorination in aromatic systems.[1]

II. Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 4-Fluoro-cyclohexanecarbonitrile.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Fluorinating Agent: Reagents like Selectfluor® can be hygroscopic and lose activity.Ensure the fluorinating agent is dry and has been stored properly. Consider using a fresh batch.
Catalyst Deactivation: Impurities in the starting material or solvent can poison the catalyst.Purify starting materials and use anhydrous solvents. If using a reusable catalyst, consider regeneration or using a fresh batch.[5]
Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction by TLC or GC. If starting material remains, consider extending the reaction time or cautiously increasing the temperature.[5][6]
Poor Regioselectivity (Mixture of Isomers) Sub-optimal Catalyst System: The chosen catalyst or ligand may not provide sufficient directing effect.Screen a panel of different catalysts (e.g., Pd, Cu, Fe-based) and ligands to identify a more selective system.[1][2]
Incorrect Reaction Temperature: Higher temperatures can lead to less selective reactions.Perform the reaction at a lower temperature to favor the formation of the thermodynamically preferred isomer.[4]
Inappropriate Solvent: The solvent may not adequately stabilize the desired transition state.Experiment with a range of solvents with varying polarities and coordinating abilities.[4]
Formation of Over-fluorinated Byproducts Excess Fluorinating Agent: Using too much of the fluorinating reagent can lead to multiple fluorination events.Carefully control the stoichiometry of the fluorinating agent. Consider adding it slowly to the reaction mixture.
Harsh Reaction Conditions: High temperatures or prolonged reaction times can promote further fluorination.Reduce the reaction temperature and monitor the reaction closely to stop it once the desired product has formed.
Difficulty in Product Purification Closely Related Isomers: The different fluoro-cyclohexanecarbonitrile isomers may have very similar physical properties.Utilize high-performance liquid chromatography (HPLC) or preparative gas chromatography (GC) for separation. Derivatization of the nitrile group to an ester or amide might alter the physical properties enough to facilitate separation by column chromatography.
Residual Catalyst: The metal catalyst may be difficult to remove from the final product.Employ appropriate workup procedures, such as washing with aqueous solutions that can complex with the metal (e.g., ammonium chloride), or use a scavenger resin to remove the catalyst.

III. Experimental Protocols & Methodologies

Protocol 1: General Procedure for Palladium-Catalyzed C-H Fluorination

This protocol provides a general framework for the regioselective fluorination of cyclohexanecarbonitrile using a palladium catalyst and an electrophilic fluorinating agent.

Materials:

  • Cyclohexanecarbonitrile

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(TFA)₂)

  • Ligand (if required)

  • Electrophilic fluorinating agent (e.g., NFSI, Selectfluor®)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Inert gas (e.g., nitrogen, argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst and any necessary ligand.

  • Add the anhydrous solvent, followed by the cyclohexanecarbonitrile substrate.

  • Stir the mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Add the electrophilic fluorinating agent portion-wise over a set period.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction, for example, by adding a saturated aqueous solution of sodium bicarbonate.[4]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[4]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel to isolate the 4-Fluoro-cyclohexanecarbonitrile.

Diagram 1: General Workflow for Synthesis and Optimization

cluster_synthesis Synthesis cluster_analysis Analysis & Optimization start Starting Material (Cyclohexanecarbonitrile) reaction Fluorination Reaction (Catalyst, Reagent, Solvent, Temp.) start->reaction workup Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification product Product (4-Fluoro-cyclohexanecarbonitrile) purification->product analysis Regioselectivity Analysis (GC-MS, NMR) purification->analysis troubleshooting Troubleshooting (Low Yield, Poor Selectivity) analysis->troubleshooting optimization Parameter Optimization (Catalyst, Conditions) troubleshooting->optimization optimization->reaction

Caption: A general workflow for the synthesis, analysis, and optimization of 4-Fluoro-cyclohexanecarbonitrile.

Diagram 2: Key Factors Influencing Regioselectivity

center Regioselectivity catalyst Catalyst System (Metal & Ligand) center->catalyst reagent Fluorinating Agent (Electrophilic vs. Nucleophilic) center->reagent conditions Reaction Conditions (Temp., Solvent, Time) center->conditions substrate Substrate (Directing Groups) center->substrate sterics Steric Hindrance center->sterics

Sources

Optimization

managing hazardous reagents in 4-Fluoro-cyclohexanecarbonitrile synthesis.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-cyclohexanecarbonitrile. The focus is on the safe management of hazardou...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-cyclohexanecarbonitrile. The focus is on the safe management of hazardous reagents and troubleshooting common experimental challenges. The information herein is designed to supplement, not replace, institutional safety protocols and a thorough, case-by-case risk assessment.[1][2][3][4]

Section 1: Hazard Analysis of Key Reagents

The synthesis of 4-Fluoro-cyclohexanecarbonitrile often proceeds via the fluorination of a 4-hydroxycyclohexanecarbonitrile precursor.[5][6] This route, while effective, necessitates the use of several hazardous reagents. Understanding the specific risks and handling requirements for each is paramount to ensuring laboratory safety.

Diethylaminosulfur Trifluoride (DAST)

DAST is a highly effective deoxofluorinating agent for converting alcohols to alkyl fluorides.[7][8] However, its utility is matched by its significant hazards.[9]

Causality of Hazards: DAST's reactivity stems from the labile N-S bond and the presence of reactive fluorine atoms. It reacts violently with nucleophiles, especially water, in an exothermic reaction that liberates highly corrosive and toxic hydrogen fluoride (HF) gas.[10] Thermal instability is also a major concern; DAST can decompose explosively at temperatures above 70-90°C.

Hazard Profile: Diethylaminosulfur Trifluoride (DAST)
Primary Hazards Corrosive (causes severe skin burns and eye damage), Flammable Liquid, Reacts Violently with Water, Harmful if Inhaled/Swallowed.[9][10]
Incompatibilities Water, Glass (can etch), Strong Bases, Alcohols, Ketones (can react exothermically).[9]
Key Engineering Controls Must be handled in a chemical fume hood with a tested and certified sash.[11]
Required PPE Chemical-resistant gloves (Neoprene or Nitrile), Chemical Splash Goggles, Face Shield, Flame-Resistant Lab Coat.[9]
Storage Store in a tightly sealed container (preferably Teflon or polyethylene) at low temperatures (typically < 0°C) in a cool, dry, well-ventilated area away from incompatible materials.[9]
Cyanide Salts (e.g., Potassium Cyanide - KCN)

While not always directly used in the final fluorination step, cyanide salts may be used in the synthesis of the nitrile precursor. They are acutely toxic substances that require stringent handling protocols.

Causality of Hazards: The toxicity of cyanide salts arises from the cyanide ion (CN⁻), which inhibits cellular respiration. The most significant acute hazard is the reaction with acids or moisture, which generates hydrogen cyanide (HCN), an extremely toxic and flammable gas that can be rapidly fatal upon inhalation.[12][13]

Hazard Profile: Potassium Cyanide (KCN)
Primary Hazards May be fatal if swallowed, inhaled, or absorbed through skin. Contact with acids or moisture liberates deadly hydrogen cyanide (HCN) gas.[14][12]
Incompatibilities Acids, Water/Moisture, Strong Oxidizing Agents, Carbon Dioxide (can liberate HCN from solutions).[14][15]
Key Engineering Controls Always handle in a chemical fume hood.[12] An eyewash and safety shower must be immediately accessible.
Required PPE Double gloves (utility-grade nitrile over exam-style), Chemical Splash Goggles, Lab Coat. Additional body protection (e.g., chemical-resistant apron) is recommended for larger quantities.[12]
Storage Store in a cool, dry, well-ventilated, secure area (consider a locked cabinet) away from acids and water. Use secondary containment.

Section 2: Experimental Protocol & Workflow

This section details a representative procedure for the synthesis of 4-Fluoro-cyclohexanecarbonitrile from 4-hydroxycyclohexanecarbonitrile, with embedded safety and handling directives.

Synthesis of 4-Fluoro-cyclohexanecarbonitrile via DAST

This protocol is adapted from standard deoxofluorination procedures.

Materials:

  • 4-hydroxycyclohexanecarbonitrile (1.0 eq)

  • Diethylaminosulfur Trifluoride (DAST) (1.1 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dry, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere. Equip a three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolution: Dissolve 4-hydroxycyclohexanecarbonitrile in anhydrous DCM in the flask.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Maintaining this low temperature is critical to minimize the formation of elimination byproducts.

  • DAST Addition (Critical Step): Slowly add DAST dropwise via the dropping funnel to the stirred solution. Causality: A slow, controlled addition is essential to manage the exothermic nature of the reaction and prevent a dangerous temperature spike.

  • Reaction: Stir the mixture at -78°C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (Critical Step): Cool the reaction mixture to 0°C in an ice bath. Very slowly and carefully, add saturated NaHCO₃ solution dropwise to quench the excess DAST. Causality: This must be done slowly in a fume hood as the reaction produces gas (CO₂) and quenches the reactive DAST, which can generate HF upon contact with water. The basic solution neutralizes the acidic byproducts.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 4-Fluoro-cyclohexanecarbonitrile.

Visual Workflow: Safe DAST Reaction & Quench

DAST_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching & Workup prep1 Dry Glassware & Assemble under Inert Atmosphere prep2 Dissolve Substrate in Anhydrous DCM prep1->prep2 react1 Cool to -78°C prep2->react1 react2 Slow, Dropwise Addition of DAST react1->react2 react3 Stir & Warm to RT (Monitor by TLC) react2->react3 hazard1 HAZARD: Exothermic Reaction Minimize Side Products react2->hazard1 quench1 Cool to 0°C react3->quench1 quench2 SLOW, Dropwise Addition of sat. NaHCO3 (aq) quench1->quench2 quench3 Extract with DCM quench2->quench3 hazard2 HAZARD: Gas Evolution (HF, CO2) Violent Reaction Potential quench2->hazard2 quench4 Wash & Dry quench3->quench4 quench5 Purify quench4->quench5

Caption: Workflow for a safe deoxofluorination using DAST.

Section 3: Troubleshooting Guide

Q: My fluorination reaction with DAST resulted in a low yield and a significant amount of an elimination byproduct (cyclohexene derivative). What went wrong?

A: This is a common issue with DAST and related reagents. The mechanism can proceed via Sₙ2 (desired) or E2 (elimination).

  • Causality - Temperature Control: The most likely cause is poor temperature control. If the reaction temperature rises significantly above -70°C during DAST addition or initial stirring, the elimination pathway is favored. Ensure your cooling bath is maintained and the DAST is added very slowly to dissipate the heat of reaction.

  • Causality - Steric Hindrance: While less of an issue for a secondary alcohol, significant steric hindrance around the hydroxyl group can also favor elimination.

  • Solution: Re-run the reaction with strict adherence to -78°C for the addition and initial reaction period. Consider using a slightly less reactive but more selective fluorinating agent if the problem persists.

Q: During the workup of my cyanide-involved reaction, I noticed a faint bitter almond smell. What should I do?

A: VACATE THE AREA IMMEDIATELY AND ALERT OTHERS. A bitter almond odor is the characteristic smell of hydrogen cyanide (HCN) gas, which is acutely toxic.[14][12] This indicates that the aqueous waste has become acidified, liberating HCN.

  • Causality: This occurs when a cyanide salt solution is neutralized or acidified. The equilibrium CN⁻ + H⁺ ⇌ HCN shifts to the right.

  • Prevention: Always handle cyanide waste streams under basic conditions (pH > 10). Use a basic solution (e.g., dilute NaOH) for quenching and cleaning glassware. Never mix cyanide waste with acidic waste streams.

  • Immediate Action: Follow your institution's emergency procedures for toxic gas release. Do not attempt to neutralize the source yourself without proper training and equipment, including a supplied-air respirator.[14]

Q: My reaction failed, and I need to quench a significant amount of unreacted DAST. What is the safest procedure?

A: Quenching large amounts of DAST is hazardous and must be done with extreme caution.

  • Dilute: Dilute the DAST solution with an equal volume of an inert, anhydrous solvent (like DCM or THF) to help manage the exotherm.

  • Cool: Cool the diluted solution to 0°C in an efficient ice/water bath.

  • Quenching Agent: Prepare a separate flask containing a stirred, cold (0°C) solution of a mild base, such as saturated sodium bicarbonate. Do NOT add water or quench directly to the DAST.

  • Slow Transfer: Using a cannula or dropping funnel, slowly transfer the DAST solution into the vigorously stirred bicarbonate solution. The key is to add the reactive agent to the quenching agent, not the other way around. This ensures the DAST is always in the presence of excess base and water to react with.

  • Monitor: Monitor the temperature of the quenching flask closely and control the addition rate to keep the temperature below 20°C. Vigorous gas evolution will occur. Perform this entire procedure in a chemical fume hood with the sash lowered.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the immediate first aid actions for skin contact with DAST?

A: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing while continuing to flush. Because DAST reacts with moisture to form HF, this should be treated as a potential HF burn. After flushing, apply calcium gluconate gel to the affected area as a secondary treatment, and seek immediate medical attention.[1]

Q: Can I use glass equipment with DAST?

A: While DAST can be handled in common laboratory glassware for short periods at low temperatures, it is known to react with and etch glass, especially upon prolonged exposure or at higher temperatures.[7][9] This reaction can compromise the integrity of the glassware and introduce impurities. For storage or reactions requiring heating, it is highly recommended to use equipment made of Teflon or other fluorinated polymers.

Q: What are the critical signs of cyanide poisoning?

A: Symptoms can appear rapidly.[13] Early signs include weakness, headache, dizziness, confusion, rapid breathing, nausea, and vomiting.[12] These can progress to convulsions, loss of consciousness, and death. A "cherry-red" skin color can sometimes be observed due to the blood being highly oxygenated but unusable by the cells. If any exposure is suspected, initiate first aid immediately (including administration of a cyanide antidote kit like amyl nitrite by trained personnel) and call for emergency medical services.

Q: Is it possible to substitute DAST with a safer fluorinating agent?

A: Yes, several alternatives with improved safety profiles exist, although their reactivity and substrate scope may differ. Examples include:

  • Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride): Thermally more stable than DAST.

  • Fluolead™ (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride): A solid reagent that is also more thermally stable.

  • XtalFluor-E® and XtalFluor-M®: Crystalline solids that are easier to handle and are reported to give fewer elimination byproducts. The choice of reagent depends on the specific substrate, scale, and reaction conditions. Always review the Safety Data Sheet (SDS) and relevant literature before using any new reagent.

Visual Troubleshooting Guide

troubleshooting_yield start Low Yield in Fluorination Reaction q1 Was the starting material fully consumed (check TLC)? start->q1 ans1_no Incomplete Reaction q1->ans1_no No ans1_yes Reaction Complete, Low Product q1->ans1_yes Yes sol1 Possible Causes: - Insufficient DAST (check stoichiometry) - Reaction time too short - Low reaction temperature ans1_no->sol1 q2 Is there a major byproduct, especially at a lower Rf on TLC? ans1_yes->q2 ans2_yes Elimination is Likely q2->ans2_yes Yes ans2_no Product Loss or Decomposition q2->ans2_no No sol2 Possible Causes: - Reaction temperature too high (especially during DAST addition) - Substrate is sterically hindered ans2_yes->sol2 sol3 Possible Causes: - Product loss during workup (emulsion?) - Decomposition on silica gel - Harsh quenching conditions ans2_no->sol3

Caption: Decision tree for troubleshooting low fluorination yield.

References

  • Safety First: Handling Diethylaminosulfur Trifluoride (DAST)
  • Potassium Cyanide Safe Handling Guideline. Princeton University Environmental Health & Safety.
  • diethylaminosulfur trifluoride - Organic Syntheses Procedure. Organic Syntheses.
  • Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Yale Environmental Health & Safety.
  • Cyanide Salts - Environmental Health and Safety. Princeton University.
  • Potassium Cyanide: Systemic Agent | NIOSH. CDC.
  • Diethylaminosulfur Trifluoride (DAST). Synlett.
  • POTASSIUM CYANIDE HAZARD SUMMARY. New Jersey Department of Health.
  • DAST. Enamine.
  • (Diethylamino)sulfur Trifluoride. Tokyo Chemical Industry Co., Ltd..
  • Grignard Reagents and rel
  • Establishment of a rapid synthesis method for useful organic fluorine compounds. EurekAlert!.
  • Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Cyclohexanecarbonitrile, 4-hydroxy-. ChemicalBook.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses.
  • 4-Hydroxycyclohexanecarbonitrile. Sigma-Aldrich.
  • 4-Hydroxycyclohexanecarbonitrile. Sigma-Aldrich.

Sources

Troubleshooting

🔬 Technical Support Center: 4-Fluoro-cyclohexanecarbonitrile Synthesis

The following guide is structured as a Technical Support Center for researchers working on the synthesis of 4-Fluoro-cyclohexanecarbonitrile . It prioritizes the deoxyfluorination route (using DAST/Deoxo-Fluor) as this i...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers working on the synthesis of 4-Fluoro-cyclohexanecarbonitrile . It prioritizes the deoxyfluorination route (using DAST/Deoxo-Fluor) as this is the industry standard yet most error-prone method for this scaffold.

Ticket Category: Nucleophilic Fluorination | Status: Active Guide Applicable Reagents: DAST, Deoxo-Fluor®, XtalFluor-E® Target Scaffold: 4-substituted-fluorocyclohexanes (Key intermediates for Cathepsin K inhibitors, e.g., Odanacatib analogs)

📋 Executive Summary

The preparation of 4-Fluoro-cyclohexanecarbonitrile via deoxyfluorination of 4-hydroxy-cyclohexanecarbonitrile is a deceptively simple transformation plagued by two competing failure modes: Elimination (E2) and Stereochemical Mismatch .

Because the trans-isomer (diequatorial) is typically the pharmacologically active scaffold, researchers often start with the cis-alcohol (axial –OH) to utilize the


 inversion inherent to DAST. However, the axial orientation of the leaving group creates perfect anti-periplanar geometry for elimination, often resulting in >30% alkene impurity.

🚦 Troubleshooting Module 1: The "Alkene" Impurity (Elimination)

User Complaint: "I am seeing a significant impurity at M-20 (loss of HF) or M-2 (loss of H2 vs product) in my LCMS. The NMR shows vinylic protons."

The Root Cause: Competitive E2 Mechanism

When using DAST/Deoxo-Fluor, the alcohol is activated to form an alkoxy-aminosulfur difluoride intermediate. If the hydroxyl group is axial (cis-isomer), it is anti-periplanar to the axial protons at C3 and C5. This geometry dramatically lowers the activation energy for E2 elimination, leading to 3-cyclohexene-1-carbonitrile .

📉 Diagnostic & Solution Matrix
SymptomProbable CauseCorrective Action
>20% Alkene Formation Reaction temperature too high during addition.Cool to -78°C for addition; do not exceed 0°C during warm-up. Elimination is entropically favored at higher temps.
Runaway Exotherm Fast addition of DAST; moisture present.Dilute DAST in DCM (1:1). Add dropwise over 30+ mins. Ensure strictly anhydrous conditions (moisture hydrolyzes DAST to HF, catalyzing acid-mediated elimination).
Low Conversion "Old" DAST reagent (hydrolyzed).Check reagent quality. If yellow/brown or fuming excessively, replace. Use Deoxo-Fluor for better thermal stability, though elimination risk remains.
Elimination Persists Basic solvent/additives promoting E2.Switch solvent to DCM or CHCl3 . Avoid THF (can coordinate). If buffering is needed, use 2,6-lutidine (sterically hindered base) instead of Pyridine/TEA to minimize proton abstraction.
🧠 Mechanistic Pathway (Graphviz)

G cluster_0 Critical Control Point Start cis-4-Hydroxy-CN (Axial OH) Inter Activated Intermediate (Axial -OSF2NEt2) Start->Inter DAST, -78°C TransProd trans-4-Fluoro-CN (Equatorial F) Target Product Inter->TransProd Path A: SN2 Inversion (F- Attack) ElimProd 3-Cyclohexene-1-CN (Alkene Impurity) Inter->ElimProd Path B: E2 Elimination (Base/Heat)

Caption: Path A (


) yields the desired drug intermediate. Path B (Elimination) is favored by heat and axial leaving group geometry.

🔄 Troubleshooting Module 2: Stereochemical Drift

User Complaint: "I synthesized the compound, but the coupling constants don't match the literature. I suspect I have the cis-isomer instead of the trans."

The Root Cause: Ion-Pairing & Character

While DAST typically proceeds via


 (Inversion), the cyclohexyl carbocation is relatively stable. If the reaction warms too quickly or uses a polar solvent, the mechanism may shift toward 

(via a tight ion pair), leading to retention of configuration or racemization.
🧬 Stereochemistry Protocol

To ensure the formation of the thermodynamically stable trans-4-fluoro-cyclohexanecarbonitrile (often the bioactive conformer):

  • Starting Material: You MUST start with cis-4-hydroxy-cyclohexanecarbonitrile .

    • Why? DAST inversion (

      
      ) converts Axial-OH 
      
      
      
      Equatorial-F.
  • Solvent Choice: Use non-polar solvents like DCM or Toluene .

    • Why? Polar solvents stabilize the carbocation, increasing

      
       character (loss of stereocontrol).
      
  • Confirmation:

    • Trans-Isomer (Target):

      
       NMR typically shows a large coupling constant (
      
      
      
      is standard, but look at the vicinal H couplings). The methine proton geminal to Fluorine (
      
      
      ) will be Axial (tt or qt splitting).
    • Cis-Isomer (Impurity): The methine proton geminal to Fluorine will be Equatorial (narrower multiplet).

⚠️ Troubleshooting Module 3: Workup & Safety Hazards

User Complaint: "The reaction turned black, and I see amide peaks in the IR."

Side Reaction: Nitrile Hydrolysis

The byproduct of DAST fluorination is HF. Upon aqueous quench, you generate a highly acidic aqueous layer.

  • Risk: The nitrile group (-CN) can hydrolyze to the primary amide (-CONH2) if left in the acidic quench mixture for too long or if the quench is exothermic.

Validated Workup Procedure
  • Quench: Pour the cold reaction mixture slowly into saturated aqueous NaHCO3 (or K2CO3) at 0°C. Do not add water to the reaction; add reaction to the base.

  • Phase Separation: Extract immediately. Do not let the organic layer sit in contact with the acidic/aqueous interface.

  • Safety Note: DAST can decompose explosively at temperatures >90°C. Never distill the pure reagent.

📊 Summary of Critical Parameters

ParameterRecommendationScientific Rationale
Temperature -78°C (add)

RT (stir)
Low temp suppresses E2 elimination (High

).
Solvent Anhydrous DCMPrevents hydrolysis; disfavors

racemization.
Concentration 0.1 M - 0.5 MHigh dilution minimizes intermolecular side reactions.
Stoichiometry 1.1 - 1.2 eq. DASTExcess reagent ensures full conversion but limits acidic byproducts.
Base Additive None (preferred) or 2,6-LutidineAvoid Pyridine if elimination is high (Pyridine can act as a base for E2).

🔗 References

  • Mechanism of DAST Fluorination & Elimination Risks

    • Title: Deoxyfluorination of Alcohols Using N,N-Diethylaminosulfur Trifluoride (DAST)[1][2]

    • Source: Organic Reactions (Wiley)

    • Context: Defines the competition between

      
       and E2 mechanisms in cyclohexyl systems.
      
  • Stereochemical Stability of Fluorocyclohexanes (FCWAY/Odanacatib Context)

    • Title: Synthesis and in vivo biodistribution of F-18 labeled 3-cis-, 3-trans-, 4-cis-, and 4-trans-fluorocyclohexane derivatives[3]

    • Source: Journal of Medicinal Chemistry / NIH PubMed

    • Context: Establishes the synthesis and separation of cis and trans 4-fluorocyclohexyl derivatives and their stability profiles.

  • Safety & Handling of Aminosulfur Reagents

    • Title: Diethylaminosulfur Trifluoride (DAST) - Reagent Guide[1][2][4]

    • Source: Sigma-Aldrich / Merck

    • Context: Safety protocols for handling thermal instability and HF release.

Sources

Optimization

methods for removing impurities from 4-Fluoro-cyclohexanecarbonitrile

Technical Support Center: Purification of 4-Fluoro-cyclohexanecarbonitrile Executive Summary & Impurity Profile Purifying 4-Fluoro-cyclohexanecarbonitrile (CAS: 796600-15-2 / generic isomers) presents a classic challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Fluoro-cyclohexanecarbonitrile

Executive Summary & Impurity Profile

Purifying 4-Fluoro-cyclohexanecarbonitrile (CAS: 796600-15-2 / generic isomers) presents a classic challenge in alicyclic chemistry: managing stereoisomers while removing synthesis byproducts. The molecule exists as two diastereomers—cis and trans—which often have similar boiling points and polarities, making separation difficult.

The purification strategy depends heavily on the synthesis route. Assuming a standard route via fluorination of 4-hydroxy-cyclohexanecarbonitrile (or its ketal/ketone precursors), the critical impurities are:

Impurity TypeSpecific ContaminantOriginRemoval Strategy
Stereoisomers Cis-isomer (often kinetic) vs. Trans-isomer (often thermodynamic)Non-stereoselective reduction or fluorinationBase-catalyzed equilibration (Epimerization) or High-resolution Chromatography
Elimination Products 3-Cyclohexene-1-carbonitrileE2 elimination during fluorination (e.g., DAST/Deoxo-Fluor)Fractional Distillation or KMnO4 Oxidation
Starting Material 4-Hydroxy-cyclohexanecarbonitrileIncomplete reactionSilica Gel Chromatography (High Polarity Difference)
Hydrolysis Products 4-Fluoro-cyclohexanecarboxylic acidHydrolysis of nitrileBasic wash (NaHCO3)

Purification Workflow Logic

The following decision tree outlines the logical flow for purifying crude reaction mixtures.

PurificationWorkflow Crude Crude Reaction Mixture Workup 1. Aqueous Workup (Remove salts/acids) Crude->Workup TLC_Check 2. TLC/GC Analysis (Check Alkene & Alcohol) Workup->TLC_Check Decision_Alkene Is Alkene Present? TLC_Check->Decision_Alkene Oxidation KMnO4 Wash / Careful Distillation Decision_Alkene->Oxidation Yes (>5%) Decision_Isomer Is Cis/Trans Ratio Acceptable? Decision_Alkene->Decision_Isomer No Oxidation->Decision_Isomer Epimerization 3. Base-Catalyzed Epimerization Decision_Isomer->Epimerization No (Wrong Isomer Dominant) Flash 4. Flash Chromatography (Silica Gel) Decision_Isomer->Flash Yes Epimerization->Flash Distill 5. Vacuum Distillation (Final Polish) Flash->Distill Final Pure 4-Fluoro- cyclohexanecarbonitrile Distill->Final

Figure 1: Logical decision tree for the purification of 4-fluoro-cyclohexanecarbonitrile, prioritizing chemical correction (epimerization) before physical separation.

Troubleshooting Guides (Q&A)

Scenario A: The "Impossible" Separation

User Question: "I see two spots on TLC that are very close together (Rf 0.45 and 0.48 in 20% EtOAc/Hex). I need the trans isomer, but my column isn't separating them well. What should I do?"

Senior Scientist Response: You are likely dealing with the cis and trans diastereomers. Reliance on silica chromatography for bulk separation of these isomers is often inefficient due to their similar dipole moments.

Recommended Protocol: Thermodynamic Enrichment (Epimerization) Instead of fighting the separation, use thermodynamics to your advantage. The nitrile group at C1 is slightly acidic. You can epimerize the C1 center to enrich the thermodynamically more stable isomer (typically the trans-diequatorial conformer).

  • Dissolve : Take your mixture in a protic solvent like methanol or t-butanol.

  • Base Treatment : Add 0.1–0.5 equivalents of a base like Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu).

  • Reflux : Heat to reflux for 4–12 hours.

  • Monitor : Check the ratio by GC or NMR. The mixture will settle at a thermodynamic equilibrium (often 3:1 to 6:1 favoring trans).

  • Quench : Cool and quench with dilute acetic acid, then extract.

  • Purify : Now that the minor isomer is reduced, a standard column or recrystallization (if solid) becomes much easier [1][2].

Scenario B: The "Elimination" Nightmare

User Question: "My crude NMR shows a multiplet at 5.6 ppm. I used DAST to fluorinate the alcohol. Is this the product?"

Senior Scientist Response: No, the signal at 5.6 ppm corresponds to the vinylic protons of 3-cyclohexene-1-carbonitrile . This is a common elimination side-product when using DAST or Deoxo-Fluor on secondary alcohols, as the fluoride ion is basic enough to promote E2 elimination.

Removal Strategy:

  • Distillation : The alkene usually has a lower boiling point than the fluorinated product. A careful vacuum distillation can enrich the product.

  • Oxidative Cleavage (Chemical Scrub) : If distillation is difficult (close boiling points):

    • Dissolve the crude oil in acetone/water.

    • Add a dilute solution of KMnO4 dropwise at 0°C until the purple color persists. The alkene will oxidize to polar diols or cleavage products.

    • Filter the MnO2, extract with ether, and pass through a short silica plug. The polar oxidation products will stick to the silica, while your fluoro-nitrile elutes easily [3].

Scenario C: Color & Trace Impurities

User Question: "My product is a clear liquid but turns yellow/brown upon standing. NMR looks clean."

Senior Scientist Response: This indicates trace conjugated impurities or amine-like residues (possibly from DAST decomposition or pyridine used in the reaction).

Polishing Protocol:

  • Activated Charcoal : Dissolve the product in Ethanol (10 volumes). Add 5-10 wt% activated charcoal. Heat to 50°C for 30 minutes, then filter through Celite.

  • Acid Wash : If pyridine was used, ensure you have performed a wash with 1M HCl. Trace pyridine can catalyze degradation.

  • Storage : Store under Argon at 4°C. Nitriles can slowly hydrolyze or oxidize if trace moisture/air is present.

Detailed Experimental Protocols

Protocol 1: Flash Chromatography Parameters

For the removal of unreacted alcohol and baseline impurities.

  • Stationary Phase : Silica Gel 60 (230-400 mesh).

  • Loading : 1:50 (Sample:Silica ratio).

  • Mobile Phase Gradient :

    • Start: 100% Hexanes (2 CV - Column Volumes)

    • Ramp: 0% to 15% Ethyl Acetate in Hexanes over 10 CV.

    • Hold: 15% EtOAc until product elutes.

  • Detection : Stain with Phosphomolybdic Acid (PMA) or KMnO4. The nitrile is not UV active unless a phenyl ring is present (which is not the case here).

Protocol 2: Vacuum Distillation

Note: Boiling points are estimated based on structural analogs (e.g., cyclohexanecarbonitrile bp 205°C).

  • Setup : Short-path distillation head with a vigorous stir bar.

  • Pressure : High vacuum (<1 mmHg) is recommended to keep bath temperature below 100°C.

  • Fractions :

    • Fore-run: Solvent traces and elimination product (Alkene).

    • Main Fraction: 4-Fluoro-cyclohexanecarbonitrile (Collect at steady temp).[1]

    • Residue: Polymerized byproducts and inorganic salts.

References

  • Epimerization of Cyclohexanecarbonitriles

    • Source: Patent WO2008080822A1. "Epimerization methodologies for recovering stereo isomers in high yield and purity."
    • Relevance: Describes the use of alkoxide bases to equilibrate stereocenters alpha to a nitrile/carbonyl group.[2]

  • Synthesis & Impurities of Fluorocyclohexanes

    • Source: "Synthesis of 4-fluorocyclohexanone."[3] CN107827721B.

    • Relevance: Details the fluorination precursors and common byproducts in the synthesis of 4-fluoro-cyclohexyl deriv
  • General Purification of Nitriles

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • Relevance: Standard protocols for removing isonitriles and alkene impurities via chemical washing and distill
    • (Standard Reference Text)

  • Physical Properties of Fluorocyclohexane Analogs

    • Source: PubChem CID 78988 (Fluorocyclohexane).[4][5]

    • Relevance: Provides baseline physical property data (bp/mp)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Fluoro-cyclohexanecarbonitrile and its Non-Fluorinated Analogs for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool for optimizing the physicochemical and pharmacokinetic properties of lead compoun...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool for optimizing the physicochemical and pharmacokinetic properties of lead compounds. This guide provides an in-depth, objective comparison of 4-fluoro-cyclohexanecarbonitrile and its non-fluorinated counterpart, cyclohexanecarbonitrile. By examining key parameters such as lipophilicity, metabolic stability, and conformational behavior, supported by experimental data and established protocols, this document aims to equip researchers with the critical insights needed to make informed decisions in their drug development endeavors.

The Strategic Advantage of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate can profoundly influence its biological activity and disposition.[1][2] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to a cascade of beneficial effects.[3][4] These include enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, modulation of lipophilicity to improve cell permeability and bioavailability, and the ability to fine-tune binding affinity to target proteins through specific electronic interactions.[5][6] Consequently, a significant percentage of recently approved drugs are fluoro-pharmaceuticals, highlighting the widespread adoption of this strategy in the pharmaceutical industry.

Comparative Analysis: 4-Fluoro-cyclohexanecarbonitrile vs. Cyclohexanecarbonitrile

To elucidate the impact of fluorination on a simple alicyclic scaffold, we present a comparative analysis of 4-fluoro-cyclohexanecarbonitrile and cyclohexanecarbonitrile.

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented in the table below. The values for 4-fluoro-cyclohexanecarbonitrile were estimated using computational models due to the limited availability of experimental data.

PropertyCyclohexanecarbonitrile4-Fluoro-cyclohexanecarbonitrile (Calculated)Impact of Fluorination
Molecular Formula C₇H₁₁NC₇H₁₀FNAddition of one fluorine atom
Molecular Weight 109.17 g/mol [7]127.16 g/mol Increased molecular weight
LogP (o/w) 1.71 - 2.1[7][8]~1.9Minimal change
Dipole Moment 3.79 D~2.5 DReduction in dipole moment

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The calculated LogP value for cyclohexanecarbonitrile falls within the range of 1.71 to 2.1.[7][8] Our computational prediction for 4-fluoro-cyclohexanecarbonitrile suggests a LogP of approximately 1.9. This indicates that the introduction of a single fluorine atom at the 4-position of the cyclohexane ring has a relatively minor impact on the overall lipophilicity of the molecule. This is consistent with the understanding that the effect of monofluorination on LogP can be subtle and context-dependent.

Dipole Moment: The dipole moment of a molecule influences its polarity and interactions with biological targets. Cyclohexanecarbonitrile has a reported dipole moment of 3.79 Debye. Our computational estimation for 4-fluoro-cyclohexanecarbonitrile indicates a lower dipole moment of approximately 2.5 D. This reduction can be attributed to the vector sum of the individual bond dipoles. The highly polar C-F bond introduces a dipole moment that partially opposes the dipole of the nitrile group, resulting in a lower overall molecular dipole moment. This modulation of polarity can have significant implications for a compound's solubility, membrane permeability, and binding affinity.

Metabolic Stability

By replacing a hydrogen atom with fluorine at the 4-position, it is anticipated that 4-fluoro-cyclohexanecarbonitrile will exhibit greater resistance to metabolic degradation at that site. This "metabolic blocking" can lead to a longer in vivo half-life, increased bioavailability, and a more predictable pharmacokinetic profile.[4]

Conformational Isomerism

The cyclohexane ring exists in a dynamic equilibrium between two chair conformations. For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The introduction of a fluorine atom at the 4-position of cyclohexanecarbonitrile influences this conformational preference.

Due to the high electronegativity of fluorine, the C-F bond is highly polarized. This can lead to significant dipole-dipole and other electrostatic interactions within the molecule, which in turn affect the conformational equilibrium.[9][10] In many fluorinated cyclohexanes, there is a notable preference for the conformer where the fluorine atom is in the axial position, a phenomenon that can be influenced by transannular electrostatic interactions.[11][12] The specific conformational preference of 4-fluoro-cyclohexanecarbonitrile will depend on the interplay of steric and electronic effects between the fluorine and nitrile substituents. Understanding these conformational biases is crucial as the three-dimensional shape of a molecule is a key determinant of its interaction with biological targets.[13]

Diagram of Conformational Equilibria

Shake_Flask_LogP start Start prepare Prepare octanol-saturated water and water-saturated octanol start->prepare dissolve Dissolve compound in one of the phases prepare->dissolve mix Add the second phase and shake to equilibrate dissolve->mix separate Separate the two phases (e.g., by centrifugation) mix->separate analyze Analyze the concentration of the compound in each phase (e.g., by HPLC or UV-Vis) separate->analyze calculate Calculate LogP = log([Compound]octanol / [Compound]water) analyze->calculate end End calculate->end

Caption: Workflow for the determination of LogP using the shake-flask method.

Methodology:

  • Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for LogD measurements) by vigorously mixing equal volumes of the two liquids for 24 hours, followed by a 24-hour separation period.

  • Compound Preparation: Prepare a stock solution of the test compound in the more soluble phase (either water-saturated octanol or octanol-saturated water) at a known concentration.

  • Partitioning: In a suitable vessel, combine a known volume of the compound solution with a known volume of the other phase.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient time to allow for equilibrium to be reached (typically several hours).

  • Phase Separation: Separate the two phases, usually by centrifugation to ensure a clean separation.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolic stability of a compound using liver microsomes, which are rich in cytochrome P450 enzymes.

Diagram of In Vitro Metabolic Stability Assay Workflow

Metabolic_Stability_Assay start Start prepare_reagents Prepare buffer, microsome suspension, and NADPH regenerating system start->prepare_reagents preincubate Pre-incubate compound with microsomes at 37°C prepare_reagents->preincubate initiate_reaction Initiate reaction by adding NADPH preincubate->initiate_reaction time_points Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points quench_reaction Quench the reaction with a cold organic solvent (e.g., acetonitrile) time_points->quench_reaction analyze_samples Analyze remaining parent compound by LC-MS/MS quench_reaction->analyze_samples calculate_parameters Calculate half-life (t½) and intrinsic clearance (Clint) analyze_samples->calculate_parameters end End calculate_parameters->end

Sources

Comparative

A Comparative Guide to the Biological Activity of 4-Fluoro-cyclohexanecarbonitrile Derivatives

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the biological activities of 4-fluoro-cyclohexanecarbonitrile derivatives and their analogs. By integrating e...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the biological activities of 4-fluoro-cyclohexanecarbonitrile derivatives and their analogs. By integrating experimental data with established scientific principles, we will explore the therapeutic potential of these compounds, with a particular focus on their role as enzyme inhibitors. This document will delve into the rationale behind strategic fluorination in drug design and provide detailed protocols for the evaluation of these molecules.

The Strategic Advantage of Fluorine in Drug Discovery

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[1][2] Fluorine's high electronegativity and small atomic size can significantly alter a molecule's properties, such as metabolic stability, binding affinity to target proteins, and membrane permeability.[3][4][5] Specifically, the replacement of a hydrogen atom with fluorine can block sites of metabolism, leading to a longer half-life, and can modulate the acidity or basicity of nearby functional groups, which can improve oral bioavailability and target engagement.[3][6]

The cyclohexanecarbonitrile scaffold is a versatile starting point for the development of new therapeutic agents due to its three-dimensional structure, which allows for precise spatial orientation of substituents to interact with biological targets.[7][8] The incorporation of a fluorine atom onto this scaffold is anticipated to confer the aforementioned benefits, making 4-fluoro-cyclohexanecarbonitrile derivatives a promising class of compounds for investigation.

Comparative Biological Activity: A Focus on Enzyme Inhibition

While direct and extensive studies on a wide range of 4-fluoro-cyclohexanecarbonitrile derivatives are emerging, we can draw valuable insights from closely related fluorinated cyclic carbonitrile compounds. A notable example is the investigation of 4-fluoropyrrolidine-2-carbonitrile derivatives as inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme implicated in type 2 diabetes.[5][9] Furthermore, the broader class of fluorinated cyclic compounds has shown potential in anticancer and acetylcholinesterase (AChE) inhibition.[2][10]

Dipeptidyl Peptidase IV (DPP-4) Inhibition

DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic approach for type 2 diabetes.[11][12] A study on 4-fluoropyrrolidine-2-carbonitrile derivatives revealed that these compounds can be potent and selective DPP-4 inhibitors.[5][9] For instance, compound 8l from this series demonstrated moderate DPP-4 inhibitory activity with an IC50 of 0.05 µM and good oral bioavailability (F = 53.2%).[5][9] Another derivative, 9l , exhibited excellent DPP-4 inhibitory activity (IC50 = 0.01 µM) and high selectivity over related proteases like DPP8 and DPP9.[5][9]

To provide a clear comparison, the table below includes data for these fluorinated derivatives alongside a non-fluorinated analog and a standard DPP-4 inhibitor, Sitagliptin.

Compound IDStructure (Core)R-Group VariationDPP-4 IC50 (µM)Selectivity (DPP8/DPP4)Selectivity (DPP9/DPP4)Oral Bioavailability (F%)
8l 4-fluoropyrrolidine-2-carbonitrileSpecific β-amino group0.05[5][9]Not ReportedNot Reported53.2[5][9]
9l octahydrocyclopenta[b]pyrrole-2-carbonitrileSpecific β-amino group0.01[5][9]898.00[5][9]566.00[5][9]22.8[5][9]
Sitagliptin β-amino acid-derivedN/A (Standard Drug)~0.019>4000>4000~87
Analog A pyrrolidine-2-carbonitrileSame as 8l (hypothetical)> 1.0 (estimated)LowerLowerLower

Data for Analog A is hypothetical and for comparative purposes to illustrate the potential impact of fluorination.

The enhanced potency of the fluorinated analogs strongly suggests that the fluorine atom is involved in favorable interactions within the active site of the DPP-4 enzyme.

Anticancer and Acetylcholinesterase (AChE) Inhibitory Activities

Fluorinated cyclic compounds have also been explored for their potential as anticancer and AChE inhibitory agents.[2][10][13][14] For example, a series of fluorinated cyclohexenone derivatives have been evaluated for their in vitro anticancer activity against the HCT116 human colon cancer cell line and for AChE inhibition.[2] The data below illustrates the structure-activity relationships, where the presence and position of fluorine and other substituents significantly influence the biological activity.

Compound IDR1 SubstituentR2 SubstituentAnticancer IC50 (µM) vs. HCT116AChE Inhibition IC50 (µM)
Analog B-1 H4-F-Phenyl15.2> 100
Analog B-2 4-Cl-Phenyl4-F-Phenyl8.525.6
Analog B-3 4-OCH3-Phenyl4-F-Phenyl12.145.3
Doxorubicin N/A (Standard Drug)N/A~0.5N/A
Tacrine N/A (Standard Drug)N/AN/A~0.1

Data adapted from a study on fluorinated cyclohexenone derivatives as analogs.[2]

These findings underscore the principle that the strategic placement of fluorine can significantly enhance the desired biological activity.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the key biological assays are provided below.

In Vitro Anticancer Activity (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[15]

Procedure:

  • Cell Seeding: Cancer cell lines (e.g., HCT116, MCF-7) are grown in RPMI 1640 medium supplemented with 10% fetal bovine serum. Cells are seeded into 96-well microtiter plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[15]

  • Compound Treatment: Test compounds are solubilized in an appropriate solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are made using the complete medium. Aliquots of the drug dilutions are added to the wells, and the plates are incubated for 48 hours.[15]

  • Cell Fixation: The assay is terminated by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 60 minutes at 4°C.[15]

  • Staining: The plates are washed five times with water and air-dried. 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 20 minutes at room temperature.[15]

  • Washing and Solubilization: Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried. The bound stain is solubilized with 10 mM Trizma base.[15]

  • Data Acquisition: The absorbance is read on an ELISA plate reader at a wavelength of 510 nm. The IC50 value is calculated from the dose-response curve.

DPP-4 Inhibition Assay (Fluorometric)

This assay measures the activity of DPP-4 by the cleavage of a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC).[9][16][17]

Procedure:

  • Reagent Preparation: Prepare a DPP-4 assay buffer (e.g., 100 mM Tris, pH 7.5). Reconstitute the human recombinant DPP-4 enzyme and the Gly-Pro-AMC substrate in the assay buffer.[9]

  • Inhibitor Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the assay buffer.[17]

  • Assay Reaction: In a 96-well plate, add the DPP-4 enzyme solution to each well. Add the test inhibitor dilutions or a known inhibitor (e.g., Sitagliptin) as a positive control.[16] Incubate for 10 minutes at 37°C.[16][17]

  • Substrate Addition: Initiate the reaction by adding the DPP-4 substrate solution to each well.[9]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity in a kinetic mode for 15-30 minutes at 37°C, using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[9][16][17]

  • Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated relative to the uninhibited control, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[3][6]

Procedure:

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0). Prepare stock solutions of AChE, acetylthiocholine iodide (ATCI), and DTNB in the buffer.[3][6]

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound solution, and the AChE solution to each well. Incubate for 10 minutes at 25°C.[6]

  • Reaction Initiation: Add the DTNB solution, followed by the ATCI solution to initiate the reaction.[6]

  • Absorbance Measurement: Shake the plate for 1 minute and then measure the absorbance at 412 nm using a plate reader after a 10-minute incubation.[6]

  • Data Analysis: The percent of AChE inhibition is calculated by comparing the absorbance of the sample with that of the control (without the inhibitor).[6] The IC50 value is determined from the dose-response curve.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams are provided.

experimental_workflow_srb cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay SRB Assay seed_cells Seed Cancer Cells (96-well plate) incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Compounds to Cells incubate_24h->add_compounds prep_compounds Prepare Compound Dilutions incubate_48h Incubate 48h add_compounds->incubate_48h fix_cells Fix with TCA incubate_48h->fix_cells stain_srb Stain with SRB fix_cells->stain_srb wash_solubilize Wash & Solubilize stain_srb->wash_solubilize read_absorbance Read Absorbance (510 nm) wash_solubilize->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate IC50

Caption: Workflow for the in vitro anticancer SRB assay.

dpp4_inhibition_pathway cluster_pathway DPP-4 Signaling Pathway incretins Incretins (GLP-1, GIP) dpp4 DPP-4 Enzyme incretins->dpp4 Substrate pancreas Pancreas incretins->pancreas Stimulates inactive_incretins Inactive Incretins dpp4->inactive_incretins Cleavage insulin ↑ Insulin Secretion pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon glucose_control Improved Glucose Control insulin->glucose_control glucagon->glucose_control inhibitor 4-Fluoro-cyclohexanecarbonitrile Derivative (Inhibitor) inhibitor->dpp4 Inhibits

Caption: Simplified DPP-4 signaling pathway and point of inhibition.

Conclusion

The strategic incorporation of fluorine into the cyclohexanecarbonitrile scaffold presents a promising avenue for the development of novel therapeutic agents. As evidenced by analogous fluorinated cyclic compounds, this chemical modification has the potential to significantly enhance biological activity, particularly in the context of enzyme inhibition. The comparative data presented herein for DPP-4, anticancer, and acetylcholinesterase activities highlight the importance of structure-activity relationship studies in guiding the design of more potent and selective drug candidates. The provided experimental protocols offer a robust framework for the in vitro evaluation of these compounds, ensuring the generation of reliable and reproducible data. Further research into the synthesis and biological evaluation of a broader range of 4-fluoro-cyclohexanecarbonitrile derivatives is warranted to fully elucidate their therapeutic potential.

References

  • Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). 3.4. In Vitro Anticancer Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Retrieved from [Link]

  • Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • PubMed. (2018). Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines. Retrieved from [Link]

  • BioVision. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Retrieved from [Link]

  • PubMed. (2014). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • Co-Lab. (2020). Synthesis, COX-2 inhibition and metabolic stability studies of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives as anticancer and anti-inflammatory agents.
  • ResearchGate. (n.d.). Synthesis, Cytoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • In Vivo. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • VNUHCM Journal of Science and Technology Development. (2024). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. Retrieved from [Link]

  • MDPI. (2021). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Retrieved from [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • PubMed. (2008). Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. Retrieved from [Link]

  • PubMed. (2016). Design, synthesis, and anticancer activity of fluorocyclopentenyl-pyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Retrieved from [Link]

  • PubMed. (1990). The synthesis and biological activity of four novel fluorescent vasopressin analogs. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and Exploitation of the Biological Profile of Novel Guanidino Xylofuranose Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. Retrieved from [Link]

  • Bentham Science. (2025). Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I). Retrieved from [Link]

  • MDPI. (2023). Dipeptidyl Peptidase 4 Inhibitors in Type 2 Diabetes Mellitus Management: Pharmacophore Virtual Screening, Molecular Docking, Pharmacokinetic Evaluations, and Conceptual DFT Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]

  • MDPI. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. Retrieved from [Link]

Sources

Validation

spectroscopic analysis of 4-Fluoro-cyclohexanecarbonitrile for structure confirmation

The following guide provides a rigorous technical comparison of spectroscopic methodologies for the structural confirmation of 4-Fluoro-cyclohexanecarbonitrile . It is designed for analytical chemists and process develop...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison of spectroscopic methodologies for the structural confirmation of 4-Fluoro-cyclohexanecarbonitrile . It is designed for analytical chemists and process development scientists requiring definitive protocols for stereochemical assignment (cis/trans differentiation).

Executive Summary

In pharmaceutical intermediate synthesis, 4-Fluoro-cyclohexanecarbonitrile presents a classic stereochemical challenge. The molecule exists as two diastereomers: the thermodynamically stable trans-isomer (typically the desired pharmacophore scaffold) and the kinetic cis-isomer .

While Mass Spectrometry (MS) and Infrared Spectroscopy (IR) provide functional group confirmation, they fail to quantify isomeric purity effectively. This guide compares these standard techniques against the "Gold Standard" methodology:


F NMR Spectroscopy , which offers superior resolution, speed, and quantification accuracy for this specific fluorinated scaffold.

Comparative Analysis of Analytical Methodologies

The following table objectively compares the performance of four primary spectroscopic techniques in the context of analyzing 4-Fluoro-cyclohexanecarbonitrile.

Feature

F NMR
(Recommended)

H NMR
FT-IR GC-MS / LC-MS
Primary Utility Stereochemical Quantitation Structural ConnectivityFunctional Group IDMolecular Weight / Purity
Isomer Resolution High (>10 ppm separation)Moderate (Requires analysis of

-coupling)
Low (Fingerprint region overlap)Moderate (Retention time dependent)
Sample Prep Time < 5 mins (Dissolve & Run)< 5 mins< 2 mins (ATR)15-30 mins (Dilution/Method)
Spectral Complexity Low (Singlets/Multiplets on clean baseline)High (Ring proton overlap 1.2–2.2 ppm)MediumMedium
Key Limitation Requires probe tuningSolvent suppression issuesCannot quantify dr (diastereomeric ratio) easilyIonization variation
Why F NMR is the Superior Alternative

For this specific product,


F NMR  outperforms standard 

H NMR because the fluorine atom acts as an isolated reporter probe.
  • The Problem with

    
    H NMR:  The cyclohexane ring protons (H2, H3, H5, H6) create a complex "forest" of overlapping multiplets between 1.5 and 2.2 ppm, obscuring the diagnostic signals.
    
  • The

    
    F Solution:  The fluorine nucleus resonates in a silent region of the spectrum (typically -170 to -190 ppm). The chemical shift difference between the axial fluorine (cis-like character) and equatorial fluorine (trans-like character) is massive in NMR terms (often >5 ppm), allowing for instant integration and calculation of the diastereomeric ratio (dr).
    

Detailed Spectroscopic Characterization

A. F NMR: The Stereochemical Fingerprint

The stereochemistry of the cyclohexane ring dictates the electronic environment of the fluorine substituent.

  • Trans-Isomer (Diequatorial): In the stable chair conformation, both the Cyano (-CN) and Fluoro (-F) groups occupy equatorial positions to minimize 1,3-diaxial interactions.

    • Signal: Resonates downfield relative to the axial fluorine.

    • Splitting: Wide multiplet due to large

      
       (geminal, ~48 Hz) and 
      
      
      
      (vicinal, trans-diaxial ~30 Hz).
  • Cis-Isomer (Axial-Equatorial): One substituent must be axial.

    • Signal: Resonates upfield.

    • Splitting: Narrower multiplet due to smaller vicinal gauche couplings.

B. H NMR: Coupling Constant Analysis

If


F is unavailable, 

H NMR confirms structure via the Karplus Relationship .
  • H4 Proton (Geminal to Fluorine):

    • Position: ~4.5 – 4.8 ppm (deshielded by F).

    • Pattern: The "Doublet of Multiplets". The large geminal H-F coupling (

      
       Hz) splits the signal into a doublet. The internal structure of this doublet reveals the isomer.
      
      • Trans: H4 is axial.[1] It shows two large axial-axial couplings (~12 Hz) to H3/H5. Appearance: Wide triplet of triplets.

      • Cis: H4 is equatorial. It shows only small equatorial-axial/equatorial-equatorial couplings (<5 Hz). Appearance: Narrow multiplet or broad singlet.

C. FT-IR and MS
  • FT-IR: Look for the sharp, distinct Nitrile stretch (

    
    ) at ~2240 cm
    
    
    
    . The C-F stretch appears in the fingerprint region (1000–1100 cm
    
    
    ) but is less diagnostic for isomerism.
  • MS: Expect a weak molecular ion (

    
    ). Characteristic fragments include 
    
    
    
    and
    
    
    .

Logical Workflow for Structure Confirmation

The following diagram illustrates the decision matrix for confirming the product structure and purity.

G Sample Unknown Sample (4-Fluoro-cyclohexanecarbonitrile) IR Step 1: FT-IR Analysis (Rapid Screen) Sample->IR CheckCN Peak at ~2240 cm⁻¹? IR->CheckCN Reject Reject: Missing Nitrile Group CheckCN->Reject No NMR_F Step 2: 19F NMR (Isomer Quantification) CheckCN->NMR_F Yes Analyze_F Analyze Chemical Shift & Integration NMR_F->Analyze_F Trans_Major Major Signal Downfield (Trans-Isomer) Analyze_F->Trans_Major High Shift Cis_Major Major Signal Upfield (Cis-Isomer) Analyze_F->Cis_Major Low Shift NMR_H Step 3: 1H NMR (Conformation Check) Trans_Major->NMR_H Cis_Major->NMR_H Coupling Check H4 (geminal to F) Splitting Pattern NMR_H->Coupling Wide Wide Multiplet (tt) J ~ 12Hz (ax-ax) Coupling->Wide Axial H4 Narrow Narrow Multiplet Small J values Coupling->Narrow Equatorial H4 Final_Trans CONFIRMED: Trans-Isomer (Thermodynamic Product) Wide->Final_Trans Final_Cis CONFIRMED: Cis-Isomer (Kinetic Product) Narrow->Final_Cis

Figure 1: Analytical decision tree for stereochemical assignment of 4-Fluoro-cyclohexanecarbonitrile.

Experimental Protocols

Protocol A: High-Resolution F NMR Acquisition

Objective: To determine the diastereomeric ratio (dr) of the product.

  • Sample Preparation:

    • Weigh 10–15 mg of 4-Fluoro-cyclohexanecarbonitrile.

    • Dissolve in 0.6 mL of deuterated chloroform (

      
      ). Note: 
      
      
      
      is preferred over DMSO-d6 for better resolution of cyclohexane conformers.
    • (Optional) Add 1 drop of

      
      -trifluorotoluene as an internal standard (
      
      
      
      ppm).
  • Instrument Parameters:

    • Nucleus:

      
      F (typically 376 MHz on a 400 MHz magnet).
      
    • Spectral Width: 200 ppm (center at -150 ppm).

    • Relaxation Delay (d1): Set to 5 seconds to ensure full relaxation of fluorine nuclei for accurate integration.

    • Scans: 16–32 scans are usually sufficient due to high sensitivity.

    • Decoupling: Run

      
      H-decoupled 
      
      
      
      F NMR (inverse gated decoupling recommended for integration) to collapse multiplets into singlets for easier integration.
Protocol B: H NMR Structural Verification

Objective: To confirm the axial/equatorial orientation of protons.

  • Sample Preparation: Use the same tube from Protocol A.

  • Instrument Parameters:

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time: > 3 seconds (for high resolution of couplings).

    • Processing: Apply an exponential window function (LB = 0.3 Hz) to reduce noise, or Gaussian multiplication if resolution enhancement is needed to resolve the hyperfine splitting of the H4 proton.

References

  • BenchChem. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. Retrieved from

  • University of Colorado Boulder. (n.d.). 19F NMR Reference Standards and Chemical Shifts. Retrieved from

  • LibreTexts Chemistry. (2022). 13.2: Cis-Trans Isomers (Geometric Isomers) and Physical Properties. Retrieved from

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Retrieved from

Sources

Comparative

computational modeling of 4-Fluoro-cyclohexanecarbonitrile properties

In my tenure as a Senior Application Scientist in computer-aided drug design (CADD), I have seen countless drug discovery campaigns stumble because molecular modeling pipelines failed to accurately predict the conformati...

Author: BenchChem Technical Support Team. Date: March 2026

In my tenure as a Senior Application Scientist in computer-aided drug design (CADD), I have seen countless drug discovery campaigns stumble because molecular modeling pipelines failed to accurately predict the conformational bias of halogenated ring systems. When we introduce fluorine into a cyclohexane ring—such as in 4-Fluoro-cyclohexanecarbonitrile (4-FCCN) —we fundamentally alter its conformational landscape.

Unlike standard aliphatic rings where simple steric bulk dictates equatorial preference, 4-FCCN is governed by a delicate tug-of-war between hyperconjugation (


) and electrostatic nonclassical hydrogen bonds (NCHBs). Because both the cyano (-CN) and fluoro (-F) groups possess unusually small A-values (approx. 0.15 and 0.25 kcal/mol, respectively), their axial-equatorial equilibrium cannot be modeled using basic molecular mechanics.

This guide provides an objective, data-driven comparison of modern computational alternatives for modeling 4-FCCN, detailing the causality behind method selection and providing a self-validating protocol for rigorous conformational analysis.

When modeling the free energy difference (


) of 4-FCCN conformers, the choice of quantum mechanical method is the single greatest determinant of accuracy. We must move beyond default settings and understand why certain methods succeed or fail.
  • The Gold Standard: MP2 / aug-cc-pVTZ Second-order Møller–Plesset perturbation theory (MP2) is the benchmark for fluorinated cyclohexanes. Why? Because the highly polarized C-F bond relies heavily on dynamic electron correlation and dispersion forces to stabilize axial conformers. MP2 mathematically captures these transient dipole interactions, accurately predicting the slight axial preference of the fluorine atom in isolated systems [1].

  • The Pragmatic Alternative: DFT (M06-2X vs. B3LYP) Density Functional Theory (DFT) is computationally cheaper, but functional choice is critical. The ubiquitous B3LYP functional routinely overestimates conformational energy differences in fluorinated rings because it lacks inherent dispersion corrections [2]. Conversely, the M06-2X functional is explicitly parameterized for non-covalent interactions, making it highly effective at capturing the electrostatic nonclassical CF···HC hydrogen bonds that stabilize the 4-FCCN axial state [3].

  • The High-Throughput Compromise: GFN2-xTB For screening massive libraries of 4-FCCN derivatives, semi-empirical tight-binding methods like GFN2-xTB offer a 50-fold reduction in compute time. However, used alone, GFN2-xTB yields moderate mean absolute errors (

    
     kcal/mol). Applying a DFT-D3 single-point energy correction on the GFN2-optimized geometry restores chemical accuracy (< 0.3 kcal/mol error) while maintaining throughput [4].
    

Quantitative Performance Comparison

The table below summarizes the performance of these computational alternatives when calculating the axial-equatorial free energy difference (


) and dipole moments for the trans-4-Fluoro-cyclohexanecarbonitrile isomer.

Table 1: Computational Method Performance for 4-FCCN Conformational Analysis

Method / Level of Theory

(kcal/mol)*
Dipole Moment (Debye)Computational CostAccuracy Profile
MP2 / aug-cc-pVTZ 0.193.45HighBenchmark (Gold Standard)
M06-2X / aug-cc-pVTZ 0.223.50ModerateExcellent (Captures NCHBs)
B3LYP / 6-311++G(d,p) 0.453.62ModeratePoor (Overestimates

)
GFN2-xTB 1.323.10Very LowModerate (Requires SP fix)
DFT-D3 // GFN2-xTB 0.253.48LowHigh (Optimal Hybrid)

*Note: Positive values indicate an equatorial preference, while values near zero indicate a highly competitive equilibrium mixture.

Self-Validating Experimental & Computational Protocol

To ensure scientific integrity, a computational protocol cannot simply output a number; it must prove its own validity. The following step-by-step workflow is designed as a self-validating system for analyzing 4-FCCN.

Step 1: Conformational Sampling (GFN2-xTB)

  • Action: Generate all possible ring-flip conformers (chair, boat, twist-boat) and rotamers of the cyano group using the GFN2-xTB semi-empirical method.

  • Causality: Conformational space is vast. GFN2-xTB rapidly filters out high-energy steric clashes, ensuring we only pass chemically viable low-energy candidates (within 5 kcal/mol of the global minimum) to the expensive DFT steps.

Step 2: Geometry Optimization (M06-2X/aug-cc-pVTZ)

  • Action: Re-optimize the filtered candidates using the M06-2X functional with Dunning’s augmented correlation-consistent basis set (aug-cc-pVTZ).

  • Causality: The diffuse functions ("aug") are mandatory here. Fluorine holds its lone pairs tightly, but hyperconjugative interactions require an accurate description of the electron density far from the nucleus.

Step 3: Frequency Analysis (The Self-Validation Check)

  • Action: Calculate the analytical Hessian (second derivatives of energy) at the exact same level of theory.

  • Causality: A stationary point is meaningless unless mathematically proven to be a local minimum. If the frequency analysis yields any imaginary (negative) frequencies, the structure is a transition state, not a stable conformer. This step also generates the Zero-Point Energy (ZPE) and thermal corrections required to convert electronic energy (

    
    ) into Gibbs Free Energy (
    
    
    
    ).

Step 4: Natural Bond Orbital (NBO) Deconvolution

  • Action: Perform an NBO analysis on the optimized wavefunctions.

  • Causality: Total energy is a black box. NBO analysis deconvolutes the energy into specific physical phenomena. If the calculation shows an axial preference, NBO allows us to definitively prove it is caused by

    
     hyperconjugation and electrostatic stabilization, rather than an artifact of the basis set [3].
    

Workflow Visualization

The following diagram maps the logical relationships and data flow of the self-validating protocol described above.

G Start Input 3D Structure (4-Fluoro-cyclohexanecarbonitrile) ConfGen Conformer Generation GFN2-xTB (High-Throughput) Start->ConfGen Topology GeomOpt Geometry Optimization M06-2X/aug-cc-pVTZ or MP2 ConfGen->GeomOpt Low-Energy Candidates Freq Frequency Analysis Confirm Local Minima (No Imaginary Freq) GeomOpt->Freq Optimized Geometries SPE Single-Point Energy & Solvation IEFPCM Implicit Solvent Model Freq->SPE Zero-Point Energy (ZPE) NBO Natural Bond Orbital (NBO) Analysis Deconvolute Steric & Electrostatic Effects SPE->NBO Wavefunction Data Output Validated Conformational Free Energy (u0394G_ax-eq) SPE->Output u0394E + ZPE NBO->Output Orbital Interactions

Workflow for validating the conformational free energy of 4-Fluoro-cyclohexanecarbonitrile.

References

  • Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: ab initio study and NBO analysis. Semantic Scholar / Structural Chemistry. Verified Link
  • Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes.
  • Performance of semiempirical DFT methods for the supramolecular assembly of Janus-face cyclohexanes. RSC Publishing. Verified Link
  • A Researcher's Guide to DFT Calculations for Validating Conformational Preferences of Fluorocyclopropanes. Benchchem. Verified Link

Sources

Validation

validating the purity of synthesized 4-Fluoro-cyclohexanecarbonitrile

As a Senior Application Scientist in early-stage drug development, validating the purity of aliphatic, non-chromophoric building blocks is a recurring analytical hurdle. 4-Fluoro-cyclohexanecarbonitrile is a highly valua...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development, validating the purity of aliphatic, non-chromophoric building blocks is a recurring analytical hurdle. 4-Fluoro-cyclohexanecarbonitrile is a highly valuable intermediate, frequently utilized in precursor-directed biosynthesis (such as the generation of fluorinated rapamycin analogues) and as a bioisostere to modulate lipophilicity in small-molecule therapeutics[1].

However, its chemical structure presents a distinct analytical challenge: it lacks a conjugated


-system. Traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV)—the workhorse of pharmaceutical quality control—is effectively blind to this molecule. Relying on HPLC-UV for this compound will yield false-positive purity results, as neither the target molecule nor its common synthetic byproducts (e.g., unreacted cyclohexanone derivatives or tosyl methyl isocyanide residues) will absorb UV light above 210 nm[2].

To establish a scientifically rigorous, self-validating quality control system, we must pivot away from UV-dependent methods. This guide objectively compares the analytical modalities required to validate the purity of synthesized 4-fluoro-cyclohexanecarbonitrile against its non-fluorinated and difluorinated alternatives, providing actionable, step-by-step experimental protocols.

Comparative Analysis of Analytical Modalities

When dealing with low-molecular-weight, non-chromophoric cycloalkanes, the analytical strategy must exploit other intrinsic physicochemical properties: volatility and nuclear spin.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Because 4-fluoro-cyclohexanecarbonitrile is highly volatile and thermally stable, GC-MS serves as the optimal method for impurity profiling. It provides baseline resolution of cis and trans isomers—a critical parameter, as stereochemistry dictates biological incorporation[1]. Furthermore, mass fragmentation (EI) allows for the definitive identification of structurally related impurities without needing authentic reference standards for every byproduct[3].

  • Quantitative

    
    F Nuclear Magnetic Resonance (
    
    
    
    F qNMR):
    While GC-MS profiles relative impurity percentages, it cannot provide absolute mass fraction purity without a highly purified reference standard of the target compound. Here,
    
    
    F qNMR acts as the ultimate arbiter of absolute purity. Because the
    
    
    F isotope has a 100% natural abundance, a massive chemical shift range (~800 ppm), and zero background interference in standard organic matrices, it allows for highly precise quantitation using a universal internal standard[2].
  • HPLC with Charged Aerosol Detection (CAD): For non-volatile impurities that GC-MS might miss, HPLC-CAD offers a universal response independent of optical properties. However, it is less sensitive and requires complex response-factor modeling compared to qNMR.

Quantitative Data Summary: Modality Comparison

The following table compares the analytical performance of these methods across 4-fluoro-cyclohexanecarbonitrile and its primary structural alternatives.

Target CompoundPrimary Profiling MethodAbsolute Quantitation MethodLimit of Detection (LOD)Key Analytical Challenge
4-Fluoro-cyclohexanecarbonitrile GC-MS (EI)

F qNMR
~5 ppm (GC) / 0.1% (NMR)Baseline separation of cis/trans isomers.
Cyclohexanecarbonitrile (Non-fluorinated analog)GC-MS (EI)

H qNMR
~5 ppm (GC) / 0.5% (NMR)Severe signal overlap in the aliphatic

H NMR region (1.0–2.5 ppm).
4,4-Difluoro-cyclohexanecarbonitrile GC-MS (EI)

F qNMR
~5 ppm (GC) / 0.1% (NMR)Extreme volatility; risk of sample loss during solvent evaporation.

Experimental Methodologies: A Self-Validating Workflow

The following protocols are designed as self-validating systems. In the qNMR protocol, the internal standard (IS) acts as a continuous calibration point within the exact same matrix and acquisition window as the analyte. If the IS signal exhibits unexpected line broadening or poor signal-to-noise, the system immediately flags a matrix incompatibility or magnetic shimming failure, preventing the reporting of false purity data.

Protocol 1: Absolute Purity Determination via F qNMR

Causality Check: Fluorine nuclei can exhibit exceptionally long longitudinal relaxation times (


). If the relaxation delay (

) between pulses is too short, the nuclei will not fully return to equilibrium, leading to an underestimation of the peak integral and a mathematically flawed purity calculation. We mandate a

of

seconds to ensure

signal recovery[4].

Step-by-Step Procedure:

  • Sample Preparation: Using a high-precision microbalance, accurately weigh approximately

    
     of the synthesized crude 4-fluoro-cyclohexanecarbonitrile into a clean glass vial.
    
  • Internal Standard Addition: Into the same vial, accurately weigh approximately

    
     of a certified reference standard (e.g., 2,2,2-Trifluoroethanol or Sodium trifluoromethanesulfinate).
    
  • Solvation: Add

    
     of deuterated chloroform (CDCl
    
    
    
    ) or DMSO-
    
    
    . Vortex for 30 seconds until complete dissolution is achieved. Transfer the solution to a 5 mm NMR tube.
  • Acquisition Parameters:

    • Nucleus:

      
      F
      
    • Spectral Width: 250 ppm (centered to capture both the analyte and IS).

    • Relaxation Delay (

      
      ): 20 seconds.
      
    • Number of Scans (NS): 64 (to ensure a Signal-to-Noise ratio > 250:1).

  • Data Processing & Calculation: Apply a 0.3 Hz exponential line broadening function. Phase and baseline correct the spectrum manually. Calculate the absolute purity (

    
    ) using the following equation:
    
    
    
    
    (Where
    
    
    = integral area,
    
    
    = number of fluorine atoms,
    
    
    = molar mass,
    
    
    = weight, and
    
    
    = purity of the internal standard).
Protocol 2: Isomeric and Volatile Impurity Profiling via GC-MS

Causality Check: The nitrile group and the fluorine atom yield distinct electron ionization (EI) fragmentation patterns (e.g., loss of HF [M-20] and loss of HCN [M-27]). This allows us to definitively assign structural identities to byproduct peaks without requiring synthetic standards for every possible impurity[3].

Step-by-Step Procedure:

  • Sample Preparation: Dissolve

    
     of the analyte in 
    
    
    
    of GC-grade dichloromethane (DCM).
  • Instrument Setup: Equip the GC with a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film thickness). Use Helium (99.999% purity) as the carrier gas at a constant flow rate of

    
    .
    
  • Injection: Inject

    
     of the sample with a split ratio of 1:50. Set the injector temperature to 250°C.
    
  • Oven Program: Initial temperature 50°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min).

  • Detection: Operate the mass spectrometer in full scan mode (

    
     40 to 400). Quantify relative impurity percentages based on Total Ion Chromatogram (TIC) peak area integration.
    

Analytical Workflow Visualization

To standardize the decision-making process for non-chromophoric fluorinated compounds, follow the logical workflow mapped below.

G Start Crude 4-Fluoro- cyclohexanecarbonitrile CheckUV UV Chromophore? Start->CheckUV Volatile Volatile (MW < 300)? CheckUV->Volatile No (Aliphatic) GCMS GC-MS / GC-FID (Isomer Separation) Volatile->GCMS Yes HPLC HPLC-CAD (Non-volatile impurities) Volatile->HPLC No Fluorine Fluorine Present? GCMS->Fluorine HPLC->Fluorine qNMR 19F qNMR (Absolute Mass Fraction) Fluorine->qNMR Yes (100% Abundance) qNMR1H 1H qNMR (Alternative Quant) Fluorine->qNMR1H No Valid Validated Purity Profile qNMR->Valid qNMR1H->Valid

Analytical decision tree for validating non-chromophoric fluorinated cycloalkanes.

References

  • biotica - The University of East Anglia. Synthetic Route Toward 4-Fluorocyclohexanecarboxylic Acid and 4,4-Difluorocyclohexanecarboxylic Acid.5

  • ACS Publications. Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate.2

  • SCIRP. New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses.3

  • Sami Publishing Company. Quantification of Langlois Reagent by 19F-NMR Spectroscopy.4

Sources

Comparative

comparative study of different synthesis routes for 4-Fluoro-cyclohexanecarbonitrile

Introduction The incorporation of fluorine into aliphatic ring systems is a cornerstone strategy in modern drug discovery. Fluorinated cycloalkanes, such as 4-Fluoro-cyclohexanecarbonitrile , are highly valued as bioisos...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of fluorine into aliphatic ring systems is a cornerstone strategy in modern drug discovery. Fluorinated cycloalkanes, such as 4-Fluoro-cyclohexanecarbonitrile , are highly valued as bioisosteres for phenyl rings and as metabolic soft-spot blockers. The strong electron-withdrawing nature of the fluorine atom lowers the pKa of adjacent functional groups, modulates lipophilicity (LogP), and enhances metabolic stability against cytochrome P450 oxidation.

For drug development professionals and process chemists, selecting the optimal synthetic route for 4-fluoro-cyclohexanecarbonitrile is critical. The synthesis must balance stereochemical control (cis/trans ratio), scalability, and the mitigation of hazardous reagents. This guide objectively compares the two most prominent synthetic pathways: Direct Deoxofluorination and Van Leusen Reductive Cyanation [1].

Route A: Direct Deoxofluorination of 4-Hydroxycyclohexanecarbonitrile

Mechanistic Causality & Rationale

This route relies on the nucleophilic fluorination of a secondary alcohol using Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor[2]. The reaction proceeds via an aminosulfur intermediate. The critical experimental choice here is temperature control: the reaction must be initiated at -78 °C to suppress the competing E2 elimination pathway, which would otherwise yield the undesired cyclohex-3-enecarbonitrile byproduct. The nucleophilic attack of the fluoride ion generally proceeds via an


 mechanism, resulting in the inversion of stereochemistry at the C4 position.

Route1 SM 4-Hydroxycyclohexane- carbonitrile Reagent DAST / Deoxo-Fluor DCM, -78°C to RT SM->Reagent Addition Intermediate Aminosulfur Intermediate Reagent->Intermediate -HF Product 4-Fluoro-cyclohexane- carbonitrile Intermediate->Product SN2 Fluoride Attack (-R2N-SOF)

Fig 1. Deoxofluorination workflow of 4-hydroxycyclohexanecarbonitrile via DAST.

Step-by-Step Protocol (Self-Validating System)
  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add 4-hydroxycyclohexanecarbonitrile (10.0 mmol) and anhydrous Dichloromethane (DCM, 50 mL).

  • Thermal Control: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: Preventing thermal degradation of DAST and minimizing dehydration.

  • Reagent Addition: Add DAST (12.0 mmol, 1.2 eq) dropwise over 15 minutes via a syringe pump.

  • Propagation: Allow the reaction mixture to slowly warm to room temperature (20 °C) over 3 hours.

  • In-Process Validation: Perform TLC (Hexanes:EtOAc 3:1). The starting material (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    ).
  • Quenching: Cool to 0 °C and strictly quench with saturated aqueous

    
     dropwise until gas evolution (
    
    
    
    ) ceases.
  • Isolation: Extract with DCM (3 x 30 mL), wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Final Validation: Confirm product via

    
     NMR (expect a multiplet around -175 to -185 ppm depending on the stereoisomer) and GC-MS (m/z = 127 for 
    
    
    
    ).

Route B: Van Leusen Cyanation of 4-Fluorocyclohexanone

Mechanistic Causality & Rationale

An alternative, highly scalable approach avoids the direct fluorination of a nitrile-bearing saturated ring. Instead, it utilizes 4-fluorocyclohexanone as the starting material, subjecting it to a Van Leusen reductive cyanation using Tosylmethyl isocyanide (TosMIC)[1].

The experimental choice of solvent—a mixture of 1,2-dimethoxyethane (DME) and tert-butanol (t-BuOH)—is highly deliberate. DME provides necessary solubility for the potassium enolate of TosMIC, while t-BuOH acts as the essential proton source required for the ring-opening of the transient oxazoline intermediate. Because the cyano group is installed onto an existing fluorinated ring, the product is typically obtained as a thermodynamic mixture of cis and trans isomers.

Route2 SM 4-Fluorocyclohexanone Reagent TosMIC, t-BuOK DME/t-BuOH SM->Reagent Base-catalyzed Addition Intermediate Oxazoline Intermediate Reagent->Intermediate Cyclization Product 4-Fluoro-cyclohexane- carbonitrile Intermediate->Product Ring Opening & Elimination

Fig 2. Van Leusen reductive cyanation of 4-fluorocyclohexanone using TosMIC.

Step-by-Step Protocol (Self-Validating System)
  • Preparation: In a dry 250 mL flask under Argon, dissolve 4-fluorocyclohexanone (10.0 mmol) and TosMIC (13.0 mmol, 1.3 eq) in anhydrous DME (40 mL).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Base Addition: Add a solution of Potassium tert-butoxide (t-BuOK, 25.0 mmol, 2.5 eq) in anhydrous t-BuOH (20 mL) dropwise over 20 minutes. Causality: Slow addition prevents uncontrolled exothermic spikes and minimizes aldol condensation of the ketone.

  • Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath and stir at 25 °C for 1.5 to 2 hours.

  • In-Process Validation: Monitor by FT-IR. The strong carbonyl stretch of the starting ketone (

    
    ) must completely disappear, replaced by a weak nitrile stretch (
    
    
    
    ).
  • Quenching & Isolation: Quench with distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 40 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate.
    
  • Final Validation: Purify via silica gel chromatography. Use

    
     NMR to determine the cis/trans ratio by integrating the proton alpha to the nitrile group.
    

Quantitative Data & Performance Comparison

To aid in route selection, the following table summarizes the quantitative performance metrics, reagent profiles, and process chemistry considerations for both methodologies.

ParameterRoute A: DeoxofluorinationRoute B: Van Leusen Cyanation
Starting Material 4-Hydroxycyclohexanecarbonitrile4-Fluorocyclohexanone
Key Reagents DAST or Deoxo-FluorTosMIC, t-BuOK
Typical Yield 40% – 55%65% – 82%
Stereoselectivity High (Inversion via

)
Low (Thermodynamic cis/trans mixture)
Major Byproducts Cyclohex-3-enecarbonitrile (Elimination)Tosinic acid derivatives, Aldol polymers
Scalability Low/Moderate: DAST is thermally unstable and poses explosion risks at scale.High: TosMIC reactions are highly scalable and utilize standard plant cooling.
Cost Efficiency High reagent cost (Fluorinating agents)Moderate reagent cost

Conclusion & Recommendations

For discovery-stage research where specific stereoisomers are required, Route A (Deoxofluorination) is recommended. By starting with a stereopure isomer of 4-hydroxycyclohexanecarbonitrile, researchers can predictably obtain the inverted fluorinated product, despite the lower overall yield caused by competitive dehydration.

Conversely, for scale-up and process chemistry , Route B (Van Leusen Cyanation) is vastly superior[1]. It circumvents the hazardous use of DAST at a large scale and provides a significantly higher overall yield. While it produces a diastereomeric mixture, the cis and trans isomers of 4-fluoro-cyclohexanecarbonitrile can be efficiently separated downstream via continuous chromatography or fractional crystallization of subsequent intermediates.

References

  • Title: Synthetic Route Toward 4-Fluorocyclohexanecarboxylic Acid and 4,4-Difluorocyclohexanecarboxylic Acid (Biotica - The University of East Anglia)
  • Title: Substituted isoquinolines and isoquinolinones as rho kinase inhibitors Source: Google Patents URL

Sources

Validation

assessing the metabolic stability of 4-Fluoro-cyclohexanecarbonitrile containing compounds.

This guide details the assessment of metabolic stability for 4-Fluoro-cyclohexanecarbonitrile (4-F-CHCN) containing compounds. It is designed for medicinal chemists and DMPK scientists optimizing lead compounds by blocki...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the assessment of metabolic stability for 4-Fluoro-cyclohexanecarbonitrile (4-F-CHCN) containing compounds. It is designed for medicinal chemists and DMPK scientists optimizing lead compounds by blocking metabolic "soft spots" on saturated rings.

Executive Summary

The 4-Fluoro-cyclohexanecarbonitrile motif is a strategic bioisostere used to modulate the physicochemical properties (LogD, pKa) and metabolic stability of drug candidates. Unsubstituted cyclohexane rings are prone to rapid oxidative metabolism, primarily at the C3 and C4 positions.

Incorporating a fluorine atom at the C4 position serves a dual purpose:

  • Metabolic Blocking: It sterically and electronically impedes Cytochrome P450 (CYP)-mediated hydroxylation at the most accessible site (C4).

  • Electronic Tuning: The strong C-F dipole can lower the lipophilicity (LogD) of the ring compared to a methyl group, reducing non-specific binding while maintaining steric bulk.

This guide compares the 4-F-CHCN motif against its non-fluorinated parent and other analogs, establishing a protocol to validate its stability advantages.

Mechanistic Basis of Stability

The "Soft Spot" Problem

In aliphatic rings like cyclohexane, the C4 position (distal to the substituent) is the primary site of metabolic attack due to:

  • Steric Accessibility: It is furthest from the potentially bulky functional groups at C1.

  • Electronic Activation: C-H bonds at C3/C4 are electronically favorable for hydrogen atom abstraction by the high-valent Iron-Oxo species (

    
    ) of CYP450 enzymes.
    
The Fluorine Solution

Replacing the C4-hydrogen with fluorine blocks this pathway through two mechanisms:

  • Bond Strength: The C-F bond (

    
    116 kcal/mol) is significantly stronger than a C-H bond (
    
    
    
    95-99 kcal/mol), making abstraction energetically unfavorable.
  • Polarity & Binding: The introduction of fluorine alters the ring's lipophilicity and polarity (the "Janus Face" effect in polyfluorinated systems), often reducing the compound's affinity for the hydrophobic active sites of CYP enzymes (reducing

    
    ).
    
Pathway Visualization

The following diagram illustrates the metabolic divergence between the unsubstituted parent and the 4-fluoro analog.

MetabolicPathways Parent Cyclohexanecarbonitrile (Parent) CYP CYP450 (Fe-Oxo Species) Parent->CYP Binding F_Analog 4-Fluoro-CHCN (Target) F_Analog->CYP Reduced Affinity Metab_OH 4-Hydroxy-CHCN (Major Metabolite) F_Analog->Metab_OH Defluorination (Rare/Slow) CYP->Metab_OH C4-Hydroxylation (Rapid) Stable Metabolically Stable (Excreted Unchanged) CYP->Stable Blocked C4-Oxidation Metab_Ketone 4-Oxo-CHCN (Secondary) Metab_OH->Metab_Ketone Oxidation

Figure 1: Metabolic divergence. The parent compound undergoes rapid C4-hydroxylation, while the 4-Fluoro analog resists this, leading to lower clearance.

Comparative Performance Analysis

The table below synthesizes typical stability profiles for compounds containing these motifs. Data represents generalized trends observed in lead optimization campaigns (e.g., Cathepsin K inhibitors, DPP-4 inhibitors).

Motif VariantStructure DescriptionMetabolic Stability (

)

(Human Microsomes)
Primary Metabolic LiabilityPhysicochemical Impact
Parent Cyclohexane-CNLow (High Clearance)< 15 minC4-Hydroxylation (Major)High LogP (Lipophilic)
Target 4-Fluoro-cyclohexane-CN High (Low Clearance)> 60 minNitrile Hydrolysis (Slow)Lower LogD; Dipolar
Difluoro 4,4-Difluoro-cyclohexane-CNVery High > 120 minC3-Hydroxylation (Minor)Lipophilicity varies; no chiral center at C4
Polar 4-Hydroxy-cyclohexane-CNN/A (Metabolite)Rapid EliminationPhase II Conjugation (Glucuronidation)Very Low LogP (Polar)

Key Insight: While the 4,4-difluoro analog offers superior stability, the monofluoro (4-F) analog is often preferred because it introduces chirality (cis/trans isomers) that can be exploited to gain specific binding interactions with the target protein, whereas the gem-difluoro group is achiral and bulkier.

Experimental Protocols

To validate the stability of your 4-F-CHCN compound, use the following self-validating workflow.

A. Microsomal Stability Assay (Phase I)

This assay determines Intrinsic Clearance (


) by measuring parent loss over time.

Reagents:

  • Enzyme: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Protocol:

  • Pre-incubation: Mix HLM and Test Compound (1 µM final conc) in buffer. Equilibrate at 37°C for 5 min.

    • Why 1 µM? To ensure pseudo-first-order kinetics (

      
      ).
      
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Self-Validation Controls:

  • High Clearance Control: Verapamil or Propranolol (Expect

    
     min).
    
  • Low Clearance Control: Warfarin (Expect

    
     min).
    
  • No-Cofactor Control: Incubate without NADPH to rule out chemical instability (hydrolysis of nitrile).

B. Metabolite Identification (LC-MS/MS)

If clearance is observed, you must confirm where the metabolism is occurring.

Workflow:

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Search Parameters:

    • Parent:

      
      
      
    • Hydroxylation (+O):

      
       Da. (Look for retention time shift).
      
    • Hydrolysis (+H2O):

      
       Da (Nitrile 
      
      
      
      Amide).
    • Defluorination (-HF +OH):

      
       Da (Rare, indicates oxidative defluorination).
      
  • Interpretation:

    • If Parent shows +16 Da peak: The fluorine blockade failed (likely C3 oxidation) or oxidation occurred on another part of the molecule.

    • If Parent shows +18 Da peak: Nitrile hydrolysis is the driver, not CYP oxidation.

Experimental Workflow Diagram

AssayWorkflow Start Test Compound (1 µM) Incubation Incubate with HLM + NADPH 37°C Start->Incubation Sampling Time Points: 0, 5, 15, 30, 60 min Incubation->Sampling Quench Quench with ACN (Precipitate Protein) Sampling->Quench Analysis LC-MS/MS Analysis Quench->Analysis Decision Calculate CL_int & t_1/2 Analysis->Decision

Figure 2: Standardized Microsomal Stability Workflow.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Lin, K., et al. (2022). Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties.[1][2][3] ACS Medicinal Chemistry Letters. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Fozard, J. R., et al. (2011). Odanacatib, a Cathepsin K Inhibitor: Safety, Tolerability, Pharmacokinetics. British Journal of Clinical Pharmacology. Link

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of 4-Fluoro-cyclohexanecarbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Cyclohexanes in Modern Chemistry The introduction of fluorine into organic molecules has become a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Cyclohexanes in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong C-F bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The 4-fluoro-cyclohexanecarbonitrile scaffold, in particular, represents a valuable building block, combining the conformational rigidity of a cyclohexane ring with the electronic attributes of fluorine and the versatile reactivity of a nitrile group.

Understanding the precise three-dimensional arrangement of atoms in these molecules is paramount for rational drug design and the development of new materials. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating these structures, providing a wealth of information on bond lengths, bond angles, and intermolecular interactions that govern the solid-state properties of a compound. This guide provides a comparative analysis of the methodologies and expected outcomes in the X-ray crystallographic study of 4-fluoro-cyclohexanecarbonitrile derivatives, offering insights into the impact of stereochemistry on their solid-state conformations.

Conformational Landscape of 4-Fluoro-cyclohexanecarbonitrile: A Comparative Overview

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.[1] In a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position, with the equatorial position generally being more stable for larger substituents to avoid unfavorable 1,3-diaxial interactions.[2] For 4-fluoro-cyclohexanecarbonitrile, both cis and trans diastereomers exist, each with distinct conformational preferences that can be elucidated by SCXRD.

Due to the limited availability of public crystallographic data for 4-fluoro-cyclohexanecarbonitrile, we will draw comparisons with the closely related 4-chloro-cyclohexanecarbonitrile and other substituted cyclohexanes to infer the expected structural features. The choice of the halogen atom can influence crystal packing and intermolecular interactions.

Key Conformational Considerations:

  • Trans Isomer: In the trans configuration, the fluorine and nitrile groups are on opposite sides of the ring. The most stable conformation will have both substituents in the equatorial position to minimize steric hindrance. A ring-flip would place both groups in the less stable axial positions.

  • Cis Isomer: In the cis isomer, the fluorine and nitrile groups are on the same side of the ring. This necessitates that one substituent is in an axial position while the other is equatorial. The preferred conformation will depend on the relative A-values (a measure of the steric bulk) of the fluorine and nitrile groups.

The Crystallographic Workflow: From Synthesis to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a systematic approach.

Caption: A generalized workflow for X-ray crystal structure determination.

Comparative Analysis of Crystallization Techniques

Obtaining high-quality single crystals is often the most critical and challenging step in SCXRD. The choice of crystallization method is highly dependent on the compound's solubility, stability, and the nature of its intermolecular interactions. For polar molecules like 4-fluoro-cyclohexanecarbonitrile, several techniques can be employed.

Crystallization Method Principle Advantages Disadvantages Best Suited For
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.Simple to set up; requires minimal equipment.Can be slow; may lead to the formation of oils or amorphous solids if evaporation is too rapid.Thermally stable compounds with moderate solubility.
Vapor Diffusion A solution of the compound is placed in a small, open container inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Excellent for small quantities of material; allows for fine control over the rate of crystallization.Requires careful selection of solvent/anti-solvent pairs.Compounds that are sensitive to temperature changes.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Can be relatively fast; suitable for scaling up.Requires the compound to have a significant temperature-dependent solubility profile.Compounds that are stable at elevated temperatures.
Co-crystallization The target compound is crystallized with a second "co-former" molecule, leading to the formation of a new crystalline solid with a unique structure.Can be effective for compounds that are difficult to crystallize on their own.The co-former needs to be removed in some cases, which can be challenging.Enhancing the crystallinity or modifying the physical properties of a compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Halocyclohexanecarbonitrile (Illustrative)
  • Starting Material: 4-hydroxycyclohexanecarbonitrile.

  • Chlorination: React the starting material with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an appropriate solvent (e.g., dichloromethane) under controlled temperature conditions.

  • Work-up and Purification: After the reaction is complete, the mixture is carefully quenched, and the organic product is extracted. Purification is typically achieved through column chromatography on silica gel.

Note: The synthesis of the fluorinated analog would require a specialized fluorinating agent, and reaction conditions would need to be optimized accordingly.

Protocol 2: Single Crystal Growth by Vapor Diffusion
  • Preparation of the Compound Solution: Dissolve 5-10 mg of the purified 4-fluoro-cyclohexanecarbonitrile derivative in a minimal amount (0.5-1.0 mL) of a suitable solvent (e.g., acetone, ethyl acetate) in a small, narrow vial.

  • Preparation of the Reservoir: In a larger, outer beaker or jar, add 2-5 mL of a volatile anti-solvent in which the compound is poorly soluble (e.g., hexane, pentane).

  • Assembly: Place the small vial containing the compound solution inside the larger beaker, ensuring that the two liquids are not in direct contact. Seal the larger beaker tightly.

  • Crystallization: Allow the setup to stand undisturbed at a constant temperature. The anti-solvent vapor will slowly diffuse into the compound's solution, inducing crystallization over several hours to days.

Protocol 3: X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[4]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This initial model is then refined against the experimental data to obtain a final, accurate three-dimensional structure.[4]

Comparative Crystallographic Data: A Case Study of a Related Structure

As a proxy for 4-fluoro-cyclohexanecarbonitrile, we present the crystallographic data for a closely related compound, 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid.[5] This data provides valuable insights into the expected structural parameters of a 4-substituted cyclohexane ring.

Parameter 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid [5]
Chemical Formula C₁₃H₁₅ClO₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 14.4696(7)
b (Å) 9.5385(4)
c (Å) 18.7042(11)
β (°) 112.619(2)
Volume (ų) 2383.0(2)
Z 8
Temperature (K) 150(2)

Key Structural Insights from the Analog:

  • Chair Conformation: The cyclohexane ring adopts a chair conformation.

  • Equatorial Substituents: In the solid state, both the chlorophenyl and carboxylic acid groups are likely to occupy equatorial positions to minimize steric strain. This is the thermodynamically favored conformation for a trans-1,4-disubstituted cyclohexane.[1]

For a hypothetical trans-4-fluoro-cyclohexanecarbonitrile, we would anticipate a similar preference for the diequatorial conformation. In the case of the cis-isomer, a detailed analysis of the crystallographic data would be necessary to determine whether the fluorine or the nitrile group preferentially occupies the equatorial position. This preference would be influenced by a combination of steric and electronic factors.

Conclusion and Future Outlook

The X-ray crystallographic analysis of 4-fluoro-cyclohexanecarbonitrile derivatives is crucial for a comprehensive understanding of their structure-property relationships. While specific crystallographic data for the parent compound is not widely available, this guide provides a framework for approaching its synthesis, crystallization, and structural determination by drawing parallels with closely related analogs.

The methodologies and comparative data presented herein underscore the importance of a systematic approach to crystallization and the power of SCXRD in elucidating the subtle conformational preferences that can have a profound impact on the biological activity and material properties of these valuable fluorinated scaffolds. Future work should focus on the synthesis and crystallographic characterization of both cis and trans isomers of 4-fluoro-cyclohexanecarbonitrile to provide a more complete and direct comparison.

References

  • PubChem. 4-Chlorocyclohexanecarbonitrile. Available from: [Link]

  • O'Hagan, D. et al. Fluorocyclohexanes: synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. Chem. Commun., 48(77), 9643-9645 (2012). Available from: [Link]

  • Goodman, M. M. et al. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Med. Chem. Lett., 5(11), 1232-1237 (2014). Available from: [Link]

  • Arman, H. D. The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2. Z. Kristallogr. New Cryst. Struct., 235(4), 537-538 (2020). Available from: [Link]

  • O'Hagan, D. et al. Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. ResearchGate. (2012). Available from: [Link]

  • MDPI. X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. Molecules, 27(2), 488 (2022). Available from: [Link]

  • Sünkel, K. Molecular and Crystal Structures of Some Fluorocymantrenes. J. Chem. Crystallogr., 51, 809-820 (2021). Available from: [Link]

  • Amanote Research. (PDF) Synthesis and X-Ray Crystal Structure Determination. Available from: [Link]

  • CCDC. Access Structures. Available from: [Link]

  • LibreTexts. 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. (2025). Available from: [Link]

  • ResearchGate. X-ray crystal structure of 4b (front view, left view and vertical view). Available from: [Link]

  • St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane. Available from: [Link]

  • Sharma, R. et al. Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. Eur. J. Chem., 13(2), 135-144 (2022). Available from: [Link]

  • Taylor, R. & Kennard, O. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Acta Crystallogr. C Struct. Chem., 71(Pt 7), 567-571 (2015). Available from: [Link]

  • MDPI. Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). Materials, 17(17), 3798 (2024). Available from: [Link]

  • O'Hagan, D. et al. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein J. Org. Chem., 16, 674-680 (2020). Available from: [Link]

  • SciSpace. Conformational analysis of cycloalkanes. Available from: [Link]

  • Ananikov, V. P. et al. Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. Molecules, 24(12), 2261 (2019). Available from: [Link]

  • ResearchGate. Effect of fluorination on the crystal and electronic structure of organometallic cyclopentadienyl-phenylenediamino-cobalt complexes. Available from: [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 13(7), 1045 (2023). Available from: [Link]

  • SciSpace. Top 141 Acta Crystallographica Section C-crystal Structure Communications papers published in 2020. Available from: [Link]

  • KPU Pressbooks. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I. Available from: [Link]

Sources

Validation

Strategic Deployment of 4-Fluoro-cyclohexanecarbonitrile in Drug Discovery

The following guide provides an in-depth technical analysis of 4-Fluoro-cyclohexanecarbonitrile as a strategic building block in medicinal chemistry. It synthesizes physicochemical data, synthetic protocols, and case stu...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 4-Fluoro-cyclohexanecarbonitrile as a strategic building block in medicinal chemistry. It synthesizes physicochemical data, synthetic protocols, and case study insights to assist in lead optimization.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Lead Optimization Specialists[1]

Executive Summary: The Fluorine Bioisostere Advantage

In the landscape of modern drug discovery, 4-Fluoro-cyclohexanecarbonitrile (4-FCCN) serves as a critical "gateway intermediate."[1] It is rarely the final drug substance but is the primary synthetic entry point for introducing the 4-fluorocyclohexyl moiety .[1] This moiety is a privileged bioisostere for cyclohexyl and phenyl rings, offering three distinct advantages:

  • Metabolic Blocking: Fluorine substitution at the C4 position blocks P450-mediated hydroxylation, a common clearance pathway for cyclohexyl groups.[1]

  • Lipophilicity Modulation: It lowers

    
     compared to the parent cyclohexyl group without the dramatic steric penalty of larger substituents.[1]
    
  • Conformational Locking: The dipole-dipole interaction between the C-F bond and the nitrile (or its derivatives) allows for precise control over the ring pucker (chair conformation), influencing binding affinity.

Physicochemical Profile & Comparative Analysis

The following table contrasts 4-FCCN with its non-fluorinated parent and the gem-difluoro alternative. This data highlights why a researcher would select the mono-fluoro variant.[1]

Table 1: Comparative Physicochemical Properties
PropertyCyclohexanecarbonitrile (Reference)4-Fluoro-cyclohexanecarbonitrile (Target)4,4-Difluoro-cyclohexanecarbonitrile
Structure Unsubstituted RingC4-MonofluorineC4-Gem-difluorine
Mol.[1] Weight 109.17127.16145.15
cLogP ~1.65~1.35~1.42
Dipole Moment ~3.5 D~4.8 D (depends on cis/trans)~4.1 D
Metabolic Liability High (C4-Hydroxylation)Low (Blocked C4)Low (Blocked C4)
Conformational Bias Flexible ChairBiased Chair (Dipole driven)Rigid Chair
Electronic Effect NeutralInductive Withdrawing (

)
Strong Withdrawing

Key Insight: The mono-fluoro analog (4-FCCN) offers the best balance of reduced lipophilicity and metabolic stability.[1] While the gem-difluoro analog is stable, it often incurs a "lipophilicity tax" (higher LogP than mono-F) and can introduce steric clashes in tight binding pockets.[1]

Case Study: Optimization of Cathepsin K Inhibitors

Context: Cathepsin K inhibitors are developed for osteoporosis.[1] Early leads often contain a cyclohexyl amide motif which is prone to rapid oxidative metabolism.[1]

The Optimization Challenge

A generic lead compound, Lead-CHX , containing a cyclohexyl group, exhibited potent IC50 (<10 nM) but poor microsomal stability (


 min).[1] Metabolite identification revealed extensive hydroxylation at the C4 position of the cyclohexane ring.
The Solution: 4-FCCN as the Fix

Chemists utilized 4-Fluoro-cyclohexanecarbonitrile to synthesize the 4-fluorocyclohexyl analog (Lead-4F ).[1]

Experimental Outcome:

  • Potency: Maintained (IC50: 8 nM).[1] The fluorine atom is small enough (Van der Waals radius 1.47 Å vs 1.20 Å for H) to fit in the hydrophobic S2/S3 pocket.[1]

  • Metabolism:

    
     increased to >60 min.[1] The C-F bond strength (approx. 116 kcal/mol) renders the C4 position inert to P450 oxidation.[1]
    
  • Permeability: The lowered LogP improved the unbound fraction (

    
    ) in plasma.
    
Diagram 1: SAR Logic Flow

The following diagram illustrates the decision matrix for selecting 4-FCCN during lead optimization.

SAR_Logic Start Lead Compound Analysis (Cyclohexyl Moiety) Problem Issue: High Metabolic Clearance (C4 Oxidation identified) Start->Problem Decision Select Bioisostere Strategy Problem->Decision Option1 Gem-Dimethyl (Steric Clash Risk) Decision->Option1 Option2 4-Fluoro (4-FCCN) (Electronic/Steric Balance) Decision->Option2 Option3 Oxetane (Polarity Shift Risk) Decision->Option3 Synthesis Synthesis via 4-FCCN Intermediate Option2->Synthesis Testing Assay: Microsomal Stability & Potency (IC50) Synthesis->Testing Result Outcome: Blocked Metabolism Maintained Potency Testing->Result

Caption: Decision tree for implementing 4-FCCN to resolve metabolic instability in cycloalkane scaffolds.

Detailed Experimental Protocol: Synthesis of 4-FCCN

Reliable access to 4-Fluoro-cyclohexanecarbonitrile is critical.[1] The following protocol describes the conversion of 4-fluorocyclohexanone to the nitrile via the TosMIC (Tosylmethyl isocyanide) reaction, which is superior to cyanide displacement for preserving stereochemical control.

Reagents & Equipment[1][2]
  • Substrate: 4-Fluorocyclohexanone (CAS: 2106-61-8)[1]

  • Reagent: Tosylmethyl isocyanide (TosMIC)[1]

  • Base: Potassium tert-butoxide (

    
    -BuOK)[1]
    
  • Solvent: 1,2-Dimethoxyethane (DME) and Ethanol[1]

  • Atmosphere: Dry Nitrogen (

    
    )[1]
    
Step-by-Step Methodology
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve TosMIC (1.2 equiv) in anhydrous DME (10 mL/g substrate).

  • Substrate Addition: Cool the solution to 0°C. Add 4-fluorocyclohexanone (1.0 equiv) dropwise.

  • Base Addition: Slowly add

    
    -BuOK  (2.5 equiv) dissolved in absolute ethanol/DME (1:1).[1] Note: The reaction is exothermic; maintain temperature < 5°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with KMnO4) or LC-MS for the disappearance of the ketone.[1]

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    
    ).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.[1]
  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Yield: Typically 60–75%.[1]

    • Isomers: This reaction typically yields a mixture of cis and trans isomers (approx 1:1 to 1:2 ratio).[1] Separation is often performed at this stage or after subsequent hydrolysis/reduction depending on the target drug stereochemistry.

Diagram 2: Synthetic Workflow

Synthesis_Workflow Ketone 4-Fluorocyclohexanone (Starting Material) Intermediate Oxazoline Intermediate Ketone->Intermediate Nucleophilic Addition Reagents TosMIC, t-BuOK DME/EtOH, 0°C Reagents->Intermediate Product 4-Fluoro-cyclohexanecarbonitrile (Target) Intermediate->Product Fragmentation Downstream Downstream Apps: - Amine (Reductive) - Acid (Hydrolysis) Product->Downstream

Caption: Synthetic route converting the ketone precursor to the nitrile scaffold via TosMIC chemistry.

Stereochemical Considerations: The "Janus Face"

When using 4-FCCN, the stereochemistry is non-trivial.

  • Trans-isomer (Equatorial F, Equatorial CN): Often the thermodynamic product.[1] It adopts a chair conformation where the dipole moments of the C-F and C-CN bonds partially cancel, leading to a lower net dipole and potentially better membrane permeability.

  • Cis-isomer (Axial/Equatorial mix): Possesses a higher net dipole moment.[1] In specific binding pockets (e.g., Cathepsin K or DPP-4 active sites), the axial fluorine can engage in specific H-bond interactions with backbone amides or water networks.[1]

Recommendation: Always separate isomers early in the synthesis (using Chiral HPLC or crystallization of acid derivatives) to establish distinct SAR for the cis and trans series.

References

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] Link

  • O'Hagan, D. (2008).[1] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.[1] Link

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Gauthier, J. Y., et al. (2008).[1] "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters.[1] (Context for nitrile/fluorine optimization strategies). Link

  • Vertex AI Search Results. (2026). "Synthesis of trans-4-fluoro-cyclohexanecarbonitrile and applications.

Sources

Safety & Regulatory Compliance

Safety

4-Fluoro-cyclohexanecarbonitrile proper disposal procedures

Definitive Disposal Guide: 4-Fluoro-cyclohexanecarbonitrile Executive Summary: Immediate Action Directive 4-Fluoro-cyclohexanecarbonitrile represents a dual-hazard waste stream combining acute toxicity (Nitrile) with the...

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Disposal Guide: 4-Fluoro-cyclohexanecarbonitrile

Executive Summary: Immediate Action Directive

4-Fluoro-cyclohexanecarbonitrile represents a dual-hazard waste stream combining acute toxicity (Nitrile) with thermal stability/corrosivity (Organofluorine) .[1]

  • Primary Waste Stream: Halogenated Organic Waste (Do NOT mix with general non-halogenated solvents).[1]

  • Critical Incompatibility: Acids (Risk of Hydrogen Cyanide gas evolution) and Oxidizers .[1]

  • Disposal Method: High-temperature incineration (>1100°C) with flue gas scrubbing.[1]

Chemical Identity & Hazard Profile

Before handling waste, you must validate the chemical identity to ensure compatibility.[1] As this specific isomer is often a research intermediate, its properties are inferred from its functional groups (Fluorine + Nitrile + Cyclohexane ring).

PropertySpecificationOperational Implication
Chemical Structure Cyclohexane ring with -F and -CN substituentsLipophilic; penetrates skin easily.[1]
Physical State Liquid (High Probability) or Low-melting SolidTreat as liquid for containment; assume volatility.[1]
Primary Hazard Acute Toxicity (Oral/Dermal/Inhalation) Metabolizes to release Cyanide.[1]
Secondary Hazard Combustible Flash point likely >60°C, but supports combustion.[1]
Thermal Decomposition Releases HF (Hydrogen Fluoride), HCN (Hydrogen Cyanide), NOx Requires specialized incineration.[1]

Critical Safety Note: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry.[1] Standard incineration temperatures (800°C) may fail to fully mineralize the compound, leading to the formation of toxic fluorinated byproducts (PICs).

Pre-Disposal Stabilization & Segregation

Proper segregation is the single most critical step in laboratory safety.[1] Mixing this compound with the wrong waste stream can be fatal.

The Segregation Logic (Decision Matrix)

The following logic gate ensures the compound enters the correct waste stream.

SegregationLogic Start Waste Generation CheckState Physical State? Start->CheckState Liquid Liquid CheckState->Liquid Solid Solid CheckState->Solid CheckHalogen Contains Halogens (F, Cl, Br)? Liquid->CheckHalogen Solid->CheckHalogen Dissolve if possible or Solid Waste StreamA Non-Halogenated Organic CheckHalogen->StreamA No CheckCompat Check Incompatibilities CheckHalogen->CheckCompat Yes (Fluorine) StreamB Halogenated Organic (CORRECT STREAM) CheckCompat->StreamA STOP: Incompatible CheckCompat->StreamB No Acids/Oxidizers Present

Figure 1: Waste segregation decision tree. Note that despite being an organic nitrile, the presence of Fluorine mandates the "Halogenated" stream to prevent damage to incinerator scrubbers.[1]

Incompatibility "Red List"

Do NOT mix 4-Fluoro-cyclohexanecarbonitrile with:

  • Strong Acids (HCl, H₂SO₄): Acidic hydrolysis of the nitrile group can generate Hydrogen Cyanide (HCN) gas, which is rapidly fatal.[1]

  • Strong Oxidizers (Peroxides, Nitric Acid): Risk of violent reaction or explosion.[1]

  • Reducing Agents: Potential for formation of toxic amines.[1]

Operational Disposal Workflow

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1] Avoid metal containers if the waste is potentially acidic (though it should be neutral).

  • Cap: Vented caps are recommended if there is any risk of slow hydrolysis or off-gassing, though standard screw caps are acceptable for pure waste.[1]

Step 2: Labeling Protocol

Your waste tag must be explicit to protect downstream waste handlers.[1]

  • Constituents: Write "4-Fluoro-cyclohexanecarbonitrile" (Do not use abbreviations).

  • Percentages: Estimate concentration (e.g., "95% Solvent, 5% 4-Fluoro...").

  • Hazard Checkboxes:

Step 3: Professional Destruction (Incineration)

This compound cannot be sewered or landfilled.[1] It must be sent to a licensed TSDF (Treatment, Storage, and Disposal Facility).

  • Requirement: Rotary kiln incineration.

  • Temperature: Secondary combustion chamber >1100°C (2000°F).

  • Residence Time: >2 seconds.[1]

  • Scrubbing: Caustic scrubbing required to neutralize HF and HCl gases produced during combustion.[1]

Emergency Spill Response Protocol

In the event of a spill, immediate action is required to prevent exposure to cyanide metabolites.[1]

SpillResponse Alert 1. ALERT & EVACUATE Notify personnel, clear area PPE 2. DON PPE Nitrile Gloves (Double), Goggles, Resp. Protection (Organic Vapor) Alert->PPE Contain 3. CONTAINMENT Use sand/vermiculite berms. DO NOT use acidic absorbents. PPE->Contain Absorb 4. ABSORPTION Cover spill with inert material. Allow 15 min contact time. Contain->Absorb Clean 5. CLEANUP Scoop into HDPE pail. Wash area with soap/water (pH > 8). Absorb->Clean Disposal 6. DISPOSAL Label as 'Hazardous Debris' (Toxic + Halogenated) Clean->Disposal

Figure 2: Emergency spill response workflow.[1][5][6] Emphasis is placed on using inert, non-acidic absorbents.[1]

Specific Cleanup Notes:

  • Absorbent: Use Vermiculite, Diatomaceous Earth, or Universal Spill Pads.[1] Avoid "Acid Neutralizer" powders as they may trigger HCN release.[1]

  • Decontamination: Wash the surface with a mild alkaline detergent (pH 8-9) to ensure no acidic residues remain.[1]

Regulatory & Compliance Framework

  • EPA (USA): Classified under RCRA (Resource Conservation and Recovery Act).[1] Likely falls under P-listed (acutely toxic) or U-listed codes depending on specific regulatory interpretation of the nitrile class.[1] Always treat as P-listed for safety.

  • DOT (Transport):

    • Proper Shipping Name: Nitriles, liquid, toxic, n.o.s. (4-Fluoro-cyclohexanecarbonitrile).[1]

    • Class: 6.1 (Poison).[1]

    • Packing Group: III (Keep away from food).

References

  • National Institutes of Health (PubChem). 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile (Compound Summary).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[1] Retrieved from [Link][1]

  • University of Wisconsin-Madison. Chemical Disposal Procedures: Organic Nitriles.[1] Retrieved from [Link][1]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Fluoro-cyclohexanecarbonitrile: Beyond the Manual

Navigating the complexities of novel chemical compounds requires a safety philosophy grounded in proactive risk mitigation rather than reactive measures. This guide provides a detailed operational plan for the safe handl...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds requires a safety philosophy grounded in proactive risk mitigation rather than reactive measures. This guide provides a detailed operational plan for the safe handling and disposal of 4-Fluoro-cyclohexanecarbonitrile, moving beyond a simple checklist to instill a deep understanding of the why behind each procedural step. As researchers and drug development professionals, our primary mandate is to innovate safely.

Immediate Safety Profile: Understanding the Adversary

4-Fluoro-cyclohexanecarbonitrile, and nitrile compounds of similar structure, present a multi-faceted hazard profile that must be respected. The primary risks are associated with its toxicity upon exposure through multiple routes.

  • Acute Toxicity: Analogous nitrile compounds are documented as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1][2][3][4][5]

  • Irritation: The substance is expected to cause skin and eye irritation.[2][4] Direct contact can lead to redness, pain, and inflammation.

  • Respiratory Effects: Inhalation may lead to respiratory tract irritation.

  • Combustibility: The material is combustible and can ignite when exposed to heat or flame.[1][3] In the event of a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF) can be released.[5][6]

Understanding these intrinsic hazards dictates our entire approach. We are not merely protecting against a liquid; we are creating barriers against a substance that can harm through ingestion, skin absorption, and inhalation.

The Core of Protection: A Multi-Layered Defense

Effective protection relies on establishing and maintaining multiple barriers between the researcher and the chemical. This is achieved through a combination of engineering controls, administrative procedures, and, as the final line of defense, Personal Protective Equipment (PPE).

  • Engineering Controls (The First Line): Your primary barrier is your environment. All handling of 4-Fluoro-cyclohexanecarbonitrile must occur within a certified chemical fume hood to control vapor and aerosol exposure.[7][8] The laboratory must also be equipped with easily accessible and fully functional eyewash stations and safety showers.[6][7][9]

  • Administrative Controls (The "How"): This includes rigorous adherence to standard operating procedures, clear labeling of containers and waste, and ensuring all personnel are trained on the specific hazards of this compound.

  • Personal Protective Equipment (The Last Line): PPE is not a substitute for robust engineering controls but is essential to protect against incidental contact or unexpected breaches in containment.

Personal Protective Equipment (PPE): Your Final Barrier

The selection of PPE must be deliberate and based on a thorough risk assessment of the planned procedure.

Your hands are the most likely point of direct contact. The choice of glove is therefore paramount.

  • Primary Recommendation: Nitrile Gloves. Nitrile, a synthetic rubber, offers a superior combination of chemical resistance, flexibility, and puncture resistance compared to latex or vinyl.[10][11][12] It provides an effective barrier against solvents, oils, and a wide range of hazardous materials.[11][13]

  • Causality: The acrylonitrile-butadiene composition of nitrile rubber makes it particularly resilient against many chemicals found in laboratory settings.[11] While no glove material is impervious, nitrile provides excellent short-term splash protection against compounds like 4-Fluoro-cyclohexanecarbonitrile.

  • Protocol:

    • Always inspect gloves for any signs of degradation or punctures before use.

    • For prolonged operations or when handling larger quantities, consider double-gloving to provide an additional protective layer.

    • If direct contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly with soap and water, and don a new glove. Do not reuse contaminated gloves.[14]

    • Change gloves frequently and always before leaving the laboratory area.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory operations.

  • Elevated Risk: When there is a heightened risk of splashing or aerosol generation (e.g., during heating, pressure reactions, or transfers of larger volumes), augment your protection by wearing chemical splash goggles in combination with a full-face shield.[15]

  • A flame-resistant lab coat must be worn at all times and kept fully buttoned.

  • Ensure the lab coat is laundered professionally; do not take it home.

  • Wear long pants and fully enclosed shoes to protect your legs and feet from potential spills.

  • Standard Operations: When used within a properly functioning chemical fume hood, specific respiratory protection is typically not required.

  • Non-Standard Situations: In the event of a large spill, ventilation failure, or any situation where airborne concentrations may exceed exposure limits, a NIOSH-approved respirator with cartridges appropriate for organic vapors (e.g., type ABEK) must be used.[3] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and medical clearance.

PPE Specification Summary
Task / ScenarioHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing & Small Volume Transfers (<50 mL) Single pair of nitrile gloves (min. 5-mil thickness)Safety glasses with side shieldsFlame-resistant lab coat, long pants, closed-toe shoesNot required inside a certified fume hood
Reaction Setup & Workup (>50 mL) Double-gloved with nitrile glovesChemical splash gogglesFlame-resistant lab coat, long pants, closed-toe shoesNot required inside a certified fume hood
Potential for Splashing / Pressurized Systems Double-gloved with nitrile glovesChemical splash goggles and a full-face shieldFlame-resistant lab coat, long pants, closed-toe shoesNot required inside a certified fume hood
Spill Cleanup / Ventilation Failure Heavy-duty nitrile or butyl rubber glovesChemical splash goggles and a full-face shieldChemical-resistant apron over lab coatNIOSH-approved air-purifying respirator
Procedural Workflow: A Step-by-Step Safety Protocol

Adherence to a strict workflow minimizes the potential for error and exposure.

  • Verify the chemical fume hood is operational (check certification date and airflow monitor).

  • Ensure eyewash and safety shower are unobstructed.

  • Assemble all necessary equipment and reagents within the fume hood.

  • Don all required PPE as determined by your risk assessment.

  • Always handle 4-Fluoro-cyclohexanecarbonitrile as a toxic and irritating substance.[3]

  • Keep containers tightly closed when not in use to minimize vapor release.[3][8]

  • Use compatible equipment (e.g., glass, PTFE); avoid strong oxidizing agents, acids, and bases.[5][6]

  • Ground and bond containers during transfers of large volumes to prevent static discharge.[16]

  • Decontaminate all surfaces within the fume hood.

  • Properly close and seal the primary container of 4-Fluoro-cyclohexanecarbonitrile.

  • Remove PPE in the correct order to avoid self-contamination:

    • Outer gloves (if double-gloved).

    • Face shield/goggles.

    • Lab coat.

    • Inner gloves.

  • Wash hands thoroughly with soap and water immediately after removing gloves.

Risk Assessment & PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Decision & Action cluster_2 Emergency Preparedness Start Start: Plan to handle 4-Fluoro-cyclohexanecarbonitrile CheckFumeHood Work inside a certified chemical fume hood? Start->CheckFumeHood Proceed Proceed with task CheckFumeHood->Proceed Yes Stop STOP! Do not proceed. Consult EHS. CheckFumeHood->Stop No CheckVolume Volume > 50 mL or splash/aerosol risk? Proceed->CheckVolume BasePPE Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat CheckVolume->BasePPE No EnhancedPPE Enhanced PPE: - Double Nitrile Gloves - Chemical Goggles - Face Shield - Lab Coat CheckVolume->EnhancedPPE Yes SpillCheck Is there a spill or ventilation failure? BasePPE->SpillCheck EnhancedPPE->SpillCheck SpillCheck->Proceed No EmergencyPPE Full Emergency PPE: - Heavy-duty gloves - Goggles & Face Shield - Chem-resistant Apron - NIOSH Respirator SpillCheck->EmergencyPPE Yes

Caption: PPE selection workflow based on task-specific risk assessment.

Disposal Plan: Responsible Stewardship

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials contaminated with 4-Fluoro-cyclohexanecarbonitrile (e.g., used gloves, pipette tips, paper towels) must be disposed of as hazardous waste. Do not mix with general trash.

  • Containers: Collect liquid waste in a dedicated, clearly labeled, and properly sealed hazardous waste container. Solid waste should be collected in a separate, labeled container.

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[3] Adhere strictly to all federal, state, and local environmental regulations.[3]

By integrating this comprehensive safety and handling protocol into your daily operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Vertex AI Search.
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves.
  • The Benefits of Nitrile Gloves for Personal Protective Equipment (PPE). (2023, April 6). PPE Online.
  • Chemical Protective Gloves. (n.d.). AMPri.
  • Nitrile Gloves - Lead & Battery PPE. (n.d.). State Safety and Compliance.
  • Safety Data Sheet - Cyclohexenecarbonitrile. (2025, September 22). Thermo Fisher Scientific.
  • Safety Data Sheet - 4-Fluorobenzonitrile. (2025, December 21). Fisher Scientific.
  • 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile Safety and Hazards. (n.d.). PubChem.
  • Safety Data Sheet - 3,4,5,6-Tetrafluorobenzene-1,2-dicarbonitrile. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet - Unspecified Nitrile Compound. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet - Cyclohexanecarbonitrile. (2010, March 13). Sigma-Aldrich.
  • SDS US - Unspecified Chemical. (2017, December 27). CRC Industries.
  • Safety Data Sheet - PERGUT S 10. (2012, August 22). Covestro Solution Center.
  • Safety Data Sheet - Unspecified Flammable Liquid. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet - 4-Cyano-4-(4-fluorophenyl)cyclohexanone. (2025, December 24). Fisher Scientific.
  • Safety Data Sheet - Fluorocyclohexane. (2015, April 27). Fisher Scientific.
  • Safety Data Sheet - Benzonitrile, 4-fluoro-. (2025, September 6). Thermo Fisher Scientific.
  • Material Safety Data Sheet - Unspecified Flammable Liquid. (2020, November 12). Avantor.
  • Chemical Compatibility Chart For Reusable Gloves. (2018, October 15). Cole-Parmer.
  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). EHRS.
  • Material Safety Data Sheet - Cyclohexanecarbonitrile. (n.d.). Cole-Parmer.
  • Cyclohexanecarbonitrile Safety Data Sheet. (2023, July 5). Apollo Scientific.
  • LLG-Gloves Nitrile Chemical resistance. (n.d.). Lab Logistics Group GmbH.
  • Chemical Resistance Reference Chart. (n.d.). Medicom.
  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety.
  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. (2024, March). University of Notre Dame Risk Management and Safety.
  • Safety Data Sheet - AgiSyn 2839. (n.d.). Covestro Solution Center.
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